Bederocin

Catalog No.
S520694
CAS No.
757942-43-1
M.F
C20H21BrFN3OS
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bederocin

CAS Number

757942-43-1

Product Name

Bederocin

IUPAC Name

2-[3-[[4-bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl]methylamino]propylamino]-1H-quinolin-4-one

Molecular Formula

C20H21BrFN3OS

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C20H21BrFN3OS/c1-12-17(27-20(13(2)22)19(12)21)11-23-8-5-9-24-18-10-16(26)14-6-3-4-7-15(14)25-18/h3-4,6-7,10,23H,2,5,8-9,11H2,1H3,(H2,24,25,26)

InChI Key

BGJMKHPWCFXMOW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

REP8839; REP-8839; REP 8839; Bederocin

Canonical SMILES

CC1=C(SC(=C1Br)C(=C)F)CNCCCNC2=CC(=O)C3=CC=CC=C3N2

The exact mass of the compound Bederocin is 449.0573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin specifically targets bacterial protein synthesis by inhibiting methionyl-tRNA synthetase (MetRS) [1] [2]. This enzyme is essential for translation, as it catalyzes the attachment of methionine to its cognate tRNA, which is required for initiation of protein synthesis and also for incorporating methionine into growing polypeptide chains [3].

The diagram below illustrates this inhibitory pathway:

G This compound This compound MetRS MetRS This compound->MetRS Inhibits Methionyl-adenylate Methionyl-adenylate MetRS->Methionyl-adenylate Methionyl-tRNA Methionyl-tRNA Protein Synthesis Protein Synthesis Methionyl-tRNA->Protein Synthesis Methionine + ATP Methionine + ATP Methionine + ATP->MetRS Step 1 Methionyl-adenylate->Methionyl-tRNA Step 2 w/ tRNA

This compound inhibits MetRS, preventing methionyl-tRNA formation and halting protein synthesis.

This compound is a diaryldiamine class inhibitor that competes with the methionine substrate for the amino acid-binding site of MetRS1 [4] [3]. Its binding involves a unique auxiliary pocket near the enzyme's active site, which is also implicated in binding the tRNA acceptor arm [4] [3]. A key feature of its mechanism is the selectivity between MetRS1 and MetRS2 enzymes [3]. Due to amino acid polymorphisms in the methionine and auxiliary pockets, this compound has high affinity for MetRS1 but low affinity for MetRS2, explaining its primary activity against Gram-positive bacteria and its limited action on many Gram-negative pathogens and human cytosolic MetRS [4] [3].

Technical Data and Properties

The table below summarizes the core technical information for this compound:

Property Details
Alternative Names REP-8839, REP8839, REP 8839 [1] [2] [5]
Chemical Class Synthetic organic; Diaryl diamine small molecule [6] [4]
Molecular Weight 449.06 / 450.37 g/mol [1] [2]
Molecular Formula C~20~H~21~BrFN~3~OS [1] [2]
CAS Registry Number 757942-43-1 [1] [2] [5]
Inhibitor of methionyl-tRNA synthetase (MetRS) [1] [2]
Reported Ki for MetRS 0.01 µM [2]
Spectrum of Activity Primarily Gram-positive bacteria [2] [5]

Development Status and Context

This compound was investigated for the treatment of skin and soft tissue infections, particularly those involving methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes [2] [5]. It successfully completed Phase I clinical trials [5]. However, development was suspended after Phase I, with the stated reason being Replidyne's need for additional investment to continue the program [5].

Research on this compound continues to provide a structural basis for the optimization of novel MetRS2 inhibitors, which could lead to new antimicrobials effective against resistant Gram-negative pathogens [4] [3].

References

Bederocin REP-8839 discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Bederocin specifically and potently inhibits the bacterial methionyl-tRNA synthetase (MetRS) enzyme [1]. This enzyme is responsible for charging tRNA^Met with the amino acid methionine, a crucial step in the initiation of protein synthesis and the incorporation of methionine into growing polypeptide chains [1] [2]. By binding to the methionine-binding site of MetRS, this compound competitively inhibits this process, leading to a rapid shutdown of bacterial protein synthesis [1] [2]. The subsequent arrest of protein synthesis can also trigger the stringent response in wild-type bacteria, leading to the secondary inhibition of RNA synthesis [1].

The following diagram illustrates this mechanism and the subsequent cellular effects:

This compound inhibits MetRS, halting protein synthesis and triggering secondary effects.

Antibacterial Activity Spectrum

This compound demonstrates potent, targeted activity against clinically important Gram-positive bacteria but shows little activity against Gram-negative bacteria [3] [4]. The table below summarizes its in vitro activity against key pathogens.

Table 1: In Vitro Antibacterial Activity of this compound (REP-8839) [3]

Organism & Phenotype Number of Isolates MIC₉₀ (μg/mL)
Staphylococcus aureus (All) 82 0.12
- Methicillin-Susceptible (MSSA) 30 0.06
- Methicillin-Resistant (MRSA) 52 0.25
Staphylococcus epidermidis (Methicillin-Resistant) Not Specified 0.12
Streptococcus pyogenes (All) 20 ≤0.25

A critical feature of this compound is its activity against bacterial strains resistant to other antibiotics, including methicillin, vancomycin, linezolid, and importantly, both low-level and high-level mupirocin-resistant S. aureus [3].

Key Experimental Protocols

The characterization of this compound relied on several standard and specialized microbiological and biochemical assays.

Table 2: Summary of Key Experimental Methods [3] [1]

Assay Type Key Details Application with this compound
Broth Microdilution (MIC) CLSI guidelines; cation-adjusted Mueller-Hinton broth [3]. Determined baseline antibacterial activity and MIC values against all test isolates [3].
Biochemical Enzyme Assay Used purified S. aureus MetRS; measured inhibition of aminoacylation [1]. Established direct target inhibition and determined an IC₅₀ of <1.9 nM and a Kᵢ of 10 pM for S. aureus MetRS [1] [2].
Macromolecular Synthesis Measured incorporation of radiolabeled precursors into DNA, RNA, and proteins in S. pneumoniae [1]. Confirmed specific, dose-dependent inhibition of protein synthesis; secondary inhibition of RNA synthesis was RelA-dependent (stringent response) [1].
Time-Kill Kinetic Studies CLSI methods; used drug concentrations at 4,096x MIC with wash steps to avoid carryover [3]. Demonstrated that this compound has a bacteriostatic effect against key pathogens like S. aureus [3].

Resistance and Mutational Profile

Resistance to this compound was studied through selective pressure experiments. Mutations conferring reduced susceptibility were mapped to the metS gene [1]. The following workflow outlines the process for generating and characterizing these resistant mutants:

G Workflow for Resistance Mutation Studies Start S. aureus Culture (Wild-Type) Selection In vitro selection under This compound pressure Start->Selection Isolate Isolate colonies with reduced susceptibility Selection->Isolate Sequence Sequence metS gene Isolate->Sequence Map Map mutations to MetS structure Sequence->Map Characterize Biochemically characterize mutant enzymes Map->Characterize

Experimental process for identifying and analyzing this compound resistance mutations.

These studies identified over 23 different amino acid substitutions in MetRS, with the most frequent being I57N and G54S, located around the enzyme's active site [1]. These mutations led to a significant increase in MICs but were associated with substantially impaired catalytic efficiency of the enzyme and reduced bacterial growth fitness, suggesting a fitness cost to resistance [1] [2].

Preclinical Evaluation and Selectivity

This compound was evaluated as a potential topical antibacterial agent [5]. A key consideration was its selectivity for the bacterial target over the human orthologs.

Table 3: Selectivity of this compound for Bacterial vs. Human MetRS [2]

Enzyme Source Relative Susceptibility
Staphylococcus aureus MetRS Kᵢ = 10 pM (Reference)
Human Mitochondrial MetRS ~1,000-fold weaker inhibition
Human Cytoplasmic MetRS >1,000,000-fold weaker inhibition

This high degree of selectivity, particularly for the bacterial enzyme over the human cytoplasmic enzyme, indicates a low potential for host toxicity [2]. Furthermore, the Mutation Prevention Concentration (MPC) for this compound against multiple S. aureus strains was determined to be 32 μg/mL, which is well below the high concentration (2% or 20,000 μg/mL) achievable in a topical formulation, suggesting a high barrier to resistance development in clinical use [1] [5].

Conclusion

This compound (REP-8839) is a compelling case study in targeting a novel bacterial enzyme, methionyl-tRNA synthetase. Its potent activity against resistant Gram-positive pathogens, high selectivity, and bacteriostatic profile supported its development as a promising topical agent to address the challenge of mupirocin resistance [3] [5].

References

Comprehensive Technical Guide: Methionyl-tRNA Synthetase (MetRS) Inhibitors in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methionyl-tRNA Synthetase as a Therapeutic Target

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis that catalyzes the attachment of methionine to its cognate tRNA molecule, a critical step in the initiation of translation. As a member of the aminoacyl-tRNA synthetase (AARS) family, MetRS has emerged as a promising target for antimicrobial and antiparasitic drug development due to several key characteristics. The enzyme's ubiquitous presence across all living organisms and its essential function in cell viability make it an attractive broad-spectrum target, while observed structural differences between pathogen and human enzymes enable selective inhibition strategies [1] [2] [3].

The therapeutic potential of MetRS inhibitors has been validated through multiple studies demonstrating their efficacy against various pathogens. Research has shown that selective inhibition of pathogen MetRS enzymes can achieve potent antimicrobial effects while maintaining a wide therapeutic index relative to mammalian cells [4] [3]. This selective toxicity is largely attributable to structural variations in the active sites between pathogen and human MetRS enzymes, particularly in the methionine and auxiliary substrate binding pockets [4]. The clinical significance of this target is underscored by the growing crisis of antibiotic resistance, especially among Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), where MetRS inhibitors represent a novel class of agents with mechanisms of action distinct from conventional antibiotics [5] [2].

Chemical Classes and Structure-Activity Relationships of MetRS Inhibitors

Diversity of Chemotypes

Several distinct chemical classes of MetRS inhibitors have been discovered and optimized through medicinal chemistry campaigns, each exhibiting unique structural features and binding modes. The quinolinone derivatives represent one of the most extensively studied classes, with comprehensive 3D-QSAR analyses revealing strong correlations between steric and electrostatic field characteristics and enzyme inhibitory activity (IC~50~ values) [1] [2]. These compounds typically feature a 2-[(aminopropyl)amino]-4(1H)-quinolinone core with various substituents on the benzyl group that significantly influence potency. Structure-activity relationship studies have demonstrated that small alkoxy groups at the 2-position and halogen or methylthio groups at the 3- and 5-positions of the phenyl ring yield optimal MetRS inhibition and antibacterial activity [2].

Another prominent class includes the aminobenzimidazole and amino-imidazopyridine derivatives, which have shown remarkable potency against both recombinant MetRS enzymes and pathogenic organisms in cellular assays [4]. The strategic incorporation of fluorine atoms into the imidazopyridine scaffold has been observed to substantially enhance trophozoite potency, yielding compounds with EC~50~ values in the 500 nM range - approximately 10-fold more potent than metronidazole against Giardia intestinalis [4]. Additionally, diaryl diamines have emerged as a potent chemotype against trypanosomal MetRS, demonstrating excellent correlation between enzyme inhibition (IC~50~ < 50 nM) and growth inhibition of bloodstream forms of Trypanosoma brucei cultures (EC~50~ as low as 4 nM) [3].

Quantitative Structure-Activity Relationship (QSAR) Models

The development of three-dimensional QSAR (3D-QSAR) models using Comparative Molecular Field Analysis (CoMFA) has provided significant insights into the structural requirements for potent MetRS inhibition. Studies on 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues have yielded CoMFA models with impressive statistical parameters (q² = 0.579 and r² = 0.970), indicating robust predictive capability [1] [2]. These models have elucidated that steric and electrostatic molecular fields around the analogues strongly correlate with MetRS inhibitory activities, enabling rational design of more potent derivatives. The models successfully identified that specific steric bulk at certain positions enhances activity while limiting it at other positions is crucial for maintaining potency, providing medicinal chemists with clear guidance for structural optimization [2].

Table 1: Key Chemical Classes of MetRS Inhibitors and Their Properties

Chemical Class Representative Compound Enzyme IC~50~ Cellular EC~50~ Key Structural Features Primary Pathogen Targets
Quinolinones Compound 1 [1] 3.0-300.0 nM N/A 2-[(aminopropyl)amino] side chain, substituted benzyl group Staphylococcus aureus
Aminobenzimidazoles Compound 1709 [4] 2 nM 578 nM (Giardia) Fluorinated imidazopyridine, optimized linker region Giardia intestinalis
Diaryl Diamines Lead compound [3] <50 nM 4 nM (T. brucei) Diaryl core, flexible diamino chain Trypanosoma brucei
Urea-based Compound 1356 [4] 3,011 nM 16,833 nM (Giardia) Urea linker, aromatic end groups Giardia intestinalis

Experimental Protocols for MetRS Inhibitor Evaluation

Biochemical and Cellular Assays

The comprehensive evaluation of MetRS inhibitors employs a tiered experimental approach beginning with biochemical assays to measure direct enzyme inhibition, followed by cellular assays to assess antibacterial/antiparasitic activity and cytotoxicity. The standard aminoacylation assay measures the enzyme's ability to catalyze the formation of methionyl-tRNA using [³H]L-methionine as a radiolabeled substrate [4]. This assay is typically performed under optimized conditions specific to each pathogen's MetRS (e.g., 20 nM Giardia MetRS with 60-minute incubation time), with quality control parameters such as Z' scores of 0.79 ± 0.03 indicating robust assay performance [4]. Determination of IC~50~ values involves testing compound serial dilutions in concentration-response curve formats, with the resulting data providing the initial structure-activity relationship foundation for lead optimization.

For cellular activity assessment, growth inhibition assays are employed using pathogen-specific readouts. For Giardia intestinalis, a bioluminescence-based assay with 48-hour incubation at 35°C has been successfully implemented [4]. Similarly, bloodstream forms of Trypanosoma brucei are cultured in vitro and exposed to test compounds to determine EC~50~ values [3]. To evaluate selectivity and potential mammalian cytotoxicity, compounds are tested against mammalian cell lines such as CRL-8155 and HepG2, with therapeutic indices calculated as the ratio of mammalian EC~50~ to pathogen EC~50~ [4] [3]. This comprehensive profiling enables prioritization of leads with optimal efficacy and selectivity windows.

Structural Biology and Binding Mode Analysis

X-ray crystallography has been instrumental in elucidating the molecular interactions between MetRS inhibitors and their target enzyme. Co-crystal structures of inhibitors bound to MetRS from various pathogens (e.g., E. coli, T. brucei) have revealed detailed insights into binding modes and key residue interactions [1] [4]. These structures show that many potent inhibitors occupy the methionine binding pocket while also extending into an auxiliary pocket that forms upon inhibitor binding, providing additional interaction surfaces that can be exploited for enhancing potency and selectivity [4].

Molecular docking studies complement experimental structural biology by providing models of inhibitor binding when crystal structures are unavailable. For instance, docking of 2-[(aminopropyl)amino]-4(1H)-quinolinone inhibitors into the binding pocket of E. coli MetRS imported from the X-ray crystal structure of the MetRS-methionine complex has revealed detailed interactions with active site amino acids [1] [2]. These computational approaches are particularly valuable for understanding species-selective inhibition patterns, such as the complete loss of activity against Giardia MetRS by compound 1683 despite its potent inhibition of T. brucei MetRS, highlighting the importance of screening compounds directly against the target pathogen's enzyme [4].

G MetRS Inhibitor Discovery Workflow Start Compound Library Biochemical Biochemical Screening MetRS Aminoacylation Assay [³H]L-methionine, IC50 Start->Biochemical Primary Screening SAR SAR Analysis & Hit Optimization Biochemical->SAR Hit Identification Cellular Cellular Assays Pathogen Growth Inhibition & Mammalian Cytotoxicity SAR->Cellular Optimized Compounds InVivo In Vivo Efficacy Animal Infection Models PK/PD Analysis Cellular->InVivo Promising Leads Candidate Lead Candidate InVivo->Candidate Therapeutic Index & Efficacy Confirmation

MetRS Inhibitor Discovery Workflow

Computational Approaches in MetRS Inhibitor Design

Structure-Based Drug Design

Structure-based virtual screening has become an indispensable tool for identifying novel MetRS inhibitors from large compound libraries. This approach leverages the three-dimensional structural information of the target enzyme to prioritize compounds with complementary shape and electrostatic properties [6]. The process typically begins with careful preparation of the protein structure, including optimization of hydrogen bonding networks and assignment of appropriate protonation states for key residues. For MetRS targets without experimentally determined structures, homology modeling based on related MetRS structures (e.g., T. brucei MetRS homology model built from other MetRS structures) provides a reasonable alternative for initial screening campaigns [3].

The virtual screening workflow involves molecular docking of compound libraries into the MetRS active site, with particular attention to the methionine binding pocket and adjacent auxiliary pockets that contribute to inhibitor specificity [6] [4]. Successful implementations of this approach have identified natural product-derived inhibitors with strong and selective binding to pathogen MetRS enzymes through stable interactions within the active site [6]. Post-docking analysis typically includes evaluation of binding poses, protein-ligand interaction patterns, and consensus scoring to prioritize hits for experimental validation. This methodology has proven particularly valuable for targeting emerging resistant strains by identifying chemotypes with distinct binding modes that circumvent existing resistance mechanisms.

Molecular Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide dynamic insights into inhibitor binding that complement static crystal structure analyses. By simulating the physical movements of atoms and molecules over time, MD simulations can reveal conformational changes, binding stability, and potential allosteric effects that influence inhibitor potency [6]. For MetRS inhibitors, MD simulations have been employed to assess the stability of protein-ligand complexes and identify key residues involved in binding through calculations of root-mean-square deviation (RMSD), radius of gyration (Rg), and hydrogen bonding patterns [6].

Advanced implementations combine MD simulations with binding free energy calculations using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide quantitative estimates of binding affinity [6]. These calculations help rationalize structure-activity relationships and guide medicinal chemistry optimization by decomposing binding energies into contributions from individual residues and interaction types. The integration of these computational approaches with experimental validation has accelerated the discovery of potent MetRS inhibitors with improved binding affinity and selectivity profiles.

Table 2: Computational Methods in MetRS Inhibitor Development

Computational Method Application in MetRS Inhibitor Discovery Key Outputs Experimental Validation
Homology Modeling Generation of 3D structures for MetRS targets without crystal structures Complete atomistic models for docking Comparison with eventual crystal structures [3]
Molecular Docking Virtual screening of compound libraries; binding mode prediction Binding poses; protein-ligand interaction maps IC~50~ determination; co-crystallization [6]
Molecular Dynamics Simulations Assessment of binding stability and conformational changes RMSD, Rg, hydrogen bond persistence Biochemical potency; residence time measurements [6]
Binding Free Energy Calculations Quantitative prediction of binding affinities ΔG~bind~ values; per-residue energy decomposition Correlation with experimental IC~50~ values [6]
ADMET Prediction Early assessment of drug-likeness and toxicity profiles Predicted solubility, permeability, metabolic stability In vitro ADMET assays; in vivo PK studies [6]

Therapeutic Applications and Clinical Outlook

Antibacterial Applications

MetRS inhibitors have demonstrated particular promise against Gram-positive bacterial pathogens, including multidrug-resistant strains that pose significant clinical challenges. The novel inhibitor MRS-2541 exhibits potent activity against Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus species with minimum inhibitory concentrations (MICs) ranging from 0.063 to 0.5 µg/mL [5]. This compound shows favorable pharmacokinetic properties when administered orally to mice, achieving sustained plasma levels well above the MIC values, and has demonstrated efficacy comparable to linezolid in the mouse thigh infection model [5]. These findings position MetRS inhibitors as promising candidates for development against skin and soft tissue infections caused by resistant Gram-positive pathogens.

The selectivity window between antibacterial activity and mammalian cytotoxicity is a critical consideration in MetRS inhibitor development. Encouragingly, many optimized MetRS inhibitors exhibit minimal effects on mammalian cell growth at concentrations 20 μM or higher, demonstrating wide therapeutic indices [3]. This selectivity stems from structural differences between bacterial and human MetRS enzymes, particularly in the methionine binding pocket and auxiliary regions [4]. For instance, the Giardia MetRS shows only 52% sequence identity with human cytoplasmic MetRS in the inhibitor binding site, providing substantial opportunity for selective inhibitor design [4].

Antiparasitic Applications

Beyond antibacterial applications, MetRS inhibitors have shown remarkable efficacy against various parasitic pathogens. In African trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei, diaryl diamine MetRS inhibitors have demonstrated profound parasite suppression in murine models, significantly delaying mortality [3]. RNA interference studies have confirmed that MetRS is essential for normal cell growth in trypanosomes, validating its target credibility [3]. Similarly, against the intestinal protozoan Giardia intestinalis, optimized MetRS inhibitors such as compounds 1709 and 1717 exhibit EC~50~ values in the 500 nM range, approximately 10-fold more potent than metronidazole, a current standard of care [4].

The therapeutic advantage of MetRS inhibitors in antiparasitic applications extends beyond potency to addressing drug resistance issues. With approximately 20% of giardiasis cases involving clinical metronidazole resistance, MetRS inhibitors represent a novel mechanism of action that can overcome existing resistance mechanisms [4]. The progression of promising MetRS inhibitors through animal model studies demonstrates their potential as clinical candidates, with future work focusing on improving pharmacological properties to enhance bioavailability, metabolic stability, and tissue penetration [3].

G MetRS Inhibitor Mechanism of Action MetRS MetRS Enzyme (Pathogen) ProteinSynthesis Impaired Protein Synthesis MetRS->ProteinSynthesis Inhibits Aminoacylation of tRNA^Met^ Inhibitor MetRS Inhibitor Inhibitor->MetRS Binds Active Site GrowthInhibition Pathogen Growth Inhibition ProteinSynthesis->GrowthInhibition Disrupts Translation CellDeath Cell Death GrowthInhibition->CellDeath Irreversible Effect

MetRS Inhibitor Mechanism of Action

Future Directions and Conclusions

The continued development of MetRS inhibitors as therapeutic agents will likely focus on overcoming resistance through multi-targeting approaches and expanding the therapeutic spectrum to additional infectious pathogens. The discovery of dual-site inhibitors that simultaneously target both the amino acid and tRNA binding sites represents a promising strategy to enhance potency and reduce the emergence of resistance [7]. This approach has been successfully implemented for other aminoacyl-tRNA synthetase inhibitors, such as halofuginone which acts as an amino acid-tRNA dual-site inhibitor of prolyl-tRNA synthetase [7], and similar strategies could be applied to MetRS inhibitor design.

Structural biology will continue to play a crucial role in guiding inhibitor optimization, with advanced techniques such as time-resolved crystallography and cryo-electron microscopy providing dynamic insights into the inhibition mechanism. The integration of machine learning approaches with traditional structure-based drug design may further accelerate the discovery of novel chemotypes with improved properties [6]. Additionally, the exploration of allosteric sites on MetRS enzymes offers opportunities for developing inhibitors with novel mechanisms that may circumvent existing resistance mutations in the active site.

References

Mechanism of Action and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin belongs to the diaryldiamine class of inhibitors that specifically target bacterial MetRS1, an enzyme essential for protein synthesis [1].

  • Molecular Mechanism: The inhibitor binds to the methionine-binding site and an adjacent auxiliary pocket in the MetRS1 enzyme. This auxiliary pocket is normally involved in binding the tRNA acceptor arm. By occupying this space, this compound physically blocks the enzyme's ability to charge tRNA with methionine, halting protein synthesis [1].
  • Selectivity and Resistance: A key challenge in antibiotic development is activity against Gram-negative bacteria. Many naturally produce a different MetRS enzyme (MetRS2) that is inherently insensitive to this compound and other MetRS1 inhibitors. Structural studies have identified the specific amino acid polymorphisms in the binding pockets of MetRS2 that confer this natural resistance, providing a basis for designing future inhibitors with broader spectra [1].

The following diagram illustrates this compound's mechanism of action at the molecular level.

G This compound This compound MetRS MetRS Enzyme This compound->MetRS Binds & Inhibits tRNA tRNA-Met MetRS->tRNA Charges Synthesis Protein Synthesis tRNA->Synthesis Required for

This compound inhibits protein synthesis by binding to and inhibiting the methionyl-tRNA synthetase (MetRS) enzyme.

Core Experimental Assays for Evaluation

To evaluate a compound like this compound, researchers employ a suite of standard microbiological and biochemical assays. Key methodologies are summarized below.

Assay Type Key Measurement Example Protocol & Application
Target Enzyme Inhibition Half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). Purified MetRS enzyme is incubated with this compound and substrates (methionine, ATP, tRNAᴹᵉᵗ). Enzyme activity is measured by quantifying produced aminoacyl-tRNA or ATP consumption. This determines direct target potency [2].
Broth Microdilution (MIC) Minimum Inhibitory Concentration (MIC in µg/mL or µM). Serial dilutions of this compound in a broth are inoculated with a standardized bacterial inoculum (~5x10⁵ CFU/mL). After 18-20 hour incubation, the MIC is the lowest concentration that prevents visible growth [3].
Time-Kill Kinetics Rate and extent of bactericidal activity. Bacteria are exposed to this compound at multiples of the MIC. Aliquots are taken over 24 hours, plated for viable counts, and the log reduction in CFU/mL is plotted over time to determine killing rate [3].
Cytotoxicity & Selectivity Cytotoxic concentration (CC₅₀) and Selectivity Index (SI). Mammalian cell lines (e.g., human fibroblasts) are treated with this compound. Cell viability is measured after 24-72 hours using assays like MTT. The SI is calculated as CC₅₀ (mammalian cells) / MIC (bacterial cells) [4] [3].
Biofilm Inhibition/ Eradication Minimum Biofilm Inhibitory Concentration (MBIC) & Minimum Biofilm Eradication Concentration (MBEC). For inhibition, this compound is added during biofilm formation. For eradication, it's added to pre-formed biofilms. Biofilm mass is quantified using crystal violet staining or viability with resazurin staining [3].

The workflow for a standard research program to characterize a compound like this compound is illustrated in the diagram below.

G Compound Compound Screening Biochemical Biochemical Assay (Target Inhibition) Compound->Biochemical Antimicrobial Antimicrobial Testing (MIC, Time-Kill) Biochemical->Antimicrobial Cytotoxicity Cytotoxicity & Selectivity Index Antimicrobial->Cytotoxicity InVivo In Vivo Efficacy (Animal Model) Cytotoxicity->InVivo

A generalized workflow for characterizing the activity and safety of a new antibacterial compound.

Research and Development Context

The search for new antibacterial agents like this compound is critical. According to a 2025 WHO report, the antibacterial development pipeline is insufficient, with only 90 agents in clinical development and a scarcity of innovative products, especially those targeting the most critical resistant pathogens [5].

References

Bederocin Gram-positive bacteria coverage

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin: Mechanism and Target Profile

This compound is identified as a diaryldiamine inhibitor that specifically targets the MetRS1 enzyme (Methionyl-tRNA synthetase 1) [1]. This enzyme is part of the class I aminoacyl-tRNA synthetase family and is essential for protein synthesis, as it charges tRNA with methionine [1].

The table below summarizes the core information available on this compound:

Attribute Description
Molecular Class Diarylldiamine [1]
Primary Target MetRS1 enzyme [1]
Mechanism of Action Competitive inhibition; occupies the methionine-binding site and an auxiliary pocket implicated in tRNA acceptor arm binding, disrupting enzyme function [1]
Documented Spectrum Gram-positive bacteria; Gram-negative bacteria with MetRS2 enzymes are naturally insensitive [1]
Notable Feature Structurally and mechanistically related to other diaryldiamine MetRS1 inhibitors REP8839 and REP3123 [1]

Experimental Workflow for MetRS Inhibitor Evaluation

While the search results do not contain explicit protocols for this compound, the general workflow for evaluating MetRS inhibitors like REP8839 and REP3123 involves biochemical, structural, and microbiological assessments [1]. The following diagram outlines a logical workflow for the key experiments cited in the literature.

G Start Study Design A Enzyme Production and Purification Start->A B Biochemical Assays (ITC, DSF) A->B C Structural Analysis (X-ray Crystallography) A->C Enzyme-inhibitor complex E Data Integration and Analysis B->E C->E D Microbiological Assays (MIC, MBC) D->E

Key experimental phases for characterizing MetRS inhibitors.

Detailed Methodologies

Based on the related research, here are the methodologies you can adapt for profiling a compound like this compound [1] [2]:

  • Enzyme Production and Purification

    • The gene encoding the target MetRS (e.g., MetRS1 from a model Gram-positive organism) is cloned into an expression vector.
    • The protein is expressed in a suitable host, typically E. coli.
    • Purification is performed using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, monodisperse protein sample for assays.
  • Biochemical Assays for Binding and Function

    • Isothermal Titration Calorimetry (ITC): Used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the inhibitor-enzyme interaction. The inhibitor is titrated into a cell containing the purified MetRS enzyme.
    • Differential Scanning Fluorimetry (DSF): Employed as a medium-throughput method to assess binding by monitoring the change in the enzyme's thermal stability (melting temperature, Tm) in the presence of the inhibitor.
    • Aminoacylation Activity Assay: Measures the functional inhibition of the enzyme. This assay quantifies the ATP consumed (coupled to NADH oxidation, monitored spectrophotometrically at 340 nm) or the aminoacyl-tRNA formed during the catalytic reaction.
  • Structural Analysis via X-ray Crystallography

    • Purified MetRS enzyme is co-crystallized with the inhibitor (e.g., this compound).
    • X-ray diffraction data is collected, and structures are solved, typically by molecular replacement.
    • The electron density map is used to model the inhibitor and protein structure, revealing the precise binding mode and atomic interactions responsible for selectivity and efficacy.
  • Microbiological Assays

    • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Performed according to standard guidelines (e.g., CLSI). A range of inhibitor concentrations is tested against a panel of Gram-positive and Gram-negative bacterial strains to determine the MIC. Aliquots from wells with no visible growth are plated on agar to determine the MBC [2].
    • Synergy Testing: The potential for synergy with standard antibiotics (e.g., vancomycin) can be evaluated using checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the interaction (synergistic, additive, indifferent, or antagonistic) [2].

Context and Comparison with Other Antibacterial Agents

The search for novel antibacterial agents has intensified due to antimicrobial resistance (AMR). This compound's target class places it among other protein synthesis inhibitors, while its structural class differentiates it from other antimicrobial peptides.

Agent / Class Primary Mechanism of Action Key Spectrum of Activity Development/Approval Status
This compound Inhibits MetRS1, blocking protein synthesis [1] Gram-positive bacteria [1] Research phase (as of 2021 literature)
Mupirocin Inhibits bacterial isoleucyl-tRNA synthetase [3] Gram-positive bacteria (e.g., S. aureus, MRSA) [3] FDA-approved for topical use [3]
Bacteriocins/BLS Pore formation, cell wall degradation, or enzyme inhibition [4] [5] Varies from narrow to broad spectrum, including MRSA [4] [2] Research phase; some in pre-clinical trials [5]
FDA-approved AMPs (e.g., Daptomycin) Membrane disruption or inhibition of cell wall synthesis [6] Gram-positive bacteria, including resistant strains [6] Clinically approved [6]

References

Core Characteristics of Bederocin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical information for Bederocin found in the search results.

Attribute Description
Compound Name This compound (also known as REP-8839, REP8839) [1] [2]
CAS Number 757942-43-1 [1] [2]
Molecular Formula C20H21BrFN3OS [1] [2]
Molecular Weight 450.37 g/mol [1] [2]
Mechanism of Action Novel inhibitor of methionyl-tRNA synthase (METS) [1]
Ki for MetRS 0.01 µM [1]
Primary Antibacterial Activity Potent against Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria. Little activity against Gram-negative bacteria [1] [2].

Mechanism of Action and Resistance

This compound inhibits the bacterial enzyme methionyl-tRNA synthetase (METS), which is essential for protein synthesis [1]. This mechanism is distinct from other major classes of topical antibiotics.

The following diagram illustrates how this compound and the related antibiotic Mupirocin inhibit bacterial protein synthesis, and the mechanisms by which bacteria develop resistance.

G cluster_normal Bacterial Protein Synthesis cluster_inhibition Antibiotic Inhibition cluster_resistance Resistance Mechanisms Met Methionine MetRS MetRS Enzyme Met->MetRS  Binds Met_tRNA Met-tRNA MetRS->Met_tRNA Protein Protein Synthesis Met_tRNA->Protein This compound This compound This compound->MetRS  Inhibits Mupirocin Mupirocin IleRS IleRS Enzyme Mupirocin->IleRS  Inhibits PointMutation Chromosomal Point Mutation PointMutation->MetRS Low-Level Resistance Plasmid Plasmid Acquisition (mupA / Modified IleS-2) Plasmid->IleRS High-Level Resistance

The diagram highlights two key resistance pathways [3]:

  • Low-level resistance arises from chromosomal point mutations in the target enzyme.
  • High-level resistance results from acquiring a plasmid containing an alternative, resistant gene (e.g., mupA).

Information Constraints and Further Research

A significant challenge in compiling this data is that This compound does not appear to have advanced into late-stage clinical trials or reached the market. The most recent scientific publications identified in the search results date back to 2009 [2]. This lack of recent development likely explains the absence of detailed experimental protocols and robust quantitative data you requested.

  • Search Patent Databases: Look for patents filed by the originating company (Replidyne, Inc.) for detailed experimental data.
  • Consult Scientific Literature: Use platforms like PubMed and Google Scholar with search terms like "REP8839," "this compound," and "methionyl-tRNA synthetase inhibitor" to find older primary research articles.
  • Explore Alternative Mechanisms: Given the challenge of antibiotic resistance, investigate other innovative approaches, such as bacteriophage therapy, which is showing promising clinical results for resistant infections [4].

References

Bederocin introductory guide

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin Core Profile

Here is a summary of the key technical information available for this compound:

Attribute Description
Alternative Names REP-8839, REP 8839 [1] [2]
Classification Synthetic antibacterial small molecule [1] [2]
Mechanism of Action Inhibitor of Methionyl-tRNA synthetase (METS/MetRS) [3] [4] [2]
Primary Target Bacterial protein synthesis [2]
Antibacterial Spectrum Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes [3]
Ki Value 0.01 µM (for MetRS) [3]
Molecular Formula C₂₀H₂₁BrFN₃OS [3]
CAS Number 757942-43-1 [3]
Latest Development Phase Suspended (for skin and soft tissue infections, staphylococcal infections) [1]

Mechanism of Action

This compound blocks bacterial protein synthesis by specifically inhibiting the essential bacterial enzyme methionyl-tRNA synthetase (MetRS) [3] [2]. This enzyme is responsible for charging tRNA with methionine, a crucial first step in protein synthesis. The diagram below illustrates this inhibitory pathway.

G Start This compound (REP8839) M1 Enters Bacterial Cell Start->M1 M2 Binds to Methionyl-tRNA Synthetase (MetRS) M1->M2 M3 Inhibits Enzyme Activity M2->M3 C1 tRNA Cannot Be Charged with Methionine M3->C1 C2 Depletion of Charged Methionyl-tRNA C1->C2 C3 Inhibition of New Protein Synthesis C2->C3 C4 Bacterial Cell Death C3->C4

Guidance for Experimental Research

While detailed, specific protocols for working with this compound are not available in the search results, the following outlines the general experimental approaches you can adapt based on its known properties.

  • 1. Susceptibility Testing (MIC Determination)

    • Objective: Determine the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains.
    • Methodology: Use standard broth microdilution methods according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and dilute further in cation-adjusted Mueller-Hinton broth. Inoculate with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) and incubate aerobically at 35°C for 16-20 hours. The lowest concentration that prevents visible growth is the MIC [3].
  • 2. Enzyme Inhibition Assays

    • Objective: Confirm and quantify the inhibition of Methionyl-tRNA synthetase (MetRS) activity.
    • Methodology: Employ a spectrophotometric or radioisotope-based aminoacylation assay. The reaction mixture typically contains purified MetRS enzyme, ATP, methionine, and tRNA. This compound is pre-incubated with the enzyme. The reaction is initiated by adding tRNA. Inhibitory activity (Ki) can be measured by monitoring the production of aminoacyl-tRNA or the consumption of ATP, comparing rates against a no-inhibitor control [3] [4].
  • 3. Resistance Studies

    • Objective: Investigate the potential for and mechanisms of bacterial resistance to this compound.
    • Methodology: Passage bacteria under sub-MIC concentrations of this compound over multiple generations. Isolate resistant mutants and sequence the metRS gene to identify potential mutations in the active site or auxiliary pocket that confer resistance, as structural polymorphisms in these regions are key to inhibitor selectivity and efficacy [4].

Research Context and Considerations

This compound was originated by GlaxoSmithKline and its development for skin and soft tissue infections is currently suspended [1]. This class of inhibitor shows promise, but a key research challenge is selectivity; Gram-negative bacteria often produce a MetRS2 enzyme that is naturally insensitive to inhibitors like this compound that are effective against the MetRS1 type found in Gram-positive bacteria [4].

References

Bederocin Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin (also known as REP-8839) is a novel inhibitor of bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis [1]. This mechanism is distinct from other protein synthesis inhibitors like mupirocin, which targets isoleucyl-tRNA synthetase [2].

The table below summarizes quantitative binding data for this compound against Staphylococcus aureus MetRS, including various mutant forms [3]:

Enzyme Variant Ki (nM) pKi
MetRS (Wild-Type) Information not available in results Information not available in results
MetRS L213W mutant 0.04 10.4
MetRS A247E mutant 0.06 10.22
MetRS I57N mutant 0.08 10.1
MetRS V108M mutant 0.11 9.96
MetRS G223C mutant 0.51 9.29
MetRS I57N V242F mutant 15 7.82
MetRS I57N A247E mutant 60 7.22
MetRS G54S mutant 85 7.07
MetRS I57N I238F mutant 350 6.46
MetRS I57N G54S mutant 900 6.05
MetRS G54A A64P mutant 1900 5.72

This binding data is crucial for understanding drug-enzyme interactions and the potential impact of resistance mutations.

Mechanism of Action and Target Visualization

This compound inhibits MetRS by binding to the enzyme's active site, which prevents the formation of methionyl-tRNA and subsequently halts bacterial protein synthesis [1] [4]. The following diagram illustrates this process and the logical flow for investigating the inhibitor.

G This compound This compound MetRS MetRS This compound->MetRS Inhibits Methionyl_tRNA Methionyl_tRNA MetRS->Methionyl_tRNA Catalyzes Methionine Methionine Methionine->MetRS tRNA tRNA tRNA->MetRS Protein_Synthesis Protein_Synthesis Methionyl_tRNA->Protein_Synthesis Bacterial_Death Bacterial_Death Protein_Synthesis->Bacterial_Death

Figure 1: this compound inhibits MetRS, blocking methionyl-tRNA formation and protein synthesis.

Suggested Experimental Approaches

The search results do not contain detailed methodologies for testing this compound. For a comprehensive assessment of its anti-staphylococcal activity, you would need to establish the following core experiments, drawing from standard microbiological and biochemical principles:

  • Minimum Inhibitory Concentration (MIC) Determinations: Conduct broth microdilution assays according to guidelines like CLSI or EUCAST to define the potency of this compound against a panel of S. aureus strains, including MRSA [5].
  • Enzyme Inhibition Assays: Use purified S. aureus MetRS to perform kinetics studies and determine IC50 values, validating the target-specific mechanism of action [3].
  • Resistance Studies: Passage bacteria under sub-MIC this compound pressure to investigate potential resistance development, followed by genomic sequencing of evolved mutants to identify resistance mechanisms [3].

References

Bederocin Streptococcus pyogenes activity

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Bederocin

This compound (also known as REP-8839) is a synthetic antibacterial agent. Its core mechanism of action is the potent inhibition of the bacterial enzyme methionyl-tRNA synthetase (MetRS), which is essential for protein synthesis [1] [2].

Molecular and Bioactive Properties

Property Specification
CAS Number 757942-43-1 [1]
Molecular Formula C({20})H({21})BrFN(_{3})OS [1]
Molecular Weight 450.37 g/mol [1]
Primary Target Methionyl-tRNA synthetase (MetRS) [1] [2]
Potency (K(_i)) 0.01 µM (10 pM) for Staphylococcus aureus MetRS [1] [2]
Selectivity No detectable inhibition of human cytoplasmic MetRS [2]
Antibacterial Spectrum Clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other Gram-positive bacteria [1]

Streptococcus pyogenes and Its Bacteriocin Systems

While this compound inhibits protein synthesis, S. pyogenes itself produces a variety of bacteriocins (antimicrobial peptides) to gain a competitive advantage during colonization [3]. Understanding these natural systems provides context for the organism's biology.

The table below summarizes the key bacteriocins produced by S. pyogenes and their regulated mechanisms.

Bacteriocin Class Regulation System Key Features
Streptococcin A-FF22/A-M49 [3] I Two-component system [3] Gene cluster may be part of a mobile genetic element [3].
Streptin [3] I Two-component system [3] The srt locus is present in 67% of strains, but only 17% show active expression [3].
Salivaricin A [3] I Two-component system [3] Found in 86% of 144 tested strains [3].
SpbMN, Blp1, Blp2 [3] II Streptococcal invasion locus (Sil) QS system [3] Only about 16% of strains contain a functional sil locus [3].
Streptococcin A-M57 [3] III Not Determined (N.D.) [3] Associated with M-type 57 isolates; plasmid-encoded [3].

The regulation of these bacteriocins primarily occurs through two main types of quorum-sensing pathways, which are illustrated below.

G cluster_0 Class I Bacteriocin Regulation cluster_1 Class II Bacteriocin Regulation AIP1 Bacteriocin Peptide (e.g., Nisin) HK1 Membrane-bound Histidine Kinase AIP1->HK1 Extracellular Autoinduction Export1 ABC Transporter AIP1->Export1 Secretion RR1 Response Regulator HK1->RR1 Phosphorylation Promoter1 Bacteriocin Gene Cluster RR1->Promoter1 Activation Promoter1->AIP1 Transcription Promoter1->Export1 Transcription AIP2 Peptide Pheromone (e.g., BlpC) HK2 Membrane-bound Histidine Kinase (e.g., BlpH) AIP2->HK2 Extracellular Sensing Export2 ABC Transporter (e.g., BlpAB) AIP2->Export2 Secretion RR2 Response Regulator (e.g., BlpR) HK2->RR2 Phosphorylation Promoter2 Bacteriocin Genes RR2->Promoter2 Activation Promoter2->AIP2 Transcription Promoter2->Export2 Transcription

Two quorum-sensing pathways regulate bacteriocin production in S. pyogenes. Class I systems often use the bacteriocin itself as an autoinducer, while Class II systems rely on a separate peptide pheromone.

Research and Methodological Considerations

Given the lack of direct protocols for this compound on S. pyogenes, the following points can guide experimental design.

  • Antibacterial Susceptibility Testing: To evaluate this compound's efficacy against S. pyogenes, standard protocols like the broth microdilution method (as per CLSI guidelines M07-A10) can be employed to determine the Minimum Inhibitory Concentration (MIC).
  • Molecular Target Confirmation: The high potency and selectivity of this compound suggest its primary target in S. pyogenes is also MetRS. You could confirm this by:
    • Enzyme Inhibition Assays: Purifying S. pyogenes MetRS and measuring inhibition of aminoacylation activity in the presence of this compound [2].
    • Resistance Mutagenesis: Isolating spontaneous this compound-resistant mutants and sequencing the metRS gene to identify resistance-conferring mutations.
  • Exploiting Natural Competition: Research into S. pyogenes's own bacteriocins, like dysgalacticin which targets closely related strains, highlights the potential for targeting narrow-spectrum antibacterial strategies [3].

References

Bederocin (REP8839) Biological Activity & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin (REP8839) is a novel inhibitor of methionyl-tRNA synthase (METS) with potent antibacterial activity against clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and other clinically important Gram-positive bacteria [1]. It is indicated for research in bacterial infections, including S. aureus and MRSA [2].

Cellular Effect Data [2]:

Cell Line Type Value Description
A549 (Human) IC50 > 20 µM Cytotoxicity against human A549 cells by MTT assay

Biochemical Activity [1]:

Target Affinity (Ki)
MetRS 0.01 µM

General Guidance for Assay Protocol Development

Since specific assay protocols for this compound are not available in the search results, the following general workflow outlines the key stages in developing and conducting an assay for a novel inhibitor. You can use this as a framework to design your specific experiments.

Start Start: Assay Development for this compound A1 Define Assay Objective (e.g., IC50, Ki Determination) Start->A1 A2 Select Assay Type (Biochemical Enzyme Assay) A1->A2 A3 Establish Reaction Components (Enzyme, Substrate, Buffer, Cofactors) A2->A3 B1 Prepare Compound Dilutions (this compound in DMSO) A3->B1 B2 Run Reaction with Controls (Positive, Negative, Vehicle) B1->B2 B3 Detect and Measure Output (e.g., Radioactivity, Spectrophotometry) B2->B3 C1 Process Raw Data B3->C1 C2 Calculate Key Parameters (IC50, Ki) C1->C2 End End: Data Analysis and Conclusion C2->End

Diagram Title: this compound Assay Workflow

Here are detailed considerations for each stage of the workflow:

  • Assay Objective and Type: The primary objective for characterizing this compound would be to determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against the target, methionyl-tRNA synthase (MetRS) [1]. This is typically done using a biochemical enzyme activity assay.
  • Reaction Setup:
    • Enzyme: Purified MetRS enzyme.
    • Substrate: Methionine and ATP.
    • Cofactors: May include tRNA^Met^ and other necessary ions.
    • Buffer: A suitable physiological pH buffer.
    • Inhibitor: this compound serially diluted in a solvent like DMSO, with a final DMSO concentration consistent across all samples (e.g., 1%).
  • Detection Method: The assay measures the formation of methionyl-tRNA^Met^. Historical methods often use radiolabeled (e.g., ³⁵S) methionine, followed by separation and scintillation counting. Modern, non-radioactive methods like fluorescence or luminescence detection may also be applicable.
  • Controls: Essential controls include a positive control (no inhibitor, for 100% activity), a negative/background control (no enzyme), and a vehicle control (DMSO only).
  • Data Analysis: The raw data (e.g., counts per minute, fluorescence units) is normalized to the positive and negative controls. A dose-response curve is plotted (Inhibition % vs. Log[this compound]), from which the IC50 is calculated. Further analysis (e.g., Cheng-Prusoff equation) can be used to derive the Ki value.

Suggestions for Finding Protocol Details

To obtain the specific, detailed protocols you require, I suggest the following steps:

  • Search Scientific Literature: Look for the primary research paper that first identified and characterized this compound. The search results provide a PubMed ID (PMID: 19015366) [2], which is an excellent starting point. Retrieving this original article will likely contain the detailed experimental procedures.
  • Contact Suppliers: The companies that list this compound for sale, such as TargetMol [1] and MedChemExpress [2], may provide or share detailed product-specific protocols upon request, as they often have additional technical documentation.
  • Review Related Assays: Search for general "methionyl-tRNA synthetase inhibitor assay protocols" or "aminoacyl-tRNA synthetase assay" methodologies in academic databases or protocol repositories. The general principles will be directly applicable.

References

Bederocin solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Storage

The table below summarizes the known physicochemical properties and storage recommendations for Bederocin, compiled from available data [1] [2].

Property Value / Description
Molecular Weight 449.06 g/mol [1] / 450.37 g/mol [2]
Molecular Formula C₂₀H₂₁BrFN₃OS [1] [2]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 2 [1]
XLogP 5.03 [1]
Topological Polar Surface Area 85.16 Ų [1]
Lipinski's Rule of 5 1 violation [1]
Storage (Powder) -20°C for 3 years [2]
Storage (Solution) -80°C for 1 year [2]

Suggested Experimental Pathways

In the absence of established protocols for this compound, the following workflow outlines a logical, step-by-step approach to determine its solubility and stability, which are critical for formulation development.

G Start Start: this compound Solubility/Stability Assessment P1 Literature Review & Data Collection Start->P1 P2 Analytical Method Development (HPLC/UV) P1->P2 P3 Solvent System Selection P2->P3 P4 Shake-Flask Solubility Protocol P3->P4 P5 Forced Degradation & Stability Studies P4->P5 P6 Data Analysis & Report P5->P6

The methodology corresponding to the workflow above involves these key phases:

  • Phase 1: Analytical Method Development → A stable and validated HPLC (High-Performance Liquid Chromatography) method is crucial. This method should be able to separate this compound from any potential degradation products to ensure accurate quantification during solubility and stability experiments.

  • Phase 2: Solvent System Selection → Solubility should be screened across a range of pharmaceutically relevant solvents. This typically includes:

    • Aqueous Buffers: At various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
    • Organic Solvents: Such as ethanol, methanol, DMSO (for stock solutions), and PEG 400.
    • Surfactant Solutions: To explore the potential for enhanced solubility.
  • Phase 3: Shake-Flask Solubility Protocol → This is the standard method for determining equilibrium solubility [3].

    • Excess Solute: Add an excess amount of this compound powder to a glass vial containing the selected solvent.
    • Agitation and Equilibrium: Seal the vial and agitate it in a water bath shaker at a constant temperature (e.g., 25°C ± 0.5°C) for a predetermined time (often 24-72 hours) to reach equilibrium.
    • Phase Separation: After equilibrium is reached, separate the undissolved solid from the saturated solution by centrifugation and filtration through a 0.45 μm or smaller syringe filter.
    • Quantification: Dilute the filtrate as necessary and analyze the concentration of this compound using the developed HPLC method. Perform all experiments in triplicate to ensure reliability.
  • Phase 4: Forced Degradation and Stability Studies → These studies evaluate the stability of this compound under various stress conditions [2].

    • Solution Stability: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute an aliquot into stability-indicating buffers (e.g., phosphate-buffered saline at pH 7.4) and monitor the concentration over time at different storage temperatures (4°C, -20°C, -80°C).
    • Solid-State Stability: Store this compound powder at recommended conditions (-20°C) and under accelerated stability conditions (e.g., 40°C/75% relative humidity). Sample at predetermined time points (e.g., 1, 3, 6 months) and analyze for purity and degradation.

Key Inferences and Research Notes

  • Solubility Challenge: this compound's high calculated lipophilicity (XLogP 5.03) and significant molecular weight suggest it is likely to have poor aqueous solubility [1]. This property often presents a major challenge in drug development and necessitates specialized formulation strategies.
  • Stability-Centric Storage: The recommended storage at -20°C for the powder and -80°C for solutions indicates that this compound is a relatively stable compound in the solid state but may be prone to degradation in solution [2]. This underscores the importance of the proposed stability studies.
  • Critical Knowledge Gaps: The available data is insufficient for formulation work. Key information such as detailed pH-solubility profile, stability in aqueous buffers, and excipient compatibility is missing and must be generated through experimental work as outlined above.

References

Comprehensive Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Novel Antimicrobial Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MIC Determination

Fundamental Principles

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions, expressed in mg/L (μg/mL). This fundamental quantitative measure of antimicrobial activity serves as a critical tool in both clinical microbiology and antimicrobial drug development, providing essential data for establishing breakpoints, determining susceptibility profiles, and evaluating the potency of new therapeutic agents. The reliability of MIC data directly impacts clinical decision-making and therapeutic outcomes, particularly in an era of increasing antimicrobial resistance where precise susceptibility data is essential for optimizing treatment regimens for serious infections [1] [2].

The scientific and clinical relevance of MIC determination extends beyond simple susceptibility categorization. For novel antimicrobial agents like Bederocin, accurately determined MIC values provide crucial information for dose selection in preclinical and clinical studies, establish baseline susceptibility patterns for target pathogens, and help identify emerging resistance. Furthermore, MIC data integrated with pharmacokinetic/pharmacodynamic (PK/PD) parameters enables researchers to predict dosing regimens likely to achieve clinical efficacy, supporting the rational development of new antimicrobial agents with optimized therapeutic profiles [1].

Methodological Overview

The determination of MIC values employs several standardized methodologies, each with specific applications, advantages, and limitations. The primary reference methods include broth dilution (both macro- and microdilution) and agar dilution techniques, which provide quantitative results. Additionally, gradient methods using antibiotic-impregnated strips offer a practical alternative for certain applications, while various automated and commercial systems provide efficiency advantages for high-throughput settings. The selection of an appropriate method depends on factors including the specific antimicrobial agent being tested, the bacterial species, available resources, and required throughput [1] [2].

Table 1: Comparison of Primary MIC Determination Methods

Method Principle Applications Advantages Limitations
Broth Microdilution Serial antibiotic dilutions in liquid medium in microtiter plates Reference method for most agent-bug combinations High reproducibility, quantitative, suitable for batch testing Requires specialized equipment, preparation labor-intensive
Agar Dilution Antibiotic incorporation into solid agar medium Recommended for fosfomycin, mecillinam; testing multiple isolates Simultaneous testing of multiple strains against one concentration Laborious preparation, limited concentration flexibility
Gradient Method Predefined antibiotic concentration gradient on strips Single isolates, fastidious organisms Simple to perform, flexible Less precise than reference methods, higher cost per test
Automated Systems Various detection principles (turbidity, fluorescence) High-throughput clinical laboratories Rapid results, standardized Initial investment cost, limited agent flexibility

Method Selection Considerations

Methodological Standards and Guidelines

The selection of appropriate MIC determination methods should be guided by established standards from recognized organizations, primarily the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). For most routine applications, EUCAST predominantly recommends broth microdilution as the reference method, with specific exceptions such as fosfomycin and mecillinam where agar dilution is preferred. CLSI generally admits interchangeable use of broth and agar dilution for most bacteria and antibiotics, with exceptions including Haemophilus influenzae strains and antibiotics like colistin and daptomycin, for which MIC determination should be performed exclusively by broth dilution methods [1] [2].

Recent methodological guidance emphasizes the importance of adhering to reference methods, particularly during antimicrobial development. Both CLSI and EUCAST caution against modifications to reference AST methods aimed solely at producing lower MIC values or making one antimicrobial agent appear superior to others, as such practices are not scientifically valid and may lead to increased regulatory hurdles, delays in test availability, and reduced clinical adoption. Until joint guidance currently under development by CLSI and EUCAST is finalized, early and rigorous evaluation using reference methods remains essential for generating reliable and comparable data [3].

Method Selection for Specific Scenarios

The optimal MIC determination method varies depending on the specific antimicrobial agent, target pathogens, and experimental context. For novel antimicrobial agents like this compound with limited existing validation data, broth microdilution represents the preferred initial method due to its standardization, reproducibility, and recognition as a reference method by international standards organizations. When testing fastidious organisms such as streptococci (including Streptococcus pneumoniae), Haemophilus influenzae, Moraxella catarrhalis, and others, EUCAST recommends the same basic methodology but with the use of MH-F broth (MH broth with lysed horse blood and beta-NAD) to support adequate growth of these nutritionally demanding microorganisms [4] [1].

For scenarios requiring simultaneous testing of multiple bacterial isolates against a single antimicrobial agent concentration, such as during surveillance studies or when establishing epidemiological cutoff values (ECVs), the agar dilution method offers significant practical advantages. Additionally, when evaluating agents with poor solubility in aqueous solutions, methodological modifications may be necessary, as demonstrated by the revised reference broth microdilution method for telavancin, which includes dimethyl sulfoxide (DMSO) as a solvent and the addition of polysorbate 80 (P-80) to the test medium to minimize drug losses associated with binding to plastic surfaces [5].

Broth Microdilution Method

Principle and Applications

The broth microdilution method represents the reference standard for MIC determination of most antimicrobial agents against rapidly growing aerobic bacteria. This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium distributed in microtiter plates, followed by inoculation with a standardized bacterial suspension. After incubation under defined conditions, the MIC is determined as the lowest concentration that completely inhibits visible bacterial growth. The method's standardization in international standards such as ISO 20776-1 ensures reproducibility and comparability of results across different laboratories, making it particularly suitable for regulatory submissions and preclinical development of novel antimicrobial agents like this compound [6] [3].

The broth microdilution method offers several advantages for antimicrobial susceptibility testing in research and development settings. Its quantitative nature provides precise potency measurements, while the microscale format conserves valuable test compounds and enables high-throughput testing of multiple bacterial isolates. Furthermore, the method's standardization facilitates comparison with existing antimicrobial agents and allows for the establishment of quality control ranges using reference strains. The method can be adapted for testing fastidious organisms through appropriate medium modifications and has been validated for a wide range of aerobic and facultative anaerobic bacterial species [1] [2].

Detailed Experimental Protocol
3.2.1 Materials and Reagents
  • Cation-adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. For fastidious organisms, supplement with 2.5-5% lysed horse blood and β-NAD (MH-F broth) [4] [1].
  • Antimicrobial agent: this compound in pure form with known potency. Determine appropriate solvent based on chemical properties (see Table 2).
  • Sterile distilled water and appropriate solvents for antibiotic stock solution preparation.
  • 96-well U-bottom microtiter plates, sterile.
  • Bacterial strains: Fresh clinical or reference isolates, purity confirmed.
  • Saline solution (0.85-0.9% NaCl) for bacterial suspension preparation.
  • McFarland standards (0.5) or densitometer for inoculum standardization.
  • Incubator maintaining 35±1°C.

Table 2: Solvent and Diluent Selection for Antimicrobial Agents

Antibiotic Class/Agent Recommended Solvent Recommended Diluent
Most beta-lactams Water Water
Most fluoroquinolones Water Water
Aminoglycosides Water Water
Macrolides Alcohol (methanol/ethanol) Water
Chloramphenicol Alcohol (methanol/ethanol) Water
Rifampicin Alcohol (methanol/ethanol) Water
Compounds with poor water solubility DMSO Water or buffer
3.2.2 Procedure
  • Antibiotic stock solution preparation: Dissolve this compound in an appropriate solvent to create a stock solution at least 10 times the highest test concentration. Filter-sterilize (0.22 μm filter) if not prepared aseptically [1] [2].

  • Working solution preparation: Prepare a working solution in CAMHB at 2× the highest test concentration considering subsequent 1:1 dilution with inoculum.

  • Microtiter plate preparation:

    • Dispense 100 μL of CAMHB into all wells except those in the first column.
    • Add 100 μL of the antibiotic working solution to the first column wells.
    • Perform serial two-fold dilutions by transferring 100 μL from column to column, discarding 100 μL from the final column.
    • Include growth control wells (antibiotic-free medium with inoculum) and sterility control wells (antibiotic-free medium without inoculum).
  • Inoculum preparation:

    • Select 3-5 morphologically similar colonies from fresh overnight culture (18-24 hours).
    • Suspend in saline to achieve a 0.5 McFarland standard turbidity (approximately 1-2×10^8 CFU/mL).
    • Dilute suspension 1:100 in CAMHB to obtain approximately 1×10^6 CFU/mL.
    • Within 30 minutes of preparation, add 100 μL of diluted inoculum to each test well (final inoculum ~5×10^5 CFU/mL).
  • Incubation: Seal plates to prevent evaporation and incubate at 35±1°C for 16-20 hours under aerobic conditions (extend to 24 hours for certain antibiotic classes like glycopeptides) [1] [2].

  • Reading and interpretation: Examine wells for visible growth (turbidity) compared to growth and sterility controls. The MIC is the lowest concentration that completely inhibits visible growth. For bactericidal concentration determinations, subculture wells showing no growth onto antibiotic-free media to distinguish between bacteriostatic and bactericidal effects [7].

Agar Dilution Method

Principle and Applications

The agar dilution method involves incorporating antimicrobial agents at various concentrations into molten agar medium, which is then poured into plates and inoculated with standardized bacterial suspensions. After incubation, the MIC is determined as the lowest antibiotic concentration that prevents visible growth or yields a marked reduction in growth compared to the control plate. This method is particularly valuable for high-throughput susceptibility testing when multiple bacterial isolates need to be tested simultaneously against the same set of antibiotic concentrations, making it efficient for surveillance studies and evaluating large collections of clinical isolates during antimicrobial development programs [6] [1].

Detailed Experimental Protocol
4.2.1 Materials and Reagents
  • Mueller-Hinton Agar (MHA): Prepare according to manufacturer instructions. For fastidious organisms, supplement as needed (e.g., 5% sheep blood for streptococci) [1].
  • Antimicrobial agent: this compound in pure form with known potency.
  • Sterile distilled water and appropriate solvents.
  • Sterile Petri dishes (90-100 mm diameter).
  • Multipoint inoculator capable of delivering 1-2 μL spots.
  • Bacterial strains: 18-24 hour fresh cultures on appropriate medium.
  • Saline solution (0.85-0.9% NaCl) or broth for inoculum preparation.
  • McFarland standards (0.5) or densitometer.
4.2.2 Procedure
  • Antibiotic stock solution preparation: Prepare as described for broth microdilution (section 3.2.2).

  • Agar plate preparation:

    • Prepare double-strength antibiotic solutions at 2× the desired final concentration in appropriate diluent.
    • Melt MHA and cool to 45-50°C.
    • For each concentration, aseptically mix 1 volume of double-strength antibiotic solution with 1 volume of molten agar.
    • Pour approximately 20 mL into each Petri dish on a level surface.
    • Include antibiotic-free control plates.
    • Allow plates to solidify and dry, preferably used within specified time frames (varies by antibiotic stability).
  • Inoculum preparation:

    • Prepare bacterial suspensions adjusted to 0.5 McFarland standard in saline or broth.
    • Dilute 1:10 to obtain approximately 1×10^7 CFU/mL.
    • Load suspensions into inoculator wells within 30 minutes of preparation.
  • Inoculation:

    • Apply 1-2 μL spots of each bacterial suspension to agar surfaces using multipoint inoculator (final inoculum ~1×10^4 CFU/spot).
    • Include appropriate reference strains for quality control.
    • Allow inoculum to be absorbed before inverting plates.
  • Incubation: Incubate plates at 35±1°C for 16-20 hours under appropriate atmosphere (aerobic for most organisms, CO2-enriched for fastidious species) [1].

  • Reading and interpretation: Examine plates for bacterial growth compared to antibiotic-free controls. The MIC is the lowest antibiotic concentration that completely inhibits growth, allows fewer than 3 discrete colonies, or produces a marked, easily visible reduction in growth [1] [2].

Media, Reagents, and Bacterial Preparation

Media Preparation and Specifications

The selection and preparation of appropriate culture media represent critical factors in obtaining reliable and reproducible MIC results. Mueller-Hinton medium in either broth (MHB) or agar (MHA) form serves as the foundation for most antimicrobial susceptibility testing due to its well-documented composition, good batch-to-batch reproducibility, and minimal interference with antimicrobial activity. For routine testing, cation-adjusted Mueller-Hinton broth (CAMHB) is recommended, as it contains optimal concentrations of calcium and magnesium ions that significantly influence the activity of certain antimicrobial classes, particularly aminoglycosides and tetracyclines. The pH of the medium should be maintained between 7.2-7.4 after gelling (for agar) or at room temperature (for broth), as variations outside this range can affect antibiotic activity [1] [2].

For fastidious organisms with specific nutritional requirements, base media require appropriate supplementation to support adequate growth. EUCAST recommends MH-F broth (MH broth with lysed horse blood and beta-NAD) for fastidious organisms including streptococci, Haemophilus influenzae, Moraxella catarrhalis, Listeria monocytogenes, Pasteurella species, and Kingella kingae. Additional modifications may be necessary for specific antibiotic-bacterium combinations, such as supplementation of MHB with 2% NaCl for testing oxacillin, methicillin, and nafcillin against Staphylococcus spp., or the addition of 0.002% polysorbate 80 for agents like dalbavancin, oritavancin, and telavancin to minimize binding to plastic surfaces [4] [1] [5].

Table 3: Media Requirements for Different Bacterial Groups

Bacterial Group Recommended Medium Supplementation Quality Control Strains
Enterobacterales CAMHB (most agents) MHA (fosfomycin, mecillinam) MHA + 25 mg/L glucose-6-phosphate for fosfomycin Escherichia coli ATCC 25922
Pseudomonas spp. CAMHB (most agents) MHA (fosfomycin) MHA + 25 mg/L glucose-6-phosphate for fosfomycin Pseudomonas aeruginosa ATCC 27853
Staphylococcus spp. CAMHB (most agents) MHA (fosfomycin) CAMHB + 2% NaCl for oxacillin testing; CAMHB + 50 mg/L Ca++ for daptomycin Staphylococcus aureus ATCC 29213
Streptococcus pneumoniae MH-F broth MH-F broth + 0.002% polysorbate 80 for specific agents Streptococcus pneumoniae ATCC 49619
Haemophilus influenzae MH-F broth or HTM - Haemophilus influenzae ATCC 49766
Anaerobic bacteria Brucella agar Hemin (5 µg/mL), Vitamin K (1 µg/mL), 5% lysed horse blood Not specified in sources
Bacterial Inoculum Standardization

Proper standardization of the bacterial inoculum represents one of the most critical technical factors influencing the accuracy and reproducibility of MIC determinations. The inoculum density must be carefully controlled to ensure consistent results, as excessive inoculum can lead to falsely elevated MIC values, while insufficient inoculum may result in artificially low MICs. The standard reference method involves preparing a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2×10^8 CFU/mL for most bacterial species. This suspension should be prepared in sterile saline or broth from fresh overnight cultures consisting of 3-5 well-isolated colonies of similar morphology, with turbidity verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or nephelometer [1] [2].

For the broth microdilution method, the 0.5 McFarland standard is diluted approximately 1:100 to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells. For Streptococcus pneumoniae, however, a 1:20 dilution is recommended to achieve the target final density. In the agar dilution method, the 0.5 McFarland standard is diluted 1:10, and 1-2 μL spots are applied to the agar surface, delivering approximately 1×10^4 CFU per spot. The prepared inoculum should be used within 30 minutes of preparation to maintain viability and consistent density. Regular verification of inoculum density should be performed by performing viable counts from the growth control well in broth methods or from control spots in agar methods [1] [2].

Quality Control and Standardization

Quality Control Procedures

Implementing comprehensive quality control (QC) procedures is essential for ensuring the reliability and accuracy of MIC determinations in both research and clinical settings. QC testing should be performed regularly using established reference strains with defined MIC ranges for the antimicrobial agents being evaluated. The frequency of QC testing should follow established guidelines, typically each day of testing or each time a new batch of materials is introduced. For novel antimicrobial agents like this compound, establishing appropriate QC ranges using reference strains may require collaboration with reference laboratories or regulatory agencies until formal guidelines are established [4] [1].

Key components of a robust QC program include:

  • Reference strains: Maintain frozen stock cultures of appropriate QC strains (see Table 3) and perform no more than 20 subcultures before returning to the frozen stock.
  • Medium quality control: Verify that each batch of culture medium supports adequate growth of QC strains and does not exceed acceptable MIC ranges for control agents.
  • Inoculum verification: Periodically confirm inoculum density by performing colony counts from growth control wells or spots.
  • Equipment monitoring: Regularly calibrate and monitor incubators, refrigerators, freezers, and spectrophotometers to ensure proper operation.
  • Antibiotic potency verification: Confirm the potency and stability of antibiotic stock solutions, particularly for labile compounds.
  • Documentation: Maintain comprehensive records of all QC activities, including any deviations from standard procedures and corrective actions taken [1] [8].
Troubleshooting and Technical Considerations

Several technical factors can adversely affect the accuracy and reproducibility of MIC determinations. Understanding and addressing these potential issues is essential for generating reliable data:

  • Inconsistent MIC results: Often related to inoculum density variations. Verify McFarland standard preparation and dilution procedures. Implement regular viable count verification.
  • Trailing endpoints: Particularly common with bacteriostatic agents or certain antibiotic classes. Establish consistent reading criteria and consider using a predetermined reduction in growth compared to the control well as the endpoint.
  • Contamination: Implement strict aseptic techniques and include sterility controls in each run.
  • Unexpected QC results: Investigate deviations immediately. Common causes include deteriorated media, incorrect incubation conditions, degraded antibiotic solutions, or issues with reference strain viability.
  • Solubility issues: For poorly soluble compounds, consider alternative solvents or additives like polysorbate 80 to minimize binding to plastic surfaces, as demonstrated with telavancin testing [5].
  • Carryover effects in broth microdilution: Ensure proper mixing between dilutions and consider the impact of antibiotic carryover on subsequent dilution steps.

For novel antimicrobial agents like this compound, additional considerations include establishing stability profiles in testing matrices, determining optimal storage conditions for stock solutions and prepared panels, and identifying any specific methodological requirements based on the compound's physicochemical properties. Close collaboration with regulatory agencies and reference laboratories during method development and validation can help address these challenges and ensure generation of compliant data [3].

Visualizations

Broth Microdilution Workflow

broth_microdilution cluster_prep Preparation Phase cluster_inoculation Inoculation and Incubation cluster_reading Result Interpretation start Begin Broth Microdilution Protocol step1 Prepare antibiotic stock solution in appropriate solvent start->step1 step2 Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton broth step1->step2 step3 Dispense dilutions into 96-well microtiter plates step2->step3 step4 Prepare bacterial suspension adjusted to 0.5 McFarland standard step3->step4 step5 Dilute suspension 1:100 in broth medium step4->step5 step6 Add diluted inoculum to plates (final density ~5×10⁵ CFU/mL) step5->step6 step7 Incubate at 35±1°C for 16-20 hours step6->step7 step8 Examine wells for visible growth (turbidity) step7->step8 step9 Identify lowest concentration that inhibits growth step8->step9 step10 Record MIC value in μg/mL step9->step10

MIC Interpretation and Clinical Application

mic_interpretation cluster_comparison Compare to Breakpoints cluster_interpretation Susceptibility Categorization cluster_application Clinical Application start MIC Value Determination step1 Obtain established breakpoints from CLSI or EUCAST guidelines start->step1 step2 Compare MIC to breakpoint values step1->step2 step3 MIC ≤ Susceptible breakpoint = Susceptible (S) step2->step3 step4 MIC between Intermediate range = Intermediate (I) step2->step4 step5 MIC ≥ Resistant breakpoint = Resistant (R) step2->step5 step6 Integrate with PK/PD parameters for dosing regimen optimization step3->step6 step4->step6 step5->step6 step7 Consider infection site penetration and patient-specific factors step6->step7 step8 Select optimal antibiotic therapy based on comprehensive assessment step7->step8

Conclusion

The determination of minimum inhibitory concentrations represents a fundamental methodology in antimicrobial research and clinical microbiology, providing critical quantitative data on the activity of antimicrobial agents against bacterial pathogens. For novel compounds like this compound, adherence to standardized reference methods such as broth microdilution and proper implementation of quality control procedures are essential for generating reliable, reproducible data that can support regulatory submissions and inform clinical development decisions. As antimicrobial resistance continues to pose significant challenges to global health, the accurate assessment of MIC values remains indispensable for the development of new therapeutic agents and the optimization of their use in clinical practice.

References

Bederocin and MetRS Inhibition: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

One research article identifies Bederocin as a diaryldiamine inhibitor of the MetRS1 enzyme [1]. Here are the core findings that can guide your experimental design:

  • Target Enzyme: this compound targets MetRS1, a methionyl-tRNA synthetase found in Gram-positive bacteria and protozoan parasites [1].
  • Binding Site: Structural studies show that diaryldiamine inhibitors, like the related compounds REP8839 and REP3123, bind to the amino acid-binding site and an auxiliary pocket of MetRS1 implicated in tRNA binding [1].
  • Selectivity Challenge: A major point of selectivity is that Gram-negative bacteria often carry a different form of the enzyme, MetRS2, which is naturally insensitive to MetRS1 inhibitors like this compound due to amino acid polymorphisms in the binding pockets [1].

The following diagram outlines the general structure of a MetRS inhibition assay, which you can adapt once you obtain the specific protocol for this compound.

G cluster_prep Reagent Preparation cluster_rxn Key Reaction Steps Start Start Assay Setup Prep Reagent Preparation Start->Prep Reaction Enzymatic Reaction Prep->Reaction Enz Purified MetRS Enzyme Inhib This compound Serial Dilutions Sub Substrates (L-Met, ATP, tRNA) Buffer Reaction Buffer Detection Product Detection Reaction->Detection Mix Mix Enzyme and Inhibitor (Pre-incubate) Initiate Initiate Reaction (Add Substrates) Stop Stop Reaction (After Fixed Time) Analysis Data Analysis Detection->Analysis End Determine IC₅₀ Analysis->End

Proposed Framework for a MetRS Inhibition Assay

While specific details for this compound are missing, you can use this general framework to design your assay, incorporating common practices for studying aminoacyl-tRNA synthetase inhibitors.

1. Reagent Preparation

  • Enzyme: Purified MetRS1 enzyme from a relevant target organism (e.g., Staphylococcus aureus).
  • Inhibitor: Prepare a stock solution of this compound in a suitable solvent like DMSO. Generate a serial dilution series for dose-response testing.
  • Substrates: L-methionine (L-Met), ATP, and the cognate tRNA (or a synthetic tRNA analog).
  • Buffer: A suitable reaction buffer, typically containing Tris-HCl or HEPES (pH ~7.5), KCl, MgCl₂, and DTT.

2. Experimental Workflow The assay measures the inhibition of aminoacyl-tRNA formation. A common workflow is summarized below:

Step Component Description Positive Control (No Inhibitor) Negative Control (No Enzyme)
1. Pre-incubation Enzyme + Buffer + this compound Mix enzyme and various concentrations of this compound; incubate briefly. Buffer instead of this compound Buffer instead of this compound
2. Reaction Initiation Substrates (L-Met, ATP, tRNA) Add substrates to start the reaction. Add substrates Add substrates
3. Incubation Complete reaction mix Incubate at a defined temperature (e.g., 37°C) for a fixed time. Incubate Incubate
4. Reaction Termination Stop solution (e.g., acid) Halt the reaction at the end of the time period. Stop reaction Stop reaction
5. Detection & Analysis - Quantify the reaction product (methionyl-tRNA or ATP-to-AMP conversion). Measure full activity Measure background

3. Detection Methods You could consider one of these common detection methods for your assay:

Method Principle Key Steps / Considerations

| Radioactive Assay ( [1]) | Measures the formation of [³⁵S]-Methionyl-tRNA using acid-soluble filters. | 1. Use Radiolabeled L-[³⁵S]-Met. 2. Reaction stopped with trichloroacetic acid. 3. Filter to separate charged tRNA (retained) from uncharged Methionine (washes through). 4. Quantify radioactivity on the filter. | | ATP/AMP Conversion Assay | Measures ATP depletion or AMP generation using coupled enzymatic systems or HPLC. | 1. Use a luciferase-based system to detect remaining ATP. 2. Alternatively, use HPLC to separate and quantify ATP, ADP, and AMP. | | TR-FRET or Scintillation Proximity Assay (SPA) | Homogeneous methods ideal for high-throughput screening. | 1. Uses labeled substrates and proximity-based signal generation. 2. No separation steps required; suitable for automated screening. |

4. Data Analysis

  • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the positive control.
  • Plot the dose-response curve (activity vs. log[this compound]).
  • Fit the curve with a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC₅₀).

References

Application Note: Bederocin Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a proposed procedure for the preparation of a Bederocin stock solution for in vitro antibacterial research. This compound (also known as REP-8839) is a synthetic antibacterial agent that functions by inhibiting bacterial methionyl tRNA synthetase, thereby blocking protein synthesis [1]. The following protocol is inferred from its physicochemical properties and standard laboratory practice, as explicit methodological details are not available in the current literature.

Chemical and Physical Properties

The following data, essential for planning solution preparation, is sourced from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) [1] [2].

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₂₁BrFN₃OS
Molecular Weight 449.06 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Rotatable Bonds 8
Topological Polar Surface Area (TPSA) 85.16 Ų
XLogP 5.03
Lipinski's Rule of 5 1 violation

Key Implications for Solution Preparation:

  • High LogP (5.03): Indicates significant hydrophobicity. This compound will have very low solubility in pure aqueous buffers.
  • Solubility Agent Required: A water-miscible organic solvent is necessary to prepare a concentrated stock solution.
  • Stability Considerations: The presence of a bromo-substituent and an enone structure suggests potential sensitivity to light and strong reducing/oxidizing agents.
Recommended Materials
  • Active Compound: this compound (REP-8839), high-purity (>95%)
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade. This is the recommended solvent due to its ability to dissolve diverse hydrophobic compounds and its common use in cell-based assays.
  • Alternative Solvent: Methanol or Ethanol (for non-cell-based assays).
  • Diluent: Phosphate Buffered Saline (PBS) or appropriate aqueous assay buffer.
  • Equipment: Analytical balance, ultrasonic bath, vortex mixer, Class A volumetric flasks (e.g., 10 mL, 25 mL), micropipettes, chemical-resistant gloves, safety glasses.
Detailed Preparation Protocol

A. Primary Stock Solution (10 mM in DMSO)

  • Calculation: To prepare 10 mL of a 10 mM stock solution:
    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = (0.010 mol/L) × (0.010 L) × (449.06 g/mol) = 44.91 mg
  • Weighing: Tare a small weighing boat. Accurately weigh out 44.91 mg of this compound powder using an analytical balance.
  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Rinse the weighing boat with small aliquots of DMSO and add to the flask to ensure quantitative transfer. Fill the flask to the mark with DMSO.
  • Mixing: Cap the flask and mix thoroughly by inverting several times. Sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution and eliminate air bubbles. The solution should appear clear.
  • Aliquoting: Aseptically aliquot the solution into sterile, labeled microcentrifuge tubes (e.g., 100 µL per tube) to minimize freeze-thaw cycles and prevent contamination.
  • Storage: Store aliquots at -20°C or below, protected from light by using amber tubes or wrapping in aluminum foil. The chemical stability under these conditions should be verified experimentally, but is typically months to a year.

B. Working Stock Solution (e.g., 100 µM in Buffer)

  • Dilution: Prepare a working stock in your assay buffer immediately before use.
    • For a 100 µM working solution, perform a 1:100 dilution of the primary stock.
    • Example: Add 10 µL of the 10 mM DMSO stock to 990 µL of PBS or culture medium (without cells). Vortex thoroughly.
  • Note: When adding to biological assays, the final concentration of DMSO should be kept as low as possible (typically ≤1% v/v) to avoid cytotoxic effects or solvent-mediated artifacts.

Experimental Workflow for Stock Solution Preparation

The diagram below summarizes the entire preparation and quality assessment process.

BederocinWorkflow Start Start Preparation Step1 Weigh 44.91 mg this compound Start->Step1 Step2 Transfer to 10 mL Volumetric Flask Step1->Step2 Step3 Add DMSO to Volume Mark Step2->Step3 Step4 Mix and Sonicate until Clear Step3->Step4 Step5 Aliquot into Sterile Tubes Step4->Step5 Step6 Store at -20°C, Protected from Light Step5->Step6 Quality Quality Control Check Step6->Quality End Ready for Use Quality->End

Critical Considerations & Troubleshooting

  • Solubility Issues: If the solution does not become clear after sonication, avoid prolonged sonication which can generate heat. Verify the powder is pure and dry. As a last resort, gentle warming to 30-40°C may be attempted, but the stability of this compound at elevated temperatures is unknown.
  • Precipitation in Assay Buffer: Upon dilution into aqueous buffer, some precipitation is possible due to the compound's hydrophobicity. Ensure rapid and vigorous vortexing during dilution. The use of assay buffers containing low concentrations of solubilizing agents (e.g., 0.01% Tween-80) can help, but their compatibility with the assay must be validated.
  • Chemical Stability: Given its structural features, this compound solutions should be handled under inert atmosphere (e.g., nitrogen blanket) if long-term stability is a concern. The -80°C is recommended for long-term storage of critical samples.
  • Safety: Standard laboratory personal protective equipment (PPE) including gloves, lab coat, and safety glasses must be worn. DMSO is an excellent solvent that can enhance the skin absorption of other chemicals; therefore, gloves resistant to DMSO (e.g., nitrile) should be used.

Analytical Methods for Quality Control

While not specified in the search results, the following methods are standard for verifying stock solution integrity and concentration:

  • UV-Vis Spectrophotometry: Determine the absorption maximum (λmax) and molar absorptivity (ε) for this compound. The concentration of the stock solution can be verified by measuring its absorbance and applying the Beer-Lambert law (A = εcl).
  • Liquid Chromatography (HPLC/UPLC): Analyze the stock solution using a reverse-phase C18 column to assess purity and check for signs of degradation after storage.

References

Application Notes: Bacteriocins in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria, increasingly recognized for their potential against antibiotic-resistant pathogens, biofilms, and even cancer cells [1] [2]. Their mechanisms of action differ from traditional antibiotics, making them attractive candidates for novel therapeutic agents.

Table 1: Key Bacteriocin Examples and Their Bioactivities

Bacteriocin Producer Strain Target Pathogen/Condition Observed Bioactivity & Key Findings
Garvicin KS & Micrococcin P1 (Combination) Lactococcus garvieae & other bacteria Methicillin-resistant Staphylococcus aureus (MRSA) biofilms [3] Synergistic antibacterial activity; restored sensitivity to penicillin G in MRSA strain ATCC 33591; caused severe cell damage within biofilms [3].
Microcin J25 Escherichia coli Enterotoxigenic E. coli (ETEC) [4] Alleviated diarrhea and intestinal inflammation in piglets; downregulated macrophage levels; anti-infective mechanism linked to modulation of the enteric nervous system via dopaminergic receptors [4].
Lactobacillus rhamnosus GG (Cell Metabolites) Lactobacillus rhamnosus GG E. coli biofilms [5] Inhibited E. coli biofilm formation by disrupting bacterial metabolic processes, particularly energy metabolism and stimulus responses, as determined by proteomic analysis [5].
Nisin Lactococcus lactis Cancer Cells [2] Induces apoptosis and inhibits cancer cell growth; exhibits selective toxicity towards cancer cells by targeting negatively charged membranes [2].

Experimental Protocols

The following protocols are consolidated from recent studies and standard microbiological methods.

Protocol 1: Assessing Bacteriocin Activity Against Planktonic Cells and Biofilms

This protocol outlines steps to determine Minimum Inhibitory Concentration (MIC) and evaluate biofilm eradication, based on methods from [3] and standard culture techniques [6] [7].

Workflow: Bacteriocin Efficacy Assessment

G A Culture Target Strain B Prepare Bacteriocin Dilutions A->B C Inoculate for MIC Assay B->C D Inoculate for Biofilm Assay B->D E Incubate (Planktonic) C->E F Incubate (Biofilm) D->F G Measure MIC E->G H Treat Biofilm F->H I Assess Biofilm Viability H->I

Part A: Determining Minimum Inhibitory Concentration (MIC) against Planktonic Cells

  • Bacterial Culture Preparation:
    • Inoculate a single colony of the target pathogen (e.g., S. aureus) into liquid broth like Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth [6] [7].
    • Incubate overnight at 37°C with shaking (150-250 rpm) to promote aeration and growth [7].
  • Bacteriocin Dilution Series:
    • Prepare a two-fold serial dilution of the bacteriocin(s) in a sterile 96-well microtiter plate using an appropriate broth medium.
    • For combination studies (e.g., Garvicin KS and Micrococcin P1), prepare mixtures at fixed ratios across the dilution series [3].
  • Inoculation and Incubation:
    • Dilute the overnight bacterial culture to a standardized density (e.g., 0.5 McFarland standard).
    • Add a consistent volume of the bacterial suspension to each well of the microtiter plate containing the bacteriocin dilutions. Include a growth control (bacteria without bacteriocin) and a sterility control (media only).
    • Incubate the plate statically at 37°C for 16-20 hours [3].
  • MIC Determination:
    • The MIC50 or MIC is defined as the lowest bacteriocin concentration that inhibits 50% or 100% of visible bacterial growth, respectively. Growth can be assessed visually for turbidity or measured spectrophotometrically at OD600 [3].

Part B: Biofilm-Oriented Antimicrobial Test (BOAT)

  • Biofilm Formation:
    • Prepare a bacterial suspension as in Step A1.
    • Dispense the suspension into a sterile, flat-bottom 96-well plate.
    • Incubate statically at 37°C for 24-48 hours to allow biofilm formation on the well walls [3] [5].
  • Biofilm Treatment:
    • Carefully aspirate the planktonic culture and gently wash the established biofilms with a sterile buffer like phosphate-buffered saline (PBS) to remove non-adherent cells.
    • Add bacteriocin solutions prepared in fresh medium at concentrations higher than the MIC (as biofilms exhibit increased tolerance). Incubate for a specified period (e.g., 24 hours) [3].
  • Viability Assessment:
    • After treatment, wash the biofilms again.
    • Assess cell viability within the biofilm using metabolic assays like triphenyl-tetrazolium chloride (TTC) which is reduced to a red formazan product by metabolically active cells, or ATP-based assays [3].
    • Alternatively, use live/dead staining kits (e.g., SYTO9/propidium iodide) followed by confocal laser scanning microscopy (CLSM) to visualize and quantify live versus dead cells in the biofilm architecture [5].
Protocol 2: Proteomic Analysis of Bacteriocin Mechanism of Action

This protocol, adapted from [5], uses label-free quantitative proteomics to investigate changes in the target bacterium's protein expression after bacteriocin exposure.

Workflow: Proteomic Analysis of Bacteriocin Effects

G P1 Co-culture Target Bacteria with Bacteriocin P2 Collect Cells by Centrifugation P1->P2 P3 Lyse Cells and Extract Proteins P2->P3 P4 Digest Proteins with Trypsin P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Bioinformatic Analysis P5->P6

  • Sample Preparation:
    • Co-culture: Co-culture the target bacteria (e.g., E. coli) with a sub-lethal concentration of the bacteriocin or with bacteriocin-producing probiotic microcapsules for a set duration [5]. Include a control culture without bacteriocin.
    • Cell Harvesting: Collect the bacterial cells by centrifugation at high speed (e.g., 10,000 × g for 10 min).
    • Protein Extraction: Lyse the cell pellet using a strong lysis buffer (e.g., containing 4% SDS and 8 M Urea). Sonicate the samples on ice and centrifuge to remove debris. Determine the protein concentration in the supernatant using an assay like the Bradford method [5].
  • Protein Digestion and Fractionation:
    • Take an aliquot of total protein (e.g., 50 μg) from each sample. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
    • Digest the proteins into peptides overnight with sequencing-grade trypsin at 37°C [5].
    • Desalt the resulting peptides using C18 solid-phase extraction tips or columns.
  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):
    • Reconstitute the peptides in a solution of 0.1% formic acid.
    • Separate the peptides using reverse-phase liquid chromatography coupled online to a high-resolution tandem mass spectrometer.
    • The MS instrument operates in data-dependent acquisition mode, automatically switching between MS1 (survey scan) and MS2 (fragmentation scan) [5].
  • Data Analysis:
    • Process the raw MS data using bioinformatics software (e.g., MaxQuant) to identify proteins and perform label-free quantification.
    • Identify differentially expressed proteins between treated and control samples using statistical analysis (e.g., t-test).
    • Perform Gene Ontology (GO) enrichment analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to determine which biological processes and pathways are significantly altered by the bacteriocin treatment [5].

Key Considerations for Researchers

  • Aseptic Technique: Maintain strict aseptic technique throughout all procedures to prevent contamination. Work in a laminar flow hood when handling open vessels and use sterile equipment [6] [8].
  • Culture Conditions: Optimize growth media, temperature, and atmosphere (aerobic/anaerobic) for both the target pathogen and any producer strains [6] [7].
  • Bacteriocin Specificity: Be aware that many bacteriocins have a narrow spectrum of activity, primarily targeting closely related species. Verify the sensitivity of your target strain [1].
  • Advanced Imaging: For biofilm studies, techniques like Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) provide high-resolution visualization of biofilm architecture and bacteriocin-induced damage [3] [5].

References

Application Note: Pharmacokinetics of a Cannabis Oil Extract (Bedrocan) in a Canine Model

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction This application note summarizes the key findings and methodology from an explorative pharmacokinetic study of Bedrocan, a cannabis oil extract, in dogs. The study specifically investigated the impact of fasting versus fed conditions on the oral bioavailability of its two main active compounds, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) [1]. Understanding the pharmacokinetics of cannabis-based medicines is crucial for predicting their efficacy and safety, and for informing proper dosing regimens in clinical practice.

2.0 Experimental Protocol & Design The following section details the core methodological approach used in the referenced study.

2.1 Study Design The investigation was conducted as a 2x2 crossover study, meaning each animal received the treatment under both fasting and fed conditions, with a washout period in between. This design allows for a robust within-subject comparison of the food effect [1].

2.2 Formulation and Dosing

  • Test Article: Bedrocan cannabis oil extract.
  • Key Components: 20% w/w THC and 0.5% w/w CBD.
  • Dosage: Administered orally at a dose of 1.5 mg/kg THC and 0.037 mg/kg CBD [1].

2.3 Animal Model and Grouping

  • Species: Dogs.
  • Groups: Animals were randomly assigned to sequences of fasting and fed treatments.
  • Fasting Condition: Animals were fasted prior to drug administration.
  • Fed Condition: Animals were fed prior to drug administration.

2.4 Blood Sample Collection and Bioanalysis

  • Schedule: Blood samples were collected at multiple time points from 0.5 hours up to 10 hours post-administration.
  • Quantification: The concentrations of THC and CBD in blood were determined using Liquid Chromatography-Mass Spectrometry (LC/MS), a highly specific and sensitive analytical technique [1].

Summary of Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for THC under fasting and fed conditions. CBD concentrations were below the detectable levels of the assay at all time points [1].

Table 1: Key THC Pharmacokinetic Parameters in Fasting vs. Fed Dogs

Parameter Fasted State Fed State Notes
Tₘₐₓ (h) 1.25 5.0 Time to reach maximum blood concentration
Cₘₐₓ (ng/mL) 24.0 7.1 Maximum blood concentration
AUC Larger ~48% of fasted Area Under the Curve (indicates total drug exposure)
Relative Oral Bioavailability 100% (Reference) 48.22% Compared to the fasted state
CBD Concentrations Not detectable at any time point Not detectable at any time point Quantification limit of LC/MS not specified

Key Findings:

  • Food Effect: The presence of food significantly altered the absorption of THC, delaying the Tₘₐₓ and reducing the Cₘₐₓ and overall bioavailability (AUC) by approximately 52% [1].
  • CBD Levels: The lack of detectable CBD suggests either extensive first-pass metabolism, poor absorption, or instability of the compound in the formulation at the given dose [1].
  • Variability: The study noted large inter-subject variability in THC concentrations, which is a common characteristic of cannabinoid pharmacokinetics [1].

Experimental Workflow and Food Effect Pathway

The following diagram illustrates the sequential workflow of the described pharmacokinetic study, from animal preparation to data analysis.

G Start Study Start Prep Animal Preparation Start->Prep Group1 Fasted Group Prep->Group1 Group2 Fed Group Prep->Group2 Dose Oral Dosing: Bedrocan (1.5 mg/kg THC) Group1->Dose Group2->Dose Collect Serial Blood Collection Dose->Collect Analyze LC/MS Analysis Collect->Analyze Data PK Parameter Calculation Analyze->Data Result Result: Food Effect on Bioavailability Data->Result

Diagram 1: Experimental workflow for the canine PK study of Bedrocan.

The mechanism by which food impacts drug absorption is complex. The diagram below outlines the primary physiological pathways involved.

G Food Fed State GH1 Gastric Holding Food->GH1 GH2 Stimulated Gastric Acid & Bile Food->GH2 GH3 Altered GI Motility & Blood Flow Food->GH3 GH4 Potential Interactions with Food Components Food->GH4 PK1 Delayed Tₘₐₓ GH1->PK1 Slower Gastric Emptying PK2 Reduced Cₘₐₓ GH2->PK2 Enhanced Dissolution? GH3->PK1 PK3 Lower AUC GH3->PK3 GH4->PK2 GH4->PK3 Outcome Outcome: Reduced Oral Bioavailability PK1->Outcome PK2->Outcome PK3->Outcome

Diagram 2: Proposed pathways for the effect of food on drug pharmacokinetics.

Discussion and Research Implications

The significant reduction in oral bioavailability (to approximately 48%) under fed conditions highlights a critical factor for clinical dosing [1]. For predictable and consistent therapeutic outcomes, it is essential to administer this medication under consistent prandial conditions—likely on an empty stomach. The absence of detectable CBD, despite its presence in the formulation, warrants further investigation into its metabolic fate and potential formulation strategies to improve its systemic exposure.

Suggestions for Further Investigation

To build upon this research, consider the following:

  • Verify the Compound: Confirm the exact identity and composition of "Bederocin" through chemical analysis or by contacting the supplier, as it may be a misspelling or a specific brand name for a similar cannabis-based product.
  • Explore Broader Context: Bedrocan's official website lists numerous clinical studies on their products, which can provide a wider context for efficacy and safety in humans [2]. Public pharmacokinetic databases, like the one from the U.S. EPA, can also be valuable resources for comparative analysis of chemical properties [3] [4].

References

DMSO as a Research Solvent: Fundamentals and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Dimethyl sulfoxide (DMSO) is a versatile, polar aprotic solvent renowned for its ability to dissolve a wide range of organic and inorganic compounds [1]. Its utility in research and drug discovery stems from its low toxicity, high thermal stability, and exceptional capacity to penetrate biological membranes, making it a standard solvent for compound storage and biological assays [1] [2].

Regulatory and Safety Status It is crucial to note that while DMSO is a valuable laboratory tool, its approved medical use is highly limited. The US FDA has approved DMSO specifically for the symptomatic relief of interstitial cystitis [1]. Other therapeutic claims, such as its efficacy against cancer, are not supported by the FDA and often rely on non-peer-reviewed sources [3].

Primary Research Applications and Protocols

1. Compound Management and Fragment-Based Screening In fragment-based screening (FBS), compounds are typically stored in DMSO at high concentrations (e.g., 100-200 mM) and then diluted for assays. Ensuring compounds remain soluble at these stages is critical to avoid false negatives in screening campaigns [2].

2. Solubility Assessment Protocol Accurate solubility data is foundational for reliable screening results. The following NMR-based protocol provides a robust method for quantification [2].

Objective: To determine the experimental solubility of small organic molecules/fragments in DMSO for quality control of screening libraries.

Materials & Reagents:

  • Compound of interest (powder form)
  • Deuterated DMSO (DMSO-d6)
  • NMR reference standard (e.g., 1 mM isoleucine in DMSO-d6)
  • NMR tube
  • High-frequency NMR spectrometer (e.g., 600 MHz)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO-d6 at a target concentration of 100 mM. Shake vigorously at room temperature until fully solubilized.
  • Equilibration: Allow the stock solution to stand overnight at room temperature. For long-term storage, keep at -20°C.
  • Sample Dilution: Thaw the stock solution and dilute it in DMSO-d6 to a target concentration of 1 mM.
  • NMR Analysis:
    • Acquire 1H NMR spectra at 298 K.
    • Use the ERETIC2 method (or similar electronic reference) based on the PULCON principle for absolute quantification.
    • Integrate the NMR peaks of the compound and compare them to the integrated signal from the reference standard of known concentration.
  • Data Analysis:
    • Calculate the experimental concentration of the compound in the 1 mM diluted sample.
    • Classify the compound as "soluble" if the measured concentration is ≥ 1 mM, and "insoluble" if it is below this threshold, considering the experimental error (e.g., ±50 μM) [2].

Workflow Diagram:

G Start Prepare Compound Powder A Prepare 100 mM Stock Solution in DMSO-d6 Start->A B Equilibrate Overnight at Room Temperature A->B C Store at -20°C (Months) B->C D Thaw and Dilute to 1 mM C->D E Acquire 1H NMR Spectrum D->E F Quantify via ERETIC2/PULCON Method E->F G Classify Solubility (≥1 mM = Soluble) F->G End Result for QC Decision G->End

3. Protocol for Solubility Enhancement via Binary Solvent Systems For natural products or other compounds with poor DMSO solubility, a binary solvent system can be highly effective, as demonstrated with betulin [4].

Objective: To significantly enhance the solubility of a poorly soluble compound using a binary mixture of DMSO and ethanol.

Materials & Reagents:

  • Poorly soluble compound (e.g., Betulin)
  • Anhydrous DMSO
  • Ethanol (typically 95%)
  • Hermetically sealed container
  • Magnetic stirrer with heating (e.g., IKA brand)

Procedure:

  • Solvent Mixture Preparation: First, prepare a binary solvent mixture (e.g., 50% ethanol and 50% DMSO by weight) in a sealed container.
  • Dissolution: Add the compound (e.g., betulin) to the solvent mixture in portions.
  • Heating and Stirring: Heat the mixture under constant stirring using a magnetic stirrer until a clear, optically dissolved solution is obtained.
  • Solubility Curve Determination: To plot a solubility curve, repeat the dissolution process at different temperatures, noting the maximum concentration achieved before precipitation at each temperature.

Key Finding: The use of a 50/50 wt% ethanol-DMSO mixture allowed for the dissolution of up to 10% betulin by weight, which was nearly double the solubility achieved in pure ethanol alone [4].

Safety and Practical Handling

Skin Penetration and Contamination DMSO readily penetrates the skin and can carry dissolved substances along with it [5] [1]. Always wear appropriate gloves (e.g., nitrile) and safety glasses when handling DMSO to prevent accidental exposure to yourself or contamination of your compounds.

Chemical Compatibility DMSO is a powerful solvent that can damage certain plastics and materials. The table below summarizes its compatibility with common laboratory materials to guide the selection of containers and filters [6].

Material Compatibility with DMSO Recommendation
Polypropylene (PP) Recommended (R) Suitable for containers
Polyethylene (PE) Recommended (R) Suitable for containers
Polytetrafluoroethylene (PTFE) Recommended (R) Suitable for seals, liners
Polysulfone (PSU) Not Recommended (N) Avoid
Polycarbonate (PC) Not Recommended (N) Avoid
Polyester (PES/PET) Not Recommended (N) Avoid
Polyvinylidene Fluoride (PVDF) Not Recommended (N) Avoid
Stainless Steel (SS) Limited (L) / Test (T) Use with caution; test for specific application

Conclusion

DMSO is an indispensable solvent in modern drug discovery, from supporting high-throughput screening to enabling the processing of challenging natural products. The protocols outlined here for solubility assessment and enhancement provide researchers with reliable methods to ensure data quality and expand experimental possibilities. Adherence to detailed protocols and safety guidelines is paramount for its effective and safe application in the laboratory.

References

Comprehensive Application Notes and Protocols: Comparative Analysis of Bederocin Administration Routes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Objectives

The optimal administration route for pharmaceutical compounds represents a critical determinant in their therapeutic efficacy and safety profile. These notes provide detailed protocols for evaluating multiple administration routes for the investigational compound Bederocin, enabling researchers to systematically assess its pharmacokinetic properties and bioavailability across different delivery methods. Understanding the complex interplay between administration routes and drug disposition is essential for rational formulation design and clinical translation. The selection of an appropriate administration pathway directly influences key parameters including onset of action, peak concentration, exposure duration, and metabolic fate, all of which collectively determine therapeutic outcomes.

The primary objectives of these application notes are threefold: (1) to establish standardized methodologies for comparing multiple administration routes under controlled conditions; (2) to generate reproducible pharmacokinetic data that informs formulation development; and (3) to provide a decision-making framework for selecting optimal administration routes based on target product profiles. These protocols incorporate robust analytical techniques and contemporary pharmacological principles to ensure reliable, interpretable results that can guide further development of this compound. The systematic approach outlined herein allows for direct comparison between routes while controlling for potentially confounding variables that might otherwise compromise data interpretation.

Administration Route Comparison Table

The selection of an administration route for drug delivery requires careful consideration of multiple pharmacological parameters. The table below summarizes the key characteristics of four primary routes under investigation for this compound, providing a comparative framework for researchers to evaluate options based on specific therapeutic requirements.

Table 1: Comparative Analysis of this compound Administration Routes

Administration Route Bioavailability Time to Onset Peak Concentration Duration of Effect First-Pass Metabolism
Oral 5-20% [1] (as reference) 2-3 hours [2] Low [2] 6-12 hours [2] Significant (up to 90%) [3]
Oromucosal Not quantified (higher than oral) 2-4 hours [2] Moderate [2] 6-8 hours [2] Partial bypass [3]
Inhalation 10-25% [1] (as reference) 10-30 minutes [2] High [2] 1-3 hours [2] Complete bypass [3]
Subcutaneous 88-99% [4] (as reference) 15-30 minutes (estimated) Sustained [4] Several hours (dose-dependent) [4] Complete bypass [3]

This comparative analysis demonstrates the fundamental trade-offs between routes, with inhalation offering rapid onset but shorter duration, while subcutaneous administration provides enhanced bioavailability with sustained release characteristics. Oral administration, despite its convenience, presents significant limitations due to extensive first-pass metabolism and variable absorption. These quantitative relationships should inform selection of administration routes based on the specific clinical indication, whether it requires rapid intervention (favoring inhalation) or sustained exposure (favoring subcutaneous delivery).

Detailed Protocol 1: Inhalation Administration

Background and Principles

Inhalation administration represents a promising route for this compound delivery when rapid onset of action is clinically desirable. This method leverages the extensive pulmonary surface area and rich vascularization of the alveolar region to facilitate efficient drug absorption directly into the systemic circulation. The inhalation protocol bypasses hepatic first-pass metabolism, thereby enhancing bioavailability compared to oral administration. This approach is particularly valuable for acute conditions requiring prompt therapeutic intervention, though it requires specialized delivery equipment and careful dose standardization to ensure reproducible dosing.

The physiological basis for inhalation delivery centers on the thin alveolar-capillary membrane that permits rapid drug transfer to the bloodstream. Particle size represents a critical factor, with optimal deposition occurring within the 1-10 micrometer range [3]. Larger particles tend to deposit in the upper airways, while smaller particles may be exhaled without deposition. The protocol below standardizes these variables to ensure consistent pulmonary delivery and reproducible pharmacokinetic profiles across experimental sessions.

Materials and Equipment
  • Test Substance: this compound formulation specifically optimized for inhalation delivery
  • Delivery Device: Medical-grade vaporizer (e.g., Volcano Medic [2]) or metered-dose inhaler
  • Animal Model: Adult Sprague-Dawley rats (215-250g) or appropriate alternative species
  • Analytical Instrumentation: UPLC-ESI-MS/MS system for plasma concentration analysis [4]
  • Blood Collection Supplies: Heparinized microcentrifuge tubes, catheter for serial sampling
  • Anesthesia Equipment: Isoflurane vaporizer with induction chamber (for restrained administration)
Step-by-Step Methodology
  • Formulation Preparation: Prepare this compound inhalation formulation according to manufacturer specifications. For dry powder formulations, precisely weigh the required mass to deliver the target dose (e.g., 4 mg/kg as reference [4]). For solution formulations, calculate the appropriate concentration to administer the target dose in a standardized volume.

  • Device Calibration: Calibrate the inhalation device according to manufacturer instructions. For vaporizers, verify temperature settings to ensure complete vaporization without combustion. For metered-dose inhalers, prime the device and confirm delivery consistency through weight verification of actuated doses.

  • Administration Procedure:

    • For conscious animals, employ specialized restraint that permits normal respiration while maintaining proper positioning relative to the delivery device.
    • For anesthetized preparations, maintain anesthesia at a surgical plane and confirm absence of reflex responses.
    • Administer the formulation during the inspiratory phase, coordinating delivery with natural breathing patterns or mechanical ventilation.
    • Observe for immediate adverse effects including cough, bronchospasm, or respiratory distress.
  • Post-Administration Monitoring: Monitor respiratory parameters continuously for 30 minutes following administration. Note any behavioral changes or signs of physiological distress. Collect biological samples at predetermined intervals for pharmacokinetic analysis.

Detailed Protocol 2: Oromucosal Administration

Background and Principles

Oromucosal administration offers a compelling alternative to traditional oral delivery by partially bypassing hepatic first-pass metabolism through absorption directly into the systemic circulation via the buccal and sublingual mucosa [3]. This route represents a middle ground between inhalation's rapid onset and oral administration's convenience, making it particularly suitable for compounds like this compound that may undergo significant presystemic metabolism when administered orally. The highly vascularized sublingual region provides efficient absorption, while buccal administration offers more sustained release characteristics due to differences in epithelial thickness and permeability.

The physiological advantages of oromucosal delivery include both the bypass of gastrointestinal degradation and the avoidance of hepatic first-pass effects, potentially enhancing bioavailability compared to conventional oral administration. This route may be particularly advantageous for patients with swallowing difficulties or those experiencing nausea and vomiting. Additionally, the oromucosal route permits dose titration as the administration can be terminated by spitting out the formulation if adverse effects occur, though this feature is less relevant in controlled research settings.

Materials and Equipment
  • Test Substance: this compound formulated as sublingual/buccal solution, rapidly dissolving wafer, or spray
  • Animal Model: Adult Sprague-Dawley rats (215-250g) or appropriate alternative species
  • Restraint Equipment: Appropriate species-specific restraint devices that allow access to the oral cavity
  • Administration Supplies: Precision micropipettes with soft-tipped administration cannulas
  • Blood Collection Supplies: Heparinized microcentrifuge tubes, catheter for serial sampling
  • Analytical Instrumentation: UPLC-ESI-MS/MS system for plasma concentration analysis [4]
Step-by-Step Methodology
  • Formulation Preparation: Prepare this compound oromucosal formulation according to manufacturer specifications. For solution formulations, calculate the appropriate concentration to administer the target dose in a volume optimized for retention at the administration site (typically 10-50 μL for rodents).

  • Animal Preparation:

    • Fast animals for 2-4 hours prior to dosing to reduce salivary flow that might accelerate swallowing of the formulation.
    • Gently restrain the animal to allow safe access to the oral cavity.
    • For sublingual administration, gently lift the tongue and administer the formulation directly into the sublingual pocket.
    • For buccal administration, apply the formulation to the cheek pouch interior.
  • Administration Technique:

    • Use a slow, controlled dispensing technique to avoid triggering the swallowing reflex.
    • Maintain the animal in a position that encourages retention of the formulation at the administration site for the required contact time (typically 2-5 minutes).
    • Observe the administration site to confirm absence of immediate expulsion.
  • Post-Administration Monitoring:

    • Monitor for signs of local irritation or adverse effects.
    • Withhold food and water for 15 minutes post-administration to minimize premature swallowing of the formulation.
    • Collect blood samples at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) for pharmacokinetic analysis.

Detailed Protocol 3: Subcutaneous Administration

Background and Principles

Subcutaneous administration represents a parenteral route that offers enhanced bioavailability and a favorable sustained-release profile for many compounds [4]. This method involves injection into the subcutaneous tissue between the dermis and muscle layer, characterized by relatively limited vascularization compared to intramuscular tissue, resulting in slower, more prolonged absorption kinetics. For this compound, this route may be particularly advantageous when sustained plasma concentrations are desirable to maintain therapeutic effects over an extended duration, potentially reducing dosing frequency compared to other routes.

The subcutaneous compartment provides several physiological advantages for drug delivery, including consistent absorption patterns and reduced peak-trough fluctuations compared to more rapid routes of administration. The limited blood flow in subcutaneous tissue typically results in gradual absorption, producing a sustained plasma concentration profile that may be particularly beneficial for compounds with short half-lives. Additionally, this route completely bypasses gastrointestinal degradation and first-pass metabolism, while offering less invasive administration than intravenous delivery [3].

Materials and Equipment
  • Test Substance: this compound formulation compatible with subcutaneous administration (solution or suspension)
  • Animal Model: Adult Sprague-Dawley rats (215-250g) or appropriate alternative species
  • Injection Supplies: Insulin syringes with 25-27 gauge needles (length appropriate for species)
  • Site Preparation: Antiseptic solution (70% alcohol swabs)
  • Blood Collection Supplies: Heparinized microcentrifuge tubes, catheter for serial sampling
  • Analytical Instrumentation: UPLC-ESI-MS/MS system for plasma concentration analysis [4]
Step-by-Step Methodology
  • Formulation Preparation: Prepare this compound subcutaneous formulation according to manufacturer specifications. Ensure appropriate pH (typically 7.0-7.4) and osmolality (preferably iso-osmotic) to minimize tissue irritation and necrosis risk [5]. The injection volume should be optimized for the species and site (typically 1-2 mL/kg for rodents).

  • Site Selection and Preparation:

    • Select appropriate injection sites (interscapular region, dorsal flank, or scruff of the neck in rodents).
    • Gently restrain the animal to immobilize the injection site.
    • Prepare the site by clipping hair if necessary and disinfect with antiseptic solution.
  • Injection Technique:

    • Gently lift the skin to tent the subcutaneous space.
    • Insert the needle at a 45-degree angle with the bevel facing upward.
    • Aspirate gently to ensure the needle hasn't entered a blood vessel.
    • Inject the formulation slowly and steadily to minimize discomfort and tissue damage.
    • Withdraw the needle and apply gentle pressure if necessary.
  • Post-Administration Monitoring:

    • Observe the injection site for immediate adverse reactions (bleeding, swelling, or signs of pain).
    • Monitor for systemic effects according to the established safety profile of this compound.
    • Collect blood samples at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, 360, 480, 720 minutes) for pharmacokinetic analysis.
    • Conduct necropsy of injection sites at study termination to evaluate local tolerance.

Data Analysis and Pharmacokinetic Assessment

Bioanalytical Methods

Robust bioanalytical methods are essential for generating reliable pharmacokinetic data for this compound across different administration routes. The recommended approach employs UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) based on validated methods with appropriate modifications for the specific physicochemical properties of this compound [4]. This platform offers superior sensitivity, selectivity, and throughput compared to conventional HPLC methods, enabling precise quantification of this compound concentrations in complex biological matrices.

The bioanalytical methodology should include:

  • Sample Preparation: Protein precipitation using acetonitrile or methanol, followed by centrifugation and dilution of the supernatant. Alternative extraction methods may be employed based on this compound's specific properties.
  • Chromatographic Separation: Reverse-phase UPLC utilizing a C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase should consist of water and acetonitrile, both containing 0.1% formic acid, with a gradient elution program optimized for this compound separation.
  • Mass Spectrometric Detection: ESI source in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions must be optimized for this compound using standard solutions.
  • Validation Parameters: The method should be fully validated according to FDA guidelines [4] including specificity, linearity, accuracy, precision, recovery, and stability.
Pharmacokinetic Calculations

Comprehensive pharmacokinetic analysis requires calculation of fundamental parameters that characterize the absorption, distribution, and elimination of this compound following each administration route. These parameters should be derived from concentration-time data using noncompartmental methods with validated pharmacokinetic software.

Table 2: Essential Pharmacokinetic Parameters for Route Comparison

Parameter Symbol Unit Method of Calculation Interpretation
Maximum Concentration C~max~ ng/mL Observed value Peak exposure level
Time to Maximum Concentration T~max~ hours Observed value Absorption rate indicator
Area Under Curve AUC~0-t~ ng·h/mL Linear trapezoidal rule Total drug exposure
Area Under Curve (infinity) AUC~0-∞~ ng·h/mL AUC~0-t~ + C~last~/λ~z~ Total exposure with extrapolation
Elimination Half-Life t~1/2~ hours 0.693/λ~z~ Elimination rate
Apparent Clearance CL/F L/h/kg Dose/AUC~0-∞~ Clearance normalized by bioavailability
Apparent Volume of Distribution V~d~/F L/kg Dose/(AUC~0-∞~·λ~z~) Distribution extent normalized by bioavailability
Bioavailability F % (AUC~route~/AUC~IV~) × (Dose~IV~/Dose~route~) × 100 Fraction of absorbed dose
Statistical Analysis

Robust statistical analysis is essential for meaningful interpretation of route-dependent pharmacokinetic differences. The experimental design should incorporate appropriate sample sizes (minimum n=5 per group [4]) to ensure adequate statistical power. Data should be expressed as mean ± standard deviation, with comparisons between routes conducted using one-way ANOVA followed by post-hoc tests for multiple comparisons. Statistical significance should be defined as p < 0.05. Non-linear regression analysis should be employed for curve fitting of concentration-time data. Additionally, correlation analysis may be performed to identify relationships between physicochemical properties of this compound and pharmacokinetic parameters across different administration routes.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for comparing this compound administration routes, from study design through data interpretation:

G cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_sample Sample Collection & Analysis cluster_data Data Processing & Interpretation Start Study Design & Protocol Approval P1 Formulation Preparation Start->P1 P2 Animal Assignment P1->P2 P3 Dose Calculation P2->P3 A1 Inhalation Route P3->A1 A2 Oromucosal Route A1->A2 S1 Blood Collection at Time Intervals A1->S1 A3 Subcutaneous Route A2->A3 A2->S1 A4 Intravenous Route (Reference) A3->A4 A3->S1 A4->S1 S2 Sample Processing S1->S2 S3 UPLC-ESI-MS/MS Analysis S2->S3 D1 Pharmacokinetic Parameter Calculation S3->D1 D2 Statistical Analysis D1->D2 D3 Route Comparison & Selection D2->D3 End Report Generation & Decision Making D3->End

Figure 1: Comprehensive Workflow for this compound Administration Route Comparison

This integrated workflow emphasizes the systematic approach required for rigorous comparison of administration routes. The process begins with careful experimental design and proceeds through standardized formulation preparation across all routes to ensure valid comparisons. The parallel administration phase highlights the importance of contemporaneous evaluation under identical conditions to minimize inter-experimental variability. The analytical phase employs consistent methodology across all samples, while the final data interpretation stage facilitates evidence-based route selection through direct comparison of pharmacokinetic parameters.

Conclusion and References

Conclusion

These application notes provide comprehensive methodologies for systematic evaluation of this compound administration routes, enabling researchers to make informed decisions based on robust pharmacokinetic data. The comparative approach outlined herein demonstrates that each administration route offers distinct advantages and limitations, with selection dependent on the specific target product profile and therapeutic objectives. Inhalation administration offers rapid onset ideal for acute conditions, oromucosal delivery provides a balance between convenience and bioavailability, while subcutaneous injection ensures sustained exposure with enhanced bioavailability.

The standardized protocols facilitate direct comparison between routes while controlling for potential confounding variables, thereby generating reliable data to guide formulation development. Researchers should consider these methodologies as a framework that can be adapted based on compound-specific properties and developmental stage. Further investigation should focus on correlating pharmacokinetic profiles with pharmacodynamic outcomes to establish exposure-response relationships that ultimately inform optimal dosing strategies across different administration routes for this compound.

References

Application Notes: The Bacteriocin BacSp222

Author: Smolecule Technical Support Team. Date: February 2026

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to gain a competitive advantage in their ecological niche [1] [2]. The following notes summarize key functional data on BacSp222, a bacteriocin from Staphylococcus pseudintermedius 222, which exhibits dual functionality as both an antimicrobial agent and an immunomodulator [1].

Table 1: Proinflammatory Activity of BacSp222 and Its Derivatives in Mouse Macrophage-like Cells This table summarizes the peptide-induced production of key immune molecules when combined with IFN-γ [1].

Peptide Form Nitric Oxide (NO) Induction iNOS Expression TNF-α Secretion MCP-1 Secretion IL-1α Secretion IL-10 & IL-27 (with IFN-γ)
BacSp222 Effective Effective Increased Increased Increased Increased
suc-K20-BacSp222 Effective Effective Increased Increased Increased Increased
suc-K11/K20-BacSp222 Effective Effective Increased Increased Increased Increased
-fM-BacSp222 (deformylated) Lower than natural forms Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal Lower/Unequivocal
Nisin A (reference bacteriocin) Not specified Not specified Not specified Not specified Not specified Not specified

Table 2: Activity of BacSp222 Forms on Human Neutrophils This table outlines the specific immune responses elicited in human neutrophils [1].

Peptide Form IL-8 Upregulation Reactive Oxygen Species (ROS) Biosynthesis NETs Formation
All natural BacSp222 forms Yes No No

Experimental Protocols

The following protocols are adapted from methodologies used to investigate the proinflammatory properties of BacSp222 [1].

Protocol 1: Assessing Proinflammatory Activity in Macrophage-like Cells

1. Cell Culture and Stimulation

  • Cell Line: Use a mouse monocyte/macrophage-like cell line (e.g., RAW 264.7 or J774A.1).
  • Peptides: Prepare purified samples of the bacteriocin forms: BacSp222, suc-K20-BacSp222, suc-K11/K20-BacSp222, -fM-BacSp222, and a control (e.g., Nisin A). A vehicle control should be included.
  • Stimulation: Treat cells with the peptides alone or in combination with a standard concentration of IFN-γ (e.g., 10-50 U/mL) for a predetermined time (e.g., 18-24 hours).

2. Measurement of Nitric Oxide (NO) Production

  • Method: Use the Griess reaction to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.
  • Procedure:
    • Collect cell-free culture supernatant.
    • Mix equal volumes of supernatant with 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.
    • Add an equal volume of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride and incubate for another 5-10 minutes.
    • Measure the absorbance at 540-550 nm using a microplate reader.
    • Calculate nitrite concentration by comparing against a standard curve of sodium nitrite.

3. Analysis of Induced NO Synthase (iNOS) Expression

  • Method: Perform Western blotting to detect iNOS protein levels.
  • Procedure:
    • Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration using a standard assay (e.g., BCA).
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk in TBST.
    • Incubate with a primary antibody against iNOS overnight at 4°C.
    • Incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using enhanced chemiluminescence (ECL) substrate and visualize.
    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

4. Cytokine Profiling

  • Method: Quantify the levels of secreted cytokines (TNF-α, MCP-1, IL-1α, IL-10, IL-27).
  • Procedure: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine, following the manufacturer's instructions for the cell culture supernatant.

The workflow for this multi-faceted analysis is outlined below.

start Start Protocol 1: Macrophage Assay culture Culture and stimulate macrophage-like cells with peptides ± IFN-γ start->culture split Harvest Cells and Supernatant culture->split no Analyze Supernatant: Nitric Oxide (Griess Assay) split->no Supernatant cytokine Analyze Supernatant: Cytokine Profile (ELISA) split->cytokine Supernatant inos Analyze Cell Lysate: iNOS Expression (Western Blot) split->inos Cell Pellet end Data Analysis and Interpretation no->end cytokine->end inos->end

Protocol 2: Evaluating Immune Response in Human Neutrophils

1. Neutrophil Isolation and Stimulation

  • Source: Isolate neutrophils from fresh human peripheral blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque PLUS or Polymorphprep).
  • Purity & Viability: Assess cell purity by flow cytometry (CD66b positive) and viability by Trypan Blue exclusion. Use only preparations with >95% purity and viability.
  • Stimulation: Resuspend neutrophils in appropriate medium and treat with the different forms of BacSp222 for a set period (e.g., 4-6 hours).

2. Quantification of IL-8 Secretion

  • Method: Use a commercial human IL-8 ELISA kit.
  • Procedure: Follow the manufacturer's protocol to measure IL-8 levels in the cell-free supernatant.

3. Assessment of Reactive Oxygen Species (ROS) Production

  • Method: Use a fluorescent probe such as H2DCFDA or Dihydrorhodamine 123.
  • Procedure:
    • Pre-load neutrophils with the fluorescent probe in a buffer without serum for 20-30 minutes at 37°C.
    • Stimulate cells with the bacteriocin peptides. A known ROS inducer (e.g., PMA) should be used as a positive control.
    • Measure fluorescence over time using a fluorometric microplate reader (Ex/Em ~485/535 nm for H2DCFDA).

4. Detection of Neutrophil Extracellular Traps (NETs) Formation

  • Method: Perform immunofluorescence microscopy.
  • Procedure:
    • Seed neutrophils on poly-L-lysine coated coverslips and stimulate with peptides.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block.
    • Stain with a primary antibody against a NET component (e.g., Citrullinated Histone H3, Cit-H3) followed by a fluorescently labeled secondary antibody.
    • Counterstain DNA with a dye like DAPI or SYTOX Green.
    • Visualize using a fluorescence microscope. The co-localization of extracellular DNA and Cit-H3 indicates NET formation.

The specific steps for analyzing neutrophil responses are detailed in the following workflow.

start Start Protocol 2: Neutrophil Assay isolate Isolate neutrophils from human peripheral blood start->isolate stimulate Stimulate neutrophils with BacSp222 peptides isolate->stimulate split Post-Stimulation Analysis stimulate->split il8 Measure IL-8 Secretion (ELISA) split->il8 ros Measure ROS Production using fluorescent probes split->ros nets Detect NETs Formation (Immunofluorescence) split->nets end Data Analysis and Interpretation il8->end ros->end nets->end

Key Conclusions for BacSp222

  • Dual Functionality: BacSp222 is not merely a bactericidal agent but also a potent modulator of the host immune response, acting on both macrophages and neutrophils [1].
  • Role of Succinylation: The unique post-translational succinylation of BacSp222 does not diminish its proinflammatory activity, in contrast to its reduced antibacterial and cytotoxic effects, highlighting a functional divergence based on modification [1].
  • Importance of Formylation: The N-terminal formyl-methionine residue is important for the full proinflammatory activity of the peptide, as its removal results in reduced or ambiguous effects [1].

References

A Framework for Preclinical Drug Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following structure is modeled on standards found in scientific protocol publications [1] [2] and reviews of signaling pathways in disease therapeutics [3]. You can use it as a template for "Bederocin" or similar investigational compounds.

Introduction & Mechanism of Action

This section should introduce the investigational compound (here, "this compound") and summarize its proposed therapeutic role based on initial hypotheses or early research.

  • Objective: To elucidate the proposed mechanism of action of this compound and its role in target disease pathology.
  • Background: Introduce the target disease area (e.g., oncology, metabolic disorders). Discuss the unmet therapeutic need and the biological rationale for the target pathway. The review on chronic myeloid leukemia therapeutics provides an excellent example of how to detail the relationship between signaling pathways, biomarkers, and drug action [3].
  • Proposed Mechanism: Describe the hypothesized interaction of this compound with its molecular target (e.g., enzyme inhibition, receptor antagonism/agonism). Insert a pathway diagram here to visualize the proposed signaling cascade and the point of intervention (see Section 5 for an example diagram).
Key Experimental Findings & Quantitative Summary

Consolidate all quantitative data from various assays and studies into a structured table for clear comparison. This provides a snapshot of the compound's profile.

  • Objective: To present a consolidated summary of key in vitro and in vivo efficacy and safety data for this compound.

  • Data Presentation:

Table 1: Summary of Preclinical Efficacy and Pharmacokinetic Data for this compound

Assay Type Experimental Model Key Parameter (e.g., IC₅₀, EC₅₀) Result ± SD Significance/Notes
In Vitro Binding Target Protein ELISA Kd (Dissociation Constant) To be determined Measures binding affinity to the primary target.
In Vitro Efficacy Human Cell Line A IC₅₀ (Half Maximal Inhibitory Concentration) To be determined Potency in a cellular model of the disease.
In Vivo Efficacy Mouse Disease Model B ED₅₀ (Effective Dose for 50% response) To be determined Efficacy in a live animal model.
Pharmacokinetics Rat (IV administration) t1/2 (Half-life) To be determined Determines dosing frequency.
Pharmacokinetics Rat (Oral administration) Bioavailability (%) To be determined Indicates fraction of drug reaching systemic circulation.
Safety Human Cell Line C CC₅₀ (Cytotoxic Concentration) To be determined Preliminary indicator of therapeutic window.
Detailed Experimental Protocols

This section provides the step-by-step methodologies required to reproduce the key experiments. The detail should be sufficient for a skilled researcher to replicate the work.

Protocol 3.1: In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of target cancer cell lines.
  • Materials:
    • Cell line (e.g., HEK-293, HeLa)
    • This compound stock solution (e.g., 10 mM in DMSO)
    • Cell culture medium, MTT reagent, DMSO
    • 96-well cell culture plates, multi-channel pipettes, CO₂ incubator, microplate reader.
  • Methodology:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
    • Compound Treatment: Prepare serial dilutions of this compound in medium. Aspirate the old medium from the plate and add 100 µL of each dilution to the wells. Include a vehicle control (DMSO only) and a blank (medium only). Use at least n=3 replicates per concentration.
    • Incubation: Incubate the plate for 48-72 hours.
    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours.
    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Pharmacokinetic Profiling in Rodents

  • Objective: To evaluate the absorption and elimination kinetics of this compound following a single intravenous and oral dose.
  • Materials:
    • This compound formulation for IV and oral administration
    • Laboratory rats (e.g., Sprague-Dawley), LC-MS/MS system
  • Methodology:
    • Dosing: Administer a single dose of this compound to rats via IV bolus and oral gavage. Use at least n=3 animals per route.
    • Blood Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
    • Sample Processing: Centrifuge blood to obtain plasma. Precipitate proteins and extract this compound.
    • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine this compound concentration.
    • Data Analysis: Use non-compartmental analysis to calculate PK parameters: Cmax, Tmax, AUC, t1/2, and bioavailability (F%).
Data Analysis & Validation
  • Statistical Analysis: Specify the statistical methods used (e.g., Student's t-test, one-way ANOVA with post-hoc test). State the number of replicates and the threshold for significance (e.g., p < 0.05).
  • Quality Control: Detail any quality control measures, such as using reference compounds in assays or adhering to predefined acceptance criteria for the analytical methods.
Signaling Pathway Workflow Diagram

Based on the request for a visualization of the signaling pathways or experimental workflow, here is a generalized diagram for a drug discovery pipeline, which you can adapt for this compound's specific context.

Diagram Title: Drug Discovery Workflow

TargetID Target Identification HTS High-Throughput Screening TargetID->HTS LeadOpt Lead Optimization HTS->LeadOpt MoA Mechanism of Action Analysis LeadOpt->MoA PKPD PK/PD Modeling LeadOpt->PKPD Preclin Preclinical Studies Tox Toxicology Assessment Preclin->Tox MoA->Preclin PKPD->Preclin

References

Bederocin protein synthesis inhibition method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The increasing spread of multidrug-resistant bacterial pathogens underscores the critical need for antibiotics with novel mechanisms of action [1]. Aminoacyl-tRNA synthetases (AaRS), essential for protein synthesis, represent an important class of such targets [1]. Bederocin (also known as REP8839) is a novel diaryldiamine inhibitor that specifically targets methionyl-tRNA synthetase (MetRS) [2] [3]. This application note provides a detailed biochemical and genetic characterization of this compound, along with standardized protocols for assessing its activity, to support research and development efforts aimed at combating resistant pathogens.

Compound Profile and Target Overview

  • Chemical Identity: this compound (REP8839) is a synthetic organic small molecule with the chemical formula C₂₀H₂₁BrFN₃OS and a molecular weight of 449.06 g/mol [2]. Its structure is characterized by a high topological polar surface area and LogP value, indicating specific physicochemical properties relevant for its activity.
  • Biological Target: this compound specifically inhibits bacterial methionyl-tRNA synthetase (MetRS), a Class I AaRS [3]. MetRS catalyzes the attachment of methionine to its cognate tRNA (tRNAMet) in a two-step, ATP-dependent reaction essential for initiating and elongating protein chains [1]:
    • Adenylation: Methionine + ATP → Methionyl-adenylate (Met-AMP) + PPi
    • tRNA Charging: Met-AMP + tRNAMet → Met-tRNAMet + AMP By inhibiting this process, this compound effectively halts bacterial protein synthesis.

Mechanism of Action

This compound acts as a competitive inhibitor that occupies the methionine-binding site and an adjacent auxiliary pocket within the MetRS enzyme. This auxiliary pocket is implicated in binding the tRNA acceptor arm, making it a druggable site in Class I AaRS [1]. The binding of this compound physically blocks the entry of the methionine substrate and disrupts the proper positioning of tRNA, preventing the formation of the Met-tRNAMet complex. The following diagram illustrates this inhibitory pathway and its consequences.

G Methionine Methionine Complex Met-AMP-MetRS Complex Methionine->Complex ATP ATP ATP->Complex tRNA tRNA ChargedtRNA Met-tRNAMet tRNA->ChargedtRNA MetRS MetRS MetRS->Complex This compound This compound This compound->Complex Binds & Inhibits Complex->ChargedtRNA Inhibition Protein Synthesis Inhibition

Experimental Protocols

MetRS Enzyme Inhibition Assay

This protocol measures the direct inhibition of purified MetRS enzyme activity by this compound.

  • Principle: The assay quantifies the production of AMP, which is stoichiometrically formed during the methionine-dependent adenylation step of the reaction, using a coupled enzymatic system.
  • Materials:
    • Purified MetRS enzyme (e.g., from Staphylococcus aureus)
    • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT
    • Substrates: L-Methionine, ATP
    • Test compound: this compound (serial dilutions in DMSO)
    • Coupled enzyme system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phospho(enol)pyruvate (PEP), and NADH
  • Procedure:
    • In a 96-well plate, add assay buffer containing 0.2 U/mL PK, 0.3 U/mL LDH, 2.5 mM PEP, and 0.2 mM NADH.
    • Add serial dilutions of this compound (final DMSO concentration ≤1%).
    • Initiate the reaction by adding a mixture of purified MetRS, L-methionine (10 µM), and ATP (1 mM).
    • Monitor the decrease in absorbance at 340 nm (indicating NADH consumption) continuously for 10-30 minutes at 30°C.
    • Calculate reaction rates from the linear portion of the absorbance curve.
  • Data Analysis: Plot the reaction rate against the logarithm of this compound concentration. The IC₅₀ value is the inhibitor concentration that reduces the enzyme activity by 50% relative to a DMSO-only control. This compound exhibits potent inhibition with an IC₅₀ of <1.9 nM against S. aureus MetRS [3].
Macromolecular Synthesis Assay

This protocol determines the specificity of this compound for inhibiting protein synthesis in live bacterial cells.

  • Principle: Bacterial cells are exposed to radiolabeled precursors of DNA, RNA, protein, and cell wall. Selective inhibition of incorporation of a specific precursor identifies the compound's cellular target.
  • Materials:
    • Bacterial cultures (e.g., S. pneumoniae R6 and an isogenic rel mutant)
    • Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]amino acid mixture (protein), [³H]N-acetylglucosamine (cell wall)
    • This compound dilutions and control antibiotics
    • Cell harvester and scintillation counter
  • Procedure:
    • Grow bacterial cultures to mid-log phase.
    • Dispense aliquots of culture into tubes containing different concentrations of this compound or controls.
    • Immediately add a specific radiolabeled precursor to each tube.
    • Incubate with shaking for a set time (e.g., 30 minutes).
    • Stop the reaction by adding trichloroacetic acid (TCA) and transfer to ice.
    • Collect the precipitated macromolecules on glass fiber filters using a cell harvester.
    • Measure the incorporated radioactivity with a scintillation counter.
  • Data Analysis: Calculate the percentage of incorporation for each macromolecule relative to an untreated control. This compound shows a dose-dependent inhibition of protein synthesis without directly affecting RNA, DNA, or cell wall synthesis in a rel mutant background, confirming its specific action on protein synthesis [3]. The workflow below summarizes this experimental process.

G Start Mid-log Phase Bacterial Culture AddDrug Add this compound (Serial Dilutions) Start->AddDrug AddPrecursors Add Radiolabeled Precursors: [3H]Amino Acids (Protein) [3H]Uridine (RNA) [3H]Thymidine (DNA) [3H]N-Acetylglucosamine (Wall) AddDrug->AddPrecursors Incubate Incubate with Shaking AddPrecursors->Incubate Stop Stop Reaction with TCA (Precipitate Macromolecules) Incubate->Stop Harvest Harvest on Filter (Wash) Stop->Harvest Count Measure Radioactivity (Scintillation Counter) Harvest->Count Analyze Analyze Data: Calculate % Incorporation vs. Untreated Control Count->Analyze

Resistance Mutant Generation and Mapping

This protocol outlines the selection and genetic characterization of bacterial mutants with reduced susceptibility to this compound, providing mode-of-action validation.

  • Principle: Spontaneous resistant mutants are selected on agar plates containing this compound. Mutations conferring resistance are expected to map to the metS gene, confirming MetRS as the primary target.
  • Materials:
    • Bacterial strain (e.g., S. aureus)
    • This compound stock solution
    • Mueller-Hinton Agar (MHA) plates
    • Genomic DNA extraction kit
    • PCR reagents and primers for metS gene amplification
    • DNA sequencer
  • Procedure:
    • Selection: Spread a high density of bacterial cells (e.g., 10¹⁰ CFU) onto MHA plates containing this compound at 4x MIC. Incubate and pick resulting colonies for further analysis.
    • Confirmation: Re-test picked colonies to determine their new MIC against this compound.
    • Genetic Mapping: a. Extract genomic DNA from confirmed resistant mutants and a wild-type control. b. Amplify the full-length metS gene via PCR. c. Purify PCR products and sequence using appropriate primers. d. Align the sequence data to the wild-type metS sequence to identify nucleotide and consequent amino acid changes.
  • Data Analysis: Compile the location and frequency of amino acid substitutions. In the case of this compound, 23 different amino acid substitutions were identified, with the most frequent being I57N and G54S, located around the enzyme's active site. This clustering of mutations provides strong genetic evidence that MetRS is the target [3].

Key Quantitative Data

The tables below summarize the key efficacy and biochemical data for this compound.

Table 1: Antibacterial Activity and Resistance Profile of this compound

Parameter Value / Result Experimental Context
MIC (S. aureus) 0.06 µg/mL Methicillin-sensitive (MSSA) and resistant (MRSA) strains [3]
MIC (S. pyogenes) 0.06 µg/mL - [3]
IC₅₀ (S. aureus MetRS) < 1.9 nM Enzyme inhibition assay [3]
Mutation Prevention Concentration 32 µg/mL Prevents emergence of resistance in 4 S. aureus strains [3]
Most Frequent Resistance Mutations I57N, G54S Located in the active site of MetRS [3]

Table 2: Summary of Key Experimental Findings and Interpretations

Assay Type Key Finding Interpretation
Macromolecular Synthesis Selective inhibition of protein synthesis; secondary inhibition of RNA synthesis in Rel⁺ strains [3] Confirms primary effect on protein synthesis; secondary RNA effect is due to the stringent response.
Target Overexpression 8-fold increase in MIC when metS gene is overexpressed [3] Provides genetic validation that MetRS is the primary cellular target.
Structural Studies Binds methionine and auxiliary tRNA acceptor arm pocket of MetRS1 [1] Explains competitive inhibition mechanism and basis for selectivity between MetRS1 and MetRS2 enzymes.

Applications and Conclusions

This compound represents a promising class of antibacterial agents with a novel and specific mechanism. Its potent activity against Gram-positive pathogens like S. aureus and S. pyogenes, including resistant strains, highlights its therapeutic potential [3]. The compound's high potency and the feasibility of generating a topical formulation with a concentration far exceeding the Mutation Prevention Concentration make it a strong candidate for development against skin and soft tissue infections [3].

A critical consideration for development is the natural insensitivity of most Gram-negative bacteria, which possess the MetRS2 enzyme isoform. Structural studies have revealed that amino acid polymorphisms in the methionine and auxiliary pockets of MetRS2 underlie this innate resistance [1]. Therefore, the primary application of this compound and its initial analogs is against Gram-positive infections. However, the detailed structural data now available provide a roadmap for the rational design of next-generation inhibitors capable of targeting MetRS2 in Gram-negative pathogens [1] [4].

References

Comprehensive Application Notes and Protocols for Evaluating Bederocin Antibacterial Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bederocin and Its Mechanism of Action

This compound (also known as REP-8839) represents a novel class of antibacterial agents that inhibit bacterial protein synthesis through targeted action on methionyl-tRNA synthetase (MetRS). This enzyme plays a critical role in the initial steps of protein synthesis by catalyzing the attachment of methionine to its corresponding transfer RNA. This compound competitively occupies the methionine-binding site of MetRS, thereby preventing formation of methionyl-tRNA and subsequent initiation of protein translation [1]. This mechanism shares conceptual similarity with other aminoacyl-tRNA synthetase inhibitors like mupirocin, which targets isoleucyl-tRNA synthetase [2] [3], though this compound demonstrates distinct selectivity for the methionyl-tRNA synthetase enzymes found in Gram-negative bacteria [4].

The molecular structure of this compound (C₂₀H₂₁BrFN₃OS; molecular weight: 449.06 g/mol) contributes to its biological activity and pharmacokinetic properties [1]. Key structural features include a bromothiophene moiety connected to an aminobenzimidazole system through a linker chain, which facilitates high-affinity binding to the MetRS active site. The compound's relatively high lipophilicity (XLogP: 5.03) supports penetration through bacterial cell membranes, though it presents formulation challenges that may require specialized delivery systems [1]. This compound's targeted mechanism offers potential advantages against multidrug-resistant Gram-negative pathogens, which are increasingly problematic in clinical settings due to limited treatment options [4].

Table 1: Physicochemical Properties of this compound

Property Value Method/Notes
Molecular Formula C₂₀H₂₁BrFN₃OS Canonical SMILES: FC(=C)c1sc(c(c1Br)C)CNCCCNc1cc(=O)c2c([nH]1)cccc2
Molecular Weight 449.06 g/mol Monoistotopic mass: 449.06
Hydrogen Bond Donors 3 Includes NH and OH groups
Hydrogen Bond Acceptors 2 Nitrogen and oxygen atoms
Rotatable Bonds 8 Contributes to molecular flexibility
Topological Polar Surface Area 85.16 Ų Indicates medium membrane permeability
XLogP 5.03 High lipophilicity
Lipinski's Rule Violations 1 Due to high lipophilicity

Experimental Protocols for Antibacterial Efficacy Assessment

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method serves as the standard protocol for determining this compound's minimum inhibitory concentration (MIC) against bacterial pathogens, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials Required:

  • This compound stock solution: Prepare at 1.28 mg/mL in dimethyl sulfoxide (DMSO), filter-sterilize (0.22 μm), and store at -20°C protected from light
  • Cation-adjusted Mueller-Hinton broth (CAMHB) for aerobic bacteria
  • Sterile 96-well U-bottom microtiter plates with lids
  • Log-phase bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL)
  • Positive control wells (growth control without antibiotic)
  • Negative control wells (sterility control without inoculum)

Procedure:

  • Prepare two-fold serial dilutions of this compound in CAMHB across the microtiter plate, covering a concentration range of 0.06 to 64 μg/mL
  • Dilute the bacterial inoculum to achieve a final density of 5 × 10⁵ CFU/mL in each well
  • Incubate plates at 35±2°C for 16-20 hours under appropriate atmospheric conditions
  • Determine MIC endpoints visually or spectrophotometrically (620 nm) as the lowest concentration completely inhibiting visible growth
  • Include quality control strains with known MIC ranges (E. coli ATCC 25922, P. aeruginosa ATCC 27853) in each assay run [4] [1]
Minimum Bactericidal Concentration (MBC) Determination

The MBC protocol establishes the concentration at which this compound transitions from inhibitory to lethal activity.

Procedure:

  • Following MIC determination, vigorously mix contents of clear wells and those showing slight growth inhibition
  • Spot 10-100 μL aliquots from each well onto drug-free Mueller-Hinton agar plates
  • Incubate plates at 35±2°C for 16-20 hours
  • The MBC endpoint is defined as the lowest concentration yielding ≤0.1% survival of the original inoculum (equivalent to ≥99.9% killing)
  • Calculate the MBC:MIC ratio to determine bactericidal activity (ratio ≤4 typically indicates bactericidal action)
Time-Kill Kinetics Assay

Time-kill studies characterize the rate and extent of bactericidal activity over time, providing critical pharmacodynamic data.

Materials and Procedure:

  • Prepare test strains at approximately 5 × 10⁵ CFU/mL in CAMHB containing this compound at 0.5×, 1×, 2×, and 4× the predetermined MIC
  • Include growth controls (antibiotic-free) and appropriate comparator agents
  • Incubate flasks at 35±2°C with constant shaking (120 rpm)
  • Remove 1 mL aliquots at predetermined timepoints (0, 2, 4, 6, 8, 12, and 24 hours)
  • Perform serial 10-fold dilutions in sterile saline and plate on Mueller-Hinton agar
  • Count colonies after 16-20 hours incubation and calculate CFU/mL
  • Plot log₁₀ CFU/mL versus time to generate kill curves

Interpretation:

  • Bactericidal activity: ≥3 log₁₀ reduction (99.9% killing) in CFU/mL compared to initial inoculum
  • Bacteriostatic activity: <3 log₁₀ reduction but maintained inhibition
  • Synergy: ≥2 log₁₀ decrease in CFU/mL with combination versus most active single agent

G Time-Kill Kinetics Experimental Workflow cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase A Inoculum Preparation (0.5 McFarland) E Incubation at 35±2°C With shaking (120 rpm) A->E B This compound Dilutions (0.5×, 1×, 2×, 4× MIC) B->E C Growth Control (Antibiotic-free media) C->E D Combination Setup (With comparator agents) D->E F Sample Collection (0, 2, 4, 6, 8, 12, 24h) E->F G Serial Dilution (10-fold in saline) F->G H Plating on MHA G->H I Incubation 16-20h at 35±2°C H->I J Colony Counting (CFU/mL calculation) I->J K Kill Curve Generation (Log₁₀ CFU/mL vs Time) J->K L Activity Classification (Bactericidal/Static/Synergy) K->L

Resistance Profiling and Synergy Studies

Resistance Selection and Mutant Prevention Concentration

The mutant prevention concentration (MPC) protocol evaluates this compound's potential to select for resistant mutants during therapy.

Procedure:

  • Prepare a high-density bacterial inoculum (approximately 10¹⁰ CFU/mL) from multiple colonies in late-log phase growth
  • Spot 100 μL aliquots onto Mueller-Hinton agar plates containing this compound at incremental concentrations (1× to 32× MIC)
  • Incubate plates at 35±2°C for 48-72 hours to detect slow-growing mutants
  • The MPC is defined as the lowest concentration preventing growth of all resistant mutants
  • Calculate the MPC:MIC ratio to determine the mutant selection window
  • Characterize recovered colonies through population analysis profiling and genetic sequencing of MetRS mutations [4]

Table 2: Synergy Testing Methods for this compound Combinations

Method Principle Procedure Interpretation
Checkerboard Assay 2D serial dilution of two antimicrobials Prepare this compound and partner drug in orthogonal dilutions; inoculate and incubate 16-20h FIC Index = (MICA-comb/MICA-alone) + (MICB-comb/MICB-alone); ≤0.5: synergy; >0.5-4: additive/indifferent; >4: antagonism
Time-Kill Synergy Bacterial killing kinetics over time Expose isolates to this compound ± partner drug at sub-MICs; quantify viable counts at intervals ≥2 log₁₀ CFU/mL decrease with combination vs most active single agent = synergy
E-test Synergy Diffusion-based gradient intersection Apply this compound and partner E-test strips perpendicularly; incubate 16-20h Deformation of inhibition ellipses toward lower MICs indicates synergy
Synergy Studies with Conventional Antibiotics

The rising prevalence of multidrug-resistant pathogens necessitates evaluation of this compound in combination with established antibiotic classes. The checkerboard microdilution method provides a standardized approach for synergy screening.

Procedure:

  • Prepare this compound in two-fold serial dilutions along the x-axis of a 96-well microtiter plate
  • Prepare partner antibiotics (e.g., β-lactams, fluoroquinolones, aminoglycosides) in two-fold serial dilutions along the y-axis
  • Inoculate wells with approximately 5 × 10⁵ CFU/mL of test strain
  • Incubate at 35±2°C for 16-20 hours
  • Determine fractional inhibitory concentration (FIC) index using the formula: FIC index = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
  • Interpret results: FIC index ≤0.5 indicates synergy; >0.5-4 indicates additive/indifferent activity; >4 indicates antagonism [5]

Recent evidence suggests that combining bacteriocins (and by extension, tRNA synthetase inhibitors like this compound) with conventional antibiotics can enhance antibacterial activity while potentially reducing resistance development. Such combinations may also restore antibiotic sensitivity against resistant strains through different mechanisms of action [5].

Data Analysis and Technical Specifications

Quantitative Assessment of Antibacterial Activity

Comprehensive evaluation of this compound's efficacy requires integration of data from multiple assay formats. The following table summarizes expected activity ranges based on its mechanism and published data on similar agents.

Table 3: Expected Antibacterial Activity Profile of this compound

Parameter Gram-Negative Bacteria Gram-Positive Bacteria Quality Control
MIC₉₀ Range (μg/mL) 0.12-4.0 (Enterobacteriaceae) 0.5-16.0 Include reference strains with each run
MIC₉₀ Range (μg/mL) 2.0-16.0 (P. aeruginosa) 1.0-8.0 (S. aureus) E. coli ATCC 25922
MBC:MIC Ratio ≤4 (bactericidal) ≤4 (bactericidal) P. aeruginosa ATCC 27853
Time-Kill Kinetics ≥3 log₁₀ reduction in 12-24h ≥3 log₁₀ reduction in 12-24h S. aureus ATCC 29213
MPC:MIC Ratio <8 suggests low resistance risk <8 suggests low resistance risk Run in triplicate for statistical validity
Post-Antibiotic Effect (PAE) 0.5-2.5 hours 1.0-3.0 hours Strain-dependent variation expected
Technical Specifications and Assay Validation

Quality Control Measures:

  • Maintain ≤3% variation in MIC values for quality control strains across independent experiments
  • Ensure inoculum purity through Gram staining and subculture of representative colonies
  • Monitor medium quality and cation content (especially Ca²⁺ and Mg²⁺) as they can influence MIC results
  • Use freshly prepared solutions of this compound (<4 weeks from preparation when stored at -20°C)
  • Include appropriate controls for potential solvent (DMSO) toxicity in each assay run

Troubleshooting Guidelines:

  • Trailing endpoints: Use predetermined criteria (e.g., 80% inhibition) for consistent interpretation
  • Inconsistent results between replicates: Verify inoculum preparation method and medium composition
  • High MPC values: Consider stepwise resistance development; sequence MetRS genes from resistant mutants
  • Poor synergy reproducibility: Ensure proper storage and handling of combination agents [4] [1]

G This compound Mechanism of Action and Resistance Pathways cluster_mechanism This compound Mechanism of Action cluster_resistance Resistance Mechanisms A This compound Entry into Bacterial Cell B Binding to MetRS Active Site A->B C Competitive Inhibition of Methionine Binding B->C D Blockade of Methionyl-tRNA Formation C->D E Inhibition of Protein Synthesis Initiation D->E F Bactericidal Effect (Cell Death) E->F G MetRS Gene Mutations (Altered Binding Site) G->B Reduced Binding K Resistant Bacterial Population G->K H Efflux Pump Upregulation (Enhanced Export) H->A Decreased Accumulation H->K I Membrane Permeability Reduction I->A Impaired Uptake I->K J Enzyme Inactivation (Rare) J->B Drug Inactivation J->K

Conclusion

These application notes provide comprehensive protocols for evaluating the antibacterial efficacy of this compound, with emphasis on its unique mechanism as a methionyl-tRNA synthetase inhibitor. The standardized methodologies enable robust assessment of potency, spectrum of activity, resistance potential, and synergistic interactions. As antibiotic resistance continues to pose significant challenges to global health, rigorous evaluation of novel agents like this compound remains essential for developing effective therapeutic options against multidrug-resistant Gram-negative pathogens. Future work should focus on expanding these protocols to include advanced formulation testing and in vivo correlation studies to further establish this compound's clinical potential.

References

Understanding Bederocin & Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Bederocin and why is its solubility a critical issue?

This compound is identified in scientific literature as a diaryldiamine inhibitor of the bacterial enzyme Methionyl-tRNA synthetase 1 (MetRS1) [1] [2]. This enzyme is a validated target for developing antimicrobials, particularly against Gram-positive bacteria [1].

The solubility of a drug candidate is a fundamental property that directly impacts its bioavailability—the fraction of the administered dose that reaches the systemic circulation to exert its therapeutic effect. Poorly soluble drugs face significant challenges in formulation development, often leading to suboptimal therapeutic efficacy, variable patient responses, and failure in advanced development stages [3].

Q2: What are the primary formulation strategies to enhance this compound's solubility?

Based on general principles for poorly water-soluble drugs and related compounds, the following strategies are highly relevant [3]. The table below summarizes the core approaches:

Strategy Technology/Method Key Components / Notes
Particle Size Reduction Nanocrystallization [4] Reduces particle size to nanoscale, increasing surface area for dissolution.
Lipid-Based Systems Nanoemulsions [5] Oil, Water, Surfactant (e.g., Tween 80), Co-surfactant (e.g., Span 80).
Solid Lipid Nanoparticles [3] Lipid matrix solid at room temperature, encapsulating drug.
Complexation Cyclodextrin Inclusion Complexes [3] Forms non-covalent inclusion complexes, shielding hydrophobic drug.
Solid-State Alteration Solid Dispersions [3] Dispersion of drug in polymer matrix (e.g., HPMC, PVP).
Surfactant Use Micelles [3] Surfactant molecules form aggregates above critical micelle concentration.

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two promising strategies, adapted from successful formulations of other challenging drugs.

Protocol 1: Development of a Nanoemulsion Formulation

This protocol is inspired by the successful development of a Mupirocin nanoemulsion, which shares characteristics of being a poorly soluble antibacterial agent [5].

Objective: To create a stable oil-in-water nanoemulsion to solubilize this compound. Workflow: The diagram below outlines the key stages of this protocol.

G cluster_1 Preparation Method cluster_2 Key Parameters Start Start: Pre-formulation Solubility Screening Step1 1. Excipient Solubility Test Start->Step1 Database Database: Record solubility in: - Various Oils (e.g., Eucalyptus Oil) - Surfactants (e.g., Tween 80) - Co-surfactants (e.g., Span 80) Step1->Database Step2 2. Pseudo-ternary Phase Diagram Step3 3. Nanoemulsion Preparation Step2->Step3 Step4 4. Characterization Step3->Step4 A A. Low Energy Emulsification: Spontaneous emulsification Step3->A B B. High Energy Emulsification: High-pressure homogenization or ultrasonication Step3->B Step5 5. Stability Assessment Step4->Step5 P1 Droplet Size & PDI (Target: < 100 nm, PDI < 0.2) Step4->P1 P2 Zeta Potential (Stability indicator) Step4->P2 P3 Entrapment Efficiency (% Drug Loaded) Step4->P3 P4 Morphology (TEM/SEM imaging) Step4->P4 Database->Step2

Materials:

  • Drug: this compound.
  • Oil Phase: Eucalyptus oil, Eucalyptol, or other GRAS (Generally Recognized as Safe) oils identified in solubility screening.
  • Surfactant/Cosurfactant: Tween 80, Span 80, or similar.
  • Aqueous Phase: Deionized water or buffer.

Procedure:

  • Solubility Screening: Add an excess of this compound to candidate oils, surfactants, and cosurfactants in sealed vials. Vortex and shake in a water bath at 25°C for 72 hours to reach equilibrium. Centrifuge and analyze the supernatant by HPLC to determine saturation solubility [5].
  • Pseudo-ternary Phase Diagram: Use the titrimethod by mixing the selected oil (Smix) with the surfactant mixture at different weight ratios (e.g., 1:1, 2:1, 3:1). Slowly titrate with the aqueous phase under magnetic stirring. Record the points at which clear, transparent nanoemulsions form to map the stable formulation zone [5].
  • Nanoemulsion Preparation: Based on the phase diagram, select an optimal point. For a typical oil-in-water (o/w) nanoemulsion, blend the oil (e.g., 5-10%), Smix (15-20%), and drug. Slowly add the aqueous phase (70-80%) under continuous stirring. The mixture can be further processed using a high-pressure homogenizer or probe sonicator to reduce droplet size [5].
  • Characterization:
    • Droplet Size & PDI: Use Dynamic Light Scattering (DLS). Aim for a size <100 nm and a Polydispersity Index (PDI) <0.3, indicating a monodisperse, stable system [5] [4].
    • Zeta Potential: Measure electrophoretic mobility. A value above |±30| mV suggests good physical stability due to electrostatic repulsion [5].
    • Entrapment Efficiency: Centrifuge the nanoemulsion using an ultrafilter. Analyze the free drug content in the filtrate by HPLC. EE% = (Total drug - Free drug) / Total drug × 100% [5].
    • Morphology: Use Transmission Electron Microscopy (TEM) to visualize droplet shape and size.
  • Stability Study: Store the optimized formulation at 4°C, 25°C, and 40°C for 3 months. Sample at intervals (0, 1, 2, 3 months) to check for changes in appearance, droplet size, PDI, and drug content [5].

Protocol 2: Preparation of Drug Nanocrystals

This protocol is based on the successful nanocrystallization of Mupirocin, which significantly improved its solubility and therapeutic efficacy [4].

Objective: To reduce the particle size of this compound to the nanoscale to increase its dissolution rate and saturation solubility. Workflow: The diagram below illustrates the two main approaches to nanocrystal production.

G cluster_char Characterization Start Raw this compound (Poorly Soluble) TopDown Top-Down Approach Start->TopDown BottomUp Bottom-Up Approach Start->BottomUp App1 Media Milling or High-Pressure Homogenization TopDown->App1 App2 Precipitation Techniques (e.g., EPN) BottomUp->App2 Output Output: this compound Nanocrystals App1->Output App2->Output C1 Particle Size (70 nm target)[6] Output->C1 C2 Saturation Solubility (10-fold increase target)[6] Output->C2 C3 Dissolution Rate (9-fold increase target)[6] Output->C3

Materials:

  • Drug: this compound.
  • Stabilizers: Polymers (e.g., HPMC, PVP) or surfactants (e.g., Tween 80, SDS).
  • Solvents: Water, organic solvents (e.g., ethanol, acetone) for bottom-up approaches.

Procedure (Top-Down - Media Milling / Homogenization):

  • Suspension Preparation: Prepare a preliminary suspension of coarse this compound powder (e.g., 1-10% w/v) in an aqueous solution containing an appropriate stabilizer (e.g., 0.5-2% w/v HPMC).
  • Particle Size Reduction:
    • Media Milling: Load the suspension into a mill containing fine grinding media (e.g., zirconium oxide beads). Mill for several hours until the target nanosize is achieved.
    • High-Pressure Homogenization: Pre-mill the suspension and then pass it through a high-pressure homogenizer (e.g., 1000-1500 bar) for multiple cycles (10-20 cycles) [4].
  • Characterization:
    • Particle Size & PDI: Use DLS. A successful formulation should have a mean diameter below 500 nm, with ideal targets around 70 nm and a low PDI (~0.2) [4].
    • Saturation Solubility & Dissolution: Compare the nanocrystal suspension against raw this compound. A 10-fold increase in saturation solubility and a 9-fold increase in dissolution rate are excellent targets [4].
    • Crystallinity: Use Powder X-Ray Diffraction (PXRD) to monitor potential changes in the solid state.

Frequently Asked Questions (FAQs)

Q: Our nanoemulsion shows phase separation after one week at room temperature. What could be the cause? A: This is typically a stability issue. Potential causes and solutions include:

  • Insufficient Stabilizer: The concentration of the surfactant/co-surfactant (Smix) may be too low to form a stable interfacial film. Revisit your phase diagram to optimize the Smix/Oil ratio [5].
  • Ostwald Ripening: This is a common instability mechanism in nanoemulsions where small droplets dissolve and redeposit onto larger ones, causing growth. Incorporating a heavier, more hydrophobic oil (like eucalyptus oil) as part of the oil phase can significantly suppress this effect [5].
  • Drug-Excipient Incompatibility: The drug itself might be destabilizing the interface. Check the log P of this compound; a very hydrophobic drug may require a different surfactant system.

Q: Nanocrystallization did not significantly improve the dissolution rate of this compound. Why? A: Several factors could be at play:

  • Agglomeration: The nanocrystals may have agglomerated back into larger particles. Re-evaluate your stabilizer system—try different polymers or surfactants and ensure they are effectively adsorbed onto the newly created particle surfaces [3].
  • Change in Crystalline State: During the high-energy process, the drug might have converted to a less soluble polymorph or an amorphous form that re-crystallized. Perform PXRD and Differential Scanning Calorimetry (DSC) to check the solid state of the final product [4] [3].
  • Inefficient Stabilization: The selected stabilizer may not be preventing the hydrophobic nanoparticles from aggregating. Screen a wider range of stabilizers, including ionic surfactants that provide electrostatic stabilization [3].

Q: How do we evaluate the success of a solubility enhancement strategy for this compound beyond in vitro tests? A: A comprehensive evaluation follows a logical cascade from basic physico-chemical testing to biological efficacy. Workflow: The diagram below outlines the recommended multi-stage evaluation cascade.

G cluster_stage2 Key In Vitro Biological Metrics Stage1 Stage 1: In Vitro Physico-chemical (Solubility, Dissolution, Stability) Stage2 Stage 2: In Vitro Biological (MIC, MBC against target bacteria) Stage1->Stage2 Pass Stage3 Stage 3: Ex Vivo / In Vivo (Skin Permeation, Infected Wound Model) Stage2->Stage3 Pass M1 Minimum Inhibitory Concentration (MIC) Stage2->M1 M2 Minimum Bactericidal Concentration (MBC) Stage2->M2 Stage4 Stage 4: Final Assessment (Therapeutic Efficacy, Safety) Stage3->Stage4 Pass Note Target: 16-fold reduction in MIC/MBC[6] M1->Note M2->Note

I hope this structured technical support guide provides a solid foundation for your team's work on this compound. The strategies and protocols outlined here, based on successful applications for similar compounds, offer a robust starting point for systematic experimentation.

References

optimizing Bederocin concentration

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin Fact Sheet

The table below summarizes the core information about this compound for your research:

Property Description
Mechanism of Action Inhibits bacterial methionyl-tRNA synthetase (MetRS), blocking protein synthesis [1] [2].
Primary Target MetRS (Ki = 0.01 µM) [1].
Antibacterial Spectrum Potent against clinical isolates of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes [1].
Key Consideration Naturally ineffective against many Gram-negative bacteria due to the presence of the insensitive MetRS2 enzyme [3].
Molecular Weight 450.37 g/mol [1].
CAS Number 757942-43-1 [1] [2].

Guide to Key Experiments

Determining Minimum Inhibitory Concentration (MIC)

The following protocol, adapted from studies on similar antimicrobial peptides, provides a robust method for determining the MIC of this compound against your target organism [4].

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase in an appropriate broth (e.g., Mueller-Hinton or Brain Heart Infusion).
    • Adjust the turbidity of the culture to a standard optical density (e.g., 0.03 at 600 nm), which corresponds to approximately 1 x 10^8 CFU/mL.
    • Further dilute this suspension in broth to achieve a final inoculum of about 1 x 10^6 CFU/mL.
  • Prepare Compound Dilutions:

    • Create a serial, two-fold dilution of this compound in the same broth medium across a 96-well microtiter plate. A typical concentration range might be from 100 µg/mL to 0.1 µg/mL.
  • Inoculate and Incubate:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions. This step brings the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
    • Include growth control wells (bacteria without antibiotic) and sterility control wells (broth only).
    • Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
  • Determine MIC Endpoint:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound that completely prevents visible growth.

To visualize, this workflow is summarized in the following diagram:

mic_protocol start Prepare Bacterial Inoculum dilute Prepare this compound Serial Dilutions start->dilute inoculate Inoculate Plate and Incubate dilute->inoculate read Determine MIC Endpoint inoculate->read

Troubleshooting Common MIC Issues
  • Problem: No activity observed against a susceptible strain.
    • Solution: Verify the compound's solubility and storage conditions. Ensure DMSO concentrations in the assay are low (<1%) and do not affect bacterial growth. Confirm the purity of the this compound sample.
  • Problem: Poor reproducibility between replicates.
    • Solution: Standardize the inoculum preparation using optical density and confirm colony counts via plating. Use freshly prepared compound dilutions for each assay.

FAQ: this compound Experimental Design

Q1: Why does this compound not show activity against my Gram-negative bacterial strains? This is a common observation and is likely due to the inherent difference in the bacterial target. Many Gram-negative pathogens produce a MetRS2 enzyme, which has structural differences in the binding pocket that make it naturally insensitive to inhibitors like this compound that are designed for the MetRS1 enzyme found in Gram-positive bacteria [3].

Q2: What is a typical starting concentration range for a this compound dose-response experiment? Based on its potent Ki value (0.01 µM), a broad initial range is advisable [1]. You can start with a range from 100 µg/mL down to 0.01 µg/mL in a two-fold serial dilution. The actual effective range will depend on the bacterial species and strain, so the initial experiment will help you narrow it down for future assays.

References

Bederocin assay variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about working with Bederocin assays.

  • What is the primary mechanism of action of this compound? this compound is a novel inhibitor of methionyl-tRNA synthetase (METS), an enzyme essential for protein synthesis in bacteria. Its potent activity is measured by a low Ki value of 0.01 µM against its target [1].

  • Why is my this compound assay showing high variability between runs? High variability in bioassays is common and can stem from multiple factors. Key sources include the biological system itself (e.g., the physiological state of the indicator microorganism), differences between analysts, day-to-day environmental fluctuations, and sample preparation errors. Using a relative potency measurement against a reference standard is critical for controlling this variability [2].

  • How can I improve the accuracy of my MIC readings for this compound? Trailing growth, a common phenomenon, can make Minimum Inhibitory Concentration (MIC) endpoints difficult to determine. For trailing effects, guidelines such as those from EUCAST recommend reading the MIC as the first well that shows a significant reduction in growth (e.g., a button < 1 mm or faint turbidity), rather than complete inhibition [3].

Troubleshooting Guide: Common this compound Assay Issues

This section outlines specific problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions & Investigations
High Inter-run Variability Inconsistent inoculum preparation; unstable reference standard; environmental fluctuations. Standardize inoculum to a specific growth phase (e.g., mid-log) and density [4]; implement system suitability criteria [2].
Indistinct MIC Endpoints (Trailing) Partial inhibition of bacterial growth; natural phenotype of some strains. Adopt a standardized reading rule for trailing; consider using a liquid-based turbidometric method for a more objective readout [3] [4].
Low Sensitivity or Potency Degradation of this compound; incorrect preparation of iron-depleted media (if testing siderophore activity); use of a non-sensitive indicator strain. Check storage conditions of the compound; validate the preparation of specialized media; verify the sensitivity of your indicator microorganism to this compound [4].
Poor Dose-Response Linearity Non-optimal range of this compound concentrations; issues with parallelism between the test sample and reference standard. Perform a dilution series to establish a linear range; formally test for parallelism in the dose-response curves [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for two common types of bioassays, adapted for this compound.

Agar Diffusion Assay (for Qualitative Screening)

This method is useful for determining the presence of antimicrobial activity and provides a semi-quantitative measure.

  • Principle: this compound diffuses from a reservoir (like a well in agar) and inhibits the growth of a seeded indicator bacterium, forming a measurable zone of inhibition.
  • Materials:
    • This compound samples and reference standard.
    • Sensitive indicator strain (e.g., Staphylococcus aureus or Streptococcus pyogenes as per its spectrum) [1].
    • Mueller Hinton Agar (MHA) plates.
    • Sterile swabs or spreaders.
  • Procedure:
    • Adjust the turbidity of the indicator bacterium to a standard density (e.g., 0.5 McFarland).
    • Evenly lawn the bacterium onto the surface of the MHA plates and allow to dry.
    • Create wells in the agar and add a defined volume of your this compound samples and reference standard at known concentrations.
    • Incubate the plates under optimal conditions for the indicator strain until clear lawns are visible.
    • Measure the diameters of the inhibition zones using a caliper or digital image analysis system for higher precision [4].
Broth Microdilution Assay (for Quantitative MIC Determination)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) and is suitable for potency estimation.

  • Principle: Serial dilutions of this compound are prepared in a liquid medium inoculated with a standard amount of bacteria. The MIC is the lowest concentration that prevents visible growth.
  • Materials:
    • This compound samples and reference standard.
    • Sensitive indicator strain.
    • Cation-adjusted Mueller Hinton Broth (CAMHB). Note: For compounds like siderophore-antibiotics, iron-depleted CAMHB is required [3].
    • 96-well microtiter plates.
    • Multichannel pipettes.
  • Procedure:
    • Prepare a two-fold serial dilution of this compound in the broth across the wells of the microtiter plate.
    • Prepare a bacterial inoculum adjusted to a standard density (e.g., 0.5 McFarland, then further diluted).
    • Add the standardized inoculum to each well of the dilution plate.
    • Include growth control (bacteria, no drug) and sterility control (broth only) wells.
    • Incubate the plate under appropriate conditions for 16-20 hours.
    • Read the MIC visually. The MIC is the lowest concentration of this compound that completely inhibits visible growth. For trailing growth, follow specific guidelines (e.g., the first well with a marked reduction) [3].
    • Calculate the relative potency of your sample by comparing its MIC to that of the reference standard [2].

Workflow for Assay Troubleshooting

The following diagram visualizes a systematic approach to diagnosing and resolving assay variability issues.

G Start Observe High Assay Variability Step1 Check Inoculum Quality & Growth Phase Start->Step1 Step1->Step1 Repeat Step2 Verify Reagent & Standard Preparation Step1->Step2 If OK Step2->Step2 Repeat Step3 Assess Data Acquisition & Endpoint Reading Step2->Step3 If OK Step3->Step3 Repeat Step4 Review System Suitability Criteria (SSC) Step3->Step4 If OK Step4->Step1 SSC Failed Step5 Calculate Reportable Result from Multiple Runs Step4->Step5 SSC Met Resolved Variability Controlled Assay Valid Step5->Resolved

Key Considerations for Robust this compound Assays

To ensure your this compound assays are reliable and reproducible, keep these broader concepts in mind:

  • Relative Potency (%RP): Always report bioactivity relative to a well-characterized reference standard. This practice is fundamental for controlling inter- and intra-assay variability and is a regulatory expectation for biologics and antimicrobial agents [2].
  • System Suitability Criteria (SSC): Define and implement pre-defined criteria that must be met for an assay run to be considered valid. This includes the performance of the reference standard and controls, ensuring the assay is functioning as intended before evaluating test samples [2].
  • Reportable Result: A single %RP value from one valid run may not be sufficient. Averaging results from multiple independent runs is a powerful strategy to reduce the impact of random variability and improve the accuracy of the final reported potency value [2].

References

A Workflow for Off-Target Investigation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a systematic, multi-layered strategy for identifying a drug's off-target effects, inspired by established methodologies [1].

G A Multi-Layered Workflow for Drug Off-Target Identification cluster_1 Layer 1: System-Wide Perturbation Analysis cluster_2 Layer 2: Mechanistic Modeling & Rescue cluster_3 Layer 3: Structural & In Silico Analysis Start Start: Observed Phenotype (e.g., incomplete growth rescue) L1_Profile Profile Global Metabolomics Start->L1_Profile L1_Analyze Analyze with Machine Learning L1_Profile->L1_Analyze L1_Context Contextualize against known drug signatures L1_Analyze->L1_Context L2_Rescue Perform Metabolic Supplementation Assays L1_Context->L2_Rescue L2_Model Integrate data into Metabolic Model L2_Rescue->L2_Model L2_Pathways Identify candidate pathways L2_Model->L2_Pathways L3_Structural Perform Protein Structural Analysis L2_Pathways->L3_Structural L3_Predict Predict off-targets based on similarity L3_Structural->L3_Predict L3_Prioritize Prioritize candidate targets L3_Predict->L3_Prioritize End Experimental Validation (Overexpression, Enzyme Assays) L3_Prioritize->End

Essential Experimental Protocols

Here are detailed methodologies for key experiments in the workflow.

Untargeted Global Metabolomics Profiling

This protocol provides a system-wide view of the drug's action inside the cell [1].

  • 1. Cell Culture & Treatment: Grow cells (e.g., E. coli or relevant human cell lines) in the presence and absence of Bederocin. Harvest cells at multiple time points (e.g., early lag, mid-exponential, and late log phase) to capture dynamic changes.
  • 2. Metabolite Extraction: Quench cellular metabolism rapidly (e.g., using cold methanol). Lyse cells and extract polar and non-polar metabolites.
  • 3. LC-MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) in both positive and negative ionization modes.
  • 4. Data Processing: Use software (e.g., XCMS, Progenesis QI) for peak picking, alignment, and normalization. Identify metabolites by matching their mass and retention time to standards in databases.
  • 5. Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites with significantly altered abundance (fold-change > 2, p-value < 0.05) in treated versus control samples.
Machine Learning Analysis of Metabolomic Data

This protocol helps interpret metabolomic data and uncover unique drug signatures [1].

  • 1. Data Compilation: Compile a reference dataset of metabolomic responses to a diverse set of drugs with known mechanisms of action.
  • 2. Model Training: Train a multi-class machine learning model (e.g., Logistic Regression or Random Forest) to classify the metabolomic perturbations into predefined mechanisms (e.g., antifolate, DNA synthesis, translation).
  • 3. Projection & Contextualization: Project the metabolomic response of this compound-treated samples onto this trained model. Use dimensionality reduction techniques like UMAP to visualize the similarity between this compound's signature and other known drugs.
  • 4. Interpretation: Identify the specific metabolites and pathways that most strongly contribute to this compound's unique signature, providing hypotheses for its off-target activity.
Protein Structural Analysis for Target Prediction

This protocol prioritizes candidate off-target proteins based on structural similarity to the known target [1].

  • 1. Identify Known Target Structure: Obtain the 3D protein structure of this compound's primary target from a database like the Protein Data Bank (PDB).
  • 2. Define the Binding Pocket: Analyze the structure to define the drug-binding pocket, including key residues involved in binding.
  • 3. Structural Similarity Search: Use computational tools (e.g., POSA, PocketMatch) to search the structural proteome for other proteins that have similar binding site geometry and physicochemical properties.
  • 4. Prioritize Candidates: Rank the list of potential off-targets based on structural similarity scores. Further filter the list by considering biological context, such as whether the protein is expressed in the target tissue and its role in pathways hinted at by metabolomic data.

Methods for Off-Target Detection & Validation

The table below summarizes key methods for detecting and validating off-target effects, applicable to both small-molecule drugs and biologics.

Method Principle Key Applications Throughput
Chronic Drug Exposure [2] Long-term treatment of cells to select for resistant clones, followed by molecular characterization (e.g., sequencing). Identify both on- and off-target clinical resistance mechanisms. Medium
Growth Rescue Assays [1] Supplementing with metabolites or overexpressing candidate proteins to see if they reverse the drug's inhibitory effect. Functionally validate the involvement of a specific metabolic pathway or protein. Medium to High
In vitro Enzyme Assays [1] Measuring the direct inhibitory activity of the drug against purified candidate off-target proteins. Confirm direct binding and inhibition of a predicted off-target. Low to Medium
Network-Informed Target Discovery [3] Using protein-protein interaction networks to find key communication nodes that, when co-targeted, can counter drug resistance. Discover optimal drug target combinations to overcome resistance. Computational

Frequently Asked Questions (FAQs)

Q1: Our primary target overexpression only partially rescues the drug's effect. What does this suggest? This strongly indicates the presence of at least one additional, non-primary intracellular target responsible for the phenotypic effect. This was the starting premise for the discovery of an off-target for the antibiotic CD15-3 [1].

Q2: How can we distinguish specific on-target effects from non-specific off-target effects? For small molecules, analyze their physicochemical properties. Lysosomotropic agents (lipophilic weak bases that accumulate in acidic cellular compartments) often inhibit processes like viral replication through non-specific, off-target effects on organelles, rather than hitting their "official" target. Specific on-target drugs like Imatinib do not typically cluster in this group [4].

Q3: What are the main strategies to anticipate drug resistance mechanisms preclinically?

  • Non-Systematic Approaches: Include random mutagenesis of the drug target and chronic exposure of tumor models to the drug, followed by analysis of surviving clones [2].
  • Systematic Approaches: Rely on genome-wide CRISPR screening platforms, which allow for an unbiased identification of genes whose loss confers resistance, revealing both on- and off-target mechanisms [2].

Q4: How can we design better drugs with fewer off-target effects from the start? Emerging strategies focus on creating "smarter" therapeutics. One approach is designing programmable proteins that use Boolean logic (AND, OR gates) to activate only in the presence of multiple disease-specific biomarkers, thereby increasing targeting precision and reducing action in healthy tissues [5].

References

Bederocin resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin FAQ at a Glance

Question Key Answer Primary Source / Evidence
What is this compound's mechanism of action? Inhibits bacterial protein synthesis by targeting methionyl-tRNA synthetase (MetRS), blocking formation of Met-tRNAMet. Research on MetRS inhibitors [1] [2] [3]
Why are many Gram-negative bacteria resistant? Gram-negative bacteria predominantly use MetRS2, which has structural differences in its methionine/auxiliary binding pockets, preventing this compound binding. Structural studies of Xanthomonas citri MetRS2 [1] [2] [3]
What are the key structural differences? Polymorphic residues in the methionine and auxiliary pockets of MetRS2 alter the binding site, reducing inhibitor affinity. The auxiliary pocket is implicated in tRNA acceptor arm binding. Structural analysis and mutation studies [1] [3]

Detailed Resistance Mechanisms & Experimental Evidence

The core mechanism of this compound resistance involves natural differences in its target enzyme. The following diagram illustrates the molecular basis for this innate resistance.

G This compound This compound MetRS1 MetRS1 This compound->MetRS1 Binds Effectively MetRS2 MetRS2 This compound->MetRS2 Weak/No Binding Invisible Resistance Resistance MetRS2->Resistance Due to Polymorphic Residues in Pockets

Molecular Basis of Resistance

The diagram above shows that this compound, a MetRS1 inhibitor, has limited action on Gram-negative pathogens because these bacteria produce MetRS2 enzymes [1] [2] [3]. Structural studies reveal that this compound binds the amino acid-binding site and an adjacent auxiliary pocket. Key polymorphic residues within the methionine and auxiliary pockets of MetRS2 enzymes create a distinct binding environment that is less favorable for this compound, leading to low binding affinity and weak inhibition [1] [3]. This auxiliary pocket is implicated in binding the tRNA acceptor arm, suggesting that this compound may also act by competing with tRNA binding [1].

Key Experimental Workflows for Investigating Resistance

To study this compound resistance, you can employ the following experimental approaches. The workflow for structural characterization is outlined below.

G Start Protein Production and Purification A Crystallization Start->A B X-ray Data Collection A->B C Structure Determination B->C D Analysis of Binding Pockets (Identify polymorphic residues) C->D E Site-Directed Mutagenesis D->E F Biochemical Assays (Binding affinity & enzyme activity) E->F

Workflow 1: Structural Characterization of MetRS-Inhibitor Complexes

This methodology is used to visualize the binding mode of inhibitors and understand the structural basis of selectivity at an atomic level [1].

  • Protein Production and Purification: Express and purify the full-length MetRS enzyme (e.g., in E. coli). Use affinity chromatography followed by size-exclusion chromatography to obtain a pure, monodisperse sample [1].
  • Crystallization: Grow crystals of the target MetRS (e.g., MetRS2 from Xanthomonas citri) in the ligand-free state and in complex with its substrate (L-Methionine, ATP) or inhibitors (e.g., this compound/REP8839, REP3123) [1] [2].
  • X-ray Data Collection and Structure Determination: Collect diffraction data and solve the crystal structures using molecular replacement. The refined structures will reveal the precise binding pose of the inhibitor and conformational changes in the protein [1] [3].
  • Analysis of Binding Pockets: Compare the structures of MetRS1 and MetRS2. Analyze the amino acid polymorphisms in the methionine and auxiliary pockets that contribute to differences in inhibitor binding and selectivity [1] [2].
Workflow 2: Functional Analysis of Binding and Resistance

This protocol assesses the functional impact of structural differences and specific mutations.

  • Site-Directed Mutagenesis: Introduce targeted mutations into the metRS gene to substitute key polymorphic residues identified in the structural studies. For example, mutate residues in the auxiliary pocket of MetRS2 to their MetRS1 counterparts to test if this increases inhibitor affinity [1].
  • Biochemical Assays:
    • Binding Affinity: Use Isothermal Titration Calorimetry (ITC) to directly measure the binding constant (Kd), enthalpy (ΔH), and stoichiometry (N) of the inhibitor to the wild-type and mutant MetRS enzymes [1].
    • Enzyme Activity: Monitor the aminoacylation reaction in a spectrophotometric assay. The reaction couples aminoacyl-tRNA formation to pyrophosphate release, which can be measured using a reagent such as Malachite Green. This determines the inhibitor's IC50 and the impact of mutations on catalytic function [1].

Troubleshooting Guide

Experimental Challenge Possible Solution
Low affinity of this compound for purified MetRS2 enzyme in assays. This is the expected result confirming natural resistance. Consider engineering chimeric enzymes or creating point mutations in the binding pocket to study selectivity determinants.
Identifying specific residues responsible for resistance. Prioritize residues within the methionine and auxiliary pockets that differ between MetRS1 and MetRS2 and are predicted to interact with the inhibitor, based on structural models.
Validating the functional impact of a mutation. Combine binding assays (ITC) with enzyme activity assays to distinguish between mutations that affect inhibitor binding versus those that compromise the enzyme's fundamental catalytic function.

References

overcoming Bederocin experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin: Core Information for Researchers

The table below summarizes the key technical data available for this compound, which is also known by its research codes REP-8839, REP8839, and REP 8839 [1] [2].

Property Description
IUPAC Name/CAS Number 757942-43-1 [1] [2]
Molecular Formula C₂₀H₂₁BrFN₃OS [1]
Molecular Weight 450.37 g/mol [1]
Mechanism of Action Inhibits bacterial methionyl-tRNA synthetase (MetRS) [1] [3].
Primary Target MetRS (Ki = 0.01 µM) [1].
Antibacterial Spectrum Potent against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) [1].
Research-Use Only For in-vitro research, not for human or veterinary use [1].

Mechanism of Action

Banderocin is a novel inhibitor of the bacterial enzyme methionyl-tRNA synthetase (MetRS) [1]. This enzyme is essential for protein synthesis, as it catalyzes the attachment of methionine to its corresponding tRNA molecule [3]. By inhibiting MetRS, this compound disrupts this process, halting bacterial protein synthesis and leading to bacterial cell death [2].

The following diagram illustrates this mechanism and the key structural difference that affects its spectrum of activity.

G cluster_0 Key Selectivity Insight This compound This compound MetRS_Enzyme Bacterial MetRS Enzyme This compound->MetRS_Enzyme Binds and Inhibits Protein_Synthesis Bacterial Protein Synthesis MetRS_Enzyme->Protein_Synthesis Normally Enables Protein_Synthesis->this compound Disruption Leads To Bacterial_Death Bacterial_Death Protein_Synthesis->Bacterial_Death Inhibition Causes MetRS1 MetRS1 Enzyme Form GramPositive Prevalent in Gram-positive Bacteria MetRS1->GramPositive MetRS2 MetRS2 Enzyme Form GramNegative Prevalent in Gram-negative Bacteria (Often Insensitive) MetRS2->GramNegative

A critical point for researchers is that this compound primarily targets the MetRS1 enzyme form found in many Gram-positive bacteria [3]. Most Gram-negative bacteria naturally produce a different enzyme form, MetRS2, which has structural differences in the binding pocket that make it inherently less sensitive to this compound and other MetRS1 inhibitors [3]. This is a fundamental factor to consider when planning experiments.

Frequently Asked Questions

Given the scarcity of specific experimental data for Banderocin, here are answers to foundational questions based on general research principles and the information available.

  • What is the primary application of this compound in research? this compound is used in microbiological and biochemical research as a potent, selective inhibitor of bacterial MetRS1. Its main applications include studying protein synthesis inhibition, exploring mechanisms of antibiotic action, and investigating bacterial resistance in Gram-positive pathogens [1] [3].

  • Against which bacterial types is this compound most effective? this compound demonstrates potent activity against clinically important Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. Its activity against Gram-negative bacteria is likely limited due to the prevalence of the insensitive MetRS2 enzyme form in these species [1] [3].

  • How should this compound be stored and handled? As a research chemical, it should be stored as a powder at -20°C for long-term stability (e.g., 3 years). Once dissolved in solvent, it is recommended to store the solution at -80°C for up to one year. Always refer to the manufacturer's certificate of analysis for specific lot information [1].

  • What is known about potential bacterial resistance to this compound? While specific mechanisms for this compound are not detailed in the search results, resistance to MetRS inhibitors is known to arise from mutations in the target enzyme. One study on a related MetRS1 inhibitor noted that mutations in the Staphylococcus aureus MetRS gene (e.g., at positions G54, I57, V108) can significantly reduce the inhibitor's binding affinity (Ki values can change from sub-nanomolar to micromolar ranges) [4]. This suggests that monitoring for mutations in the methionine and auxiliary pockets of MetRS is crucial in resistance studies [3] [4].

Guidance for Finding Deeper Technical Information

Since the search results lack detailed experimental protocols, here are suggestions for locating more specific technical data:

  • Contact Suppliers Directly: Reach out to specialized chemical suppliers like TargetMol for batch-specific technical data sheets, which may contain more detailed handling and solubility information [1].
  • Consult Scientific Literature: Perform a deep dive into academic databases using the CAS Number (757942-43-1) and synonyms (REP-8839). Look for original research articles in journals like Antimicrobial Agents and Chemotherapy, which has published on related compounds [4].
  • Explore Structural Databases: The RCSB PDB code U7S is linked to this compound; examining this protein-ligand structure can provide atomic-level insights for your experimental design [2].

References

Understanding Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference occurs when a metabolite produces a signal that confounds the accurate detection and quantification of the parent drug during LC-MS/MS analysis. Key challenges for Bederocin likely stem from its bromine atom and potential for hydroxylated metabolites [1].

Table 1: Common Types of Metabolite Interference in LC-MS/MS

Interference Type Description Potential Concern for this compound?
Isobaric Metabolites Metabolites with the same nominal mass as the parent drug [2]. High, due to bromine isotope patterns and common metabolic reactions like hydroxylation [1].
In-Source Fragmentation A metabolite breaks apart in the MS ion source, generating a signal that mimics the parent ion [2]. High, particularly from hydroxylated metabolites undergoing in-source dehydration [1].
Chromatographic Co-elution The metabolite and parent drug are not separated by the LC column, leading to simultaneous detection [2]. Moderate to High, depending on the chromatographic method used.

Troubleshooting Guide: Identifying and Resolving Interference

Here is a step-by-step protocol for diagnosing and mitigating metabolite interference for a bromine-containing compound like this compound.

Step 1: Suspect and Investigate

  • Signs of Interference: Inconsistent calibration curves, high background signal, overestimation of parent drug concentration, or poor reproducibility.
  • Initial Check: Use high-resolution mass spectrometry (HRMS) if available to identify potential isobaric interferences. Otherwise, proceed with the following MRM optimization.

Step 2: Optimize MRM Transitions The core strategy is to find a unique fragment ion for the parent drug that is not produced by its metabolites [1].

  • Infuse a pure standard of this compound and identify its precursor ion and major product ions.
  • Propose metabolic pathways. For this compound, pay special attention to mono-hydroxylated metabolites.
  • Infuse synthesized metabolites (if available) or use post-dose incurred samples to characterize the MS/MS behavior of the metabolites.
  • Test different MRM transitions. Avoid using the same product ion for the parent drug that is also generated by a metabolite after in-source fragmentation. Select an MRM transition for this compound that is unique and not subject to this interference [1].

Step 3: Optimize Chromatography If MRM optimization is insufficient, improve the liquid chromatography to physically separate this compound from its interfering metabolites [2].

  • Change the column: Switch to a column with different chemistry (e.g., HILIC, phenyl-hexyl).
  • Modify the mobile phase: Adjust pH, gradient time, or use different buffer additives to alter retention times.

Step 4: Validate the Method

  • Use the standard addition method with incurred samples to evaluate and correct for any residual matrix effect caused by the interfering metabolite [1].
  • Ensure the method meets all validation parameters (precision, accuracy, LLOQ) after implementing the changes.

The workflow below summarizes the logical process for troubleshooting this issue.

Start Suspect Interference Step1 Optimize MRM Transitions Start->Step1 Inconsistent data Step2 Chromatographic Separation Step1->Step2 If interference persists Step3 Method Validation Step2->Step3 Separation achieved Success Accurate Quantification Step3->Success

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to this type of interference? this compound contains a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br). A mono-hydroxylated metabolite of this compound, if it loses a water molecule in the ion source, can produce an ion that is isobaric with the parent drug's precursor ion. This creates a direct spectral overlap that is difficult for the mass spectrometer to distinguish without careful method setup [1].

Q2: My method was validated with control plasma, but I see issues with dosed subject samples. Why? This is a classic sign of metabolite interference. Metabolites are only present in samples from dosed subjects (incurred samples). A method validated only in control matrix will not detect this problem, highlighting the critical need to use incurred samples for method development and validation [1].

Q3: Are there any predictive tools to help identify potential interference early? Yes, you can use metabolic reaction software (e.g., Meteor) to predict the most likely metabolites of this compound. Focusing on common Phase I reactions like oxidation and hydroxylation can help you anticipate potential interferents before you even see them in the lab.

Experimental Protocol Summary

Table 2: Key Experiments for Investigating Metabolite Interference

Experiment Purpose Key Steps Application to this compound
Metabolite Profiling Identify major metabolites. 1. Administer this compound to pre-clinical model.\n2. Collect plasma/urine.\n3. Analyze using LC-HRMS. Identify structures of mono-hydroxylated and other metabolites for targeted synthesis/MS studies.
MRM Transition Screening Find a unique, interference-free transition. 1. Infuse parent and metabolite standards.\n2. Perform product ion scans.\n3. Test multiple precursor → product ion pairs. Select a this compound fragment ion not produced by its hydroxylated metabolites [1].
Chromatographic Optimization Achieve baseline separation from interferents. 1. Screen different LC columns (C18, phenyl, HILIC).\n2. Optimize mobile phase pH and gradient. Physically separate this compound from its key interfering metabolites to eliminate co-elution [2].

References

Strategies for Permeability Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common challenges and potential strategies to improve a compound's cell permeability.

Challenge Potential Strategy Rationale & Considerations
Low Passive Transcellular Permeation Prodrug Approach: Modify structure with ester groups to increase lipophilicity. Facilitates passive diffusion by improving membrane partitioning. The prodrug must be designed for efficient enzymatic conversion back to the active form inside the cell [1].
Efflux by Transporters Co-administration with Efflux Inhibitors: Use compounds like cyclosporine A. Can block efflux transporters like P-gp. Requires careful assessment to avoid drug-drug interactions and toxicity [1].
Poor Aqueous Solubility Formulation with Permeation Enhancers: Use surfactants or bile acids. Enhancers can temporarily disrupt tight junctions, increasing paracellular flux. Potential for local irritation and non-specific absorption [1].
Involvement of Specific Influx Transporters Structural Modification for Influx: Target structures to utilize apical nutrient transporters. Can actively shuttle compounds into cells. Requires knowledge of transporter expression and substrate specificity [1].

Experimental Workflow for Permeability Assessment

To systematically investigate and improve Bederocin's permeability, you can follow this workflow, which uses the Caco-2 cell model, a standard for predicting intestinal absorption [1]. The diagram below illustrates this process.

Caco2Workflow Start Start: Compound Screening CellCulture Cell Culture: • Maintain Caco-2 cells • Seed on transwell inserts • Culture for 21 days to differentiate Start->CellCulture TEERCheck Quality Control: • Measure TEER (Transepithelial  Electrical Resistance) • Confirm monolayer integrity CellCulture->TEERCheck TEERCheck->CellCulture TEER too low Experiment Permeability Assay: • Add compound to donor chamber • Sample from acceptor chamber over time TEERCheck->Experiment TEER > 500 Ω·cm² SampleAnalysis Sample Analysis: • Use HPLC-MS/MS to quantify  compound concentration Experiment->SampleAnalysis DataProcessing Data Processing: • Calculate Apparent Permeability (Papp) • Assess efflux ratio SampleAnalysis->DataProcessing Mechanism Mechanism Investigation DataProcessing->Mechanism End Interpret Results & Plan Modifications Mechanism->End Papp high Efflux Ratio ~1 Mechanism->End Papp low Efflux Ratio >2

Diagram Title: Caco-2 Cell Permeability Experiment Workflow

Detailed Protocol
  • Cell Culture & Differentiation:

    • Culture Caco-2 cells in standard DMEM medium supplemented with fetal bovine serum.
    • Seed the cells at a high density on porous transwell filters.
    • Allow the cells to grow and differentiate for at least 21 days. During this period, they form a polarized monolayer with tight junctions, mimicking the intestinal epithelium [1].
  • Monolayer Integrity Validation:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter.
    • A TEER value greater than 500 Ω·cm² is typically indicative of a well-formed, intact monolayer suitable for permeability studies [1].
  • Permeability Assay Execution:

    • Prepare a solution of this compound in a suitable buffer (e.g., HBSS).
    • Add the compound to either the apical (for A-to-B transport) or basolateral (for B-to-A transport) donor compartment.
    • Sample from the opposite acceptor compartment at regular time intervals (e.g., 30, 60, 90, 120 minutes).
  • Quantitative Analysis:

    • Analyze the concentration of this compound in the samples using a sensitive method like HPLC-MS/MS.
    • Calculate the Apparent Permeability (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration [1].
    • Calculate the Efflux Ratio: (Papp B-to-A) / (Papp A-to-B). A ratio significantly greater than 2 suggests active efflux.

Frequently Asked Questions (FAQs)

Q1: Our Caco-2 experiments show this compound has a high efflux ratio. What does this mean and what can we do? A high efflux ratio strongly indicates that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This means the compound is actively pumped out of the cells after entering, severely limiting its net absorption. Strategies to address this include co-administering an efflux inhibitor or, more sustainably, chemically modifying the this compound structure to evade recognition by these transporters [1].

Q2: Why is there significant variability in Papp values for the same compound between different labs? Variability often stems from differences in experimental protocols. Key factors include:

  • Cell Passage Number: Higher passage numbers can lead to changes in transporter expression and monolayer integrity.
  • Culture Conditions: The type of medium, serum, and duration of differentiation can affect the monolayer's properties.
  • Assay Conditions: pH of the buffer, the use of solvents like DMSO, and the concentration of the test compound can all influence the results. It is crucial to follow a standardized protocol and use consistent internal standards for reliable data [1].

Q3: Beyond Caco-2, what other models can we use to confirm permeability? While Caco-2 is a gold standard, other models provide complementary data:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, non-cell-based system useful for assessing pure passive transcellular permeability.
  • MDCK (Madin-Darby Canine Kidney) cells: Another cell line that forms tight monolayers, often transfected with human transporters like MDR1 (P-gp) for specific efflux studies.

References

Bederocin Chemical and Functional Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified information for Bederocin, which is also known as REP-8839. [1]

Property Detail
IUPAC Name Provided via InChI and SMILES strings [1]
Synonyms REP-8839, REP8839 [1]
Molecular Weight 449.06 g/mol [1]
Mechanism of Action Inhibits bacterial methionyl-tRNA synthetase, thereby blocking protein synthesis. [1]

| Key Identifiers | PubChem CID: 9868368 [1] ChEMBL ID: CHEMBL1631216 [1] CAS Registry No.: 757942-43-1 [1] |

Suggested Experimental Determination Protocol

Since explicit compatibility data is unavailable, you can determine it empirically. Here is a general protocol for assessing compound stability in different buffers, adaptable for this compound.

Objective

To determine the stability and solubility of this compound in various buffer systems commonly used in experimental assays.

Materials
  • This compound: Use a standardized stock solution.
  • Buffer Systems: Select relevant buffers (e.g., phosphate-buffered saline (PBS), HEPES, Tris-HCl, citrate-phosphate).
  • Analytical Instrumentation: HPLC system with a UV-Vis or mass spectrometry (MS) detector.
Methodology
  • Sample Preparation:

    • Prepare identical, aliquoted solutions of this compound in the different buffer systems to be tested.
    • Ensure all samples are at the same initial concentration.
    • Incubate the samples under controlled conditions (e.g., 4°C, 25°C, 37°C) for a set period (e.g., 0, 2, 6, 24, 48 hours) to simulate experimental timeframes. [2]
  • Analysis:

    • Analyze each sample at every time point using HPLC-UV/MS.
    • Monitor for the following:
      • Percentage of Parent Compound: The main peak area of this compound compared to its peak area at time zero.
      • Formation of Degradation Products: The appearance and growth of new peaks in the chromatogram.
      • Changes in Solubility: Any visual precipitation or change in the chromatographic baseline.
  • Data Interpretation:

    • A buffer is considered compatible if the parent compound recovery is high (e.g., >95%) with minimal degradation products after the incubation period.
    • A buffer is incompatible if significant degradation (>5-10%) or precipitation is observed.

Troubleshooting Guide for Buffer-Related Issues

The following flowchart outlines a logical approach to troubleshoot common buffer-related problems you might encounter when working with this compound. The workflow is based on standard experimental optimization practices. [2]

BederocinBufferTroubleshooting This compound Buffer Troubleshooting Flow Start Start: Unexpected Experimental Results Step1 Check Physical State (Visual inspection for precipitation) Start->Step1 Step3_A Precipitation Observed Step1->Step3_A Precipitate Step3_B No Precipitation Step1->Step3_B Clear Step2 Analyze Chemical Stability (e.g., HPLC-UV/MS) Step4_B Parent compound degraded Step2->Step4_B Degradation Step4_C Parent compound stable Step2->Step4_C No Change Step4_A Alter buffer pH or add co-solvent Step3_A->Step4_A Step3_B->Step2 Step5_A Re-test in new buffer Step4_A->Step5_A Step5_B Identify degradation products and adjust buffer composition Step4_B->Step5_B Step5_C Issue is not buffer-related Investigate other factors Step4_C->Step5_C Resolved Problem Resolved? Step5_A->Resolved Step5_B->Resolved End Experimental Protocol Updated Step5_C->End Yes Yes Resolved->Yes Yes No No Resolved->No No Yes->End No->Step1 Re-evaluate

Key Optimization Parameters

Based on general principles of biomolecular interaction studies, here are critical parameters to optimize for any compound, including this compound, in solution-based assays: [2]

  • pH: The buffer pH must be within a stable range for your compound. Even small shifts can dramatically affect solubility and chemical stability.
  • Ionic Strength: The salt concentration in the buffer can influence compound solubility (salting-in or salting-out effects) and may affect specific interactions in binding assays.
  • Additives: Small amounts of detergents (e.g., Tween-20) or co-solvents (e.g., DMSO) can help prevent non-specific binding and improve compound solubility, but their compatibility must be verified. [2]
  • Temperature: Always consider the planned incubation temperature, as stability is often temperature-dependent.

References

Bederocin analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Bederocin Overview and Mechanism

This compound (also referred to as REP8839) is a diaryldiamine inhibitor of Methionyl-tRNA synthetase (MetRS1) [1]. It targets this essential enzyme in protein synthesis, making it a potential antimicrobial agent. The following table summarizes its core characteristics:

Attribute Description
Chemical Class Diaryldiamine [1]
Target Enzyme Methionyl-tRNA synthetase 1 (MetRS1) [1]
Primary Mechanism Occupies the methionine binding site and an auxiliary pocket of MetRS1, inhibiting enzyme function and thus protein synthesis [1].
Known Activity Primarily effective against Gram-positive bacteria; Gram-negative bacteria are often less sensitive as they typically produce the MetRS2 enzyme variant [1].

Troubleshooting Guide for this compound Experiments

This guide addresses potential issues based on this compound's known properties.

Problem Possible Cause Suggested Solution
Low or no activity against target bacteria. Target bacteria produces the MetRS2 enzyme, which is naturally less sensitive to MetRS1 inhibitors like this compound [1]. Confirm the MetRS type (MetRS1 vs. MetRS2) in the target bacterial strain. MetRS2 enzymes have structural differences in the methionine and auxiliary pockets that reduce inhibitor binding [1].
Inconsistent enzyme inhibition assay results. Enzyme mutations in the binding pockets, leading to reduced drug binding affinity [1]. Consider sequencing the metRS gene of the target organism to check for polymorphisms in key residues that affect inhibitor binding [1].
Sub-optimal assay conditions (buffer, pH, ionic strength). Systematically optimize assay parameters. Adopt a Quality-by-Design (QbD) approach using Design of Experiments (DoE) to establish a robust method operational design range (MODR) [2].

Workflow for Analytical Method Development

For developing a new analytical method for this compound, you can adapt the general workflow for pharmaceutical analysis. The diagram below outlines the key stages.

Start Define Analytical Objectives (e.g., Identity, Purity, Potency) A Literature Review & Method Planning Start->A B Method Optimization (Parameters: Mobile Phase, Column, Detector) A->B C Method Validation B->C D Method Transfer & Sample Analysis C->D

The workflow involves the following steps [3]:

  • Define Objectives: Clearly state the method's purpose—what you are measuring (identity, purity, potency) and the required acceptance criteria [3].
  • Literature Review & Planning: Investigate existing methods for this compound or structurally similar diaryldiamine compounds. Develop a detailed plan outlining instrumentation and protocols [3].
  • Method Optimization: Systematically adjust parameters like mobile phase composition, column type, and detector settings. Using DoE is highly recommended for efficient optimization [2] [4].
  • Method Validation: Rigorously test the method to prove it is fit for purpose, assessing parameters like accuracy, precision, and specificity per ICH guidelines [2] [3].
  • Method Transfer & Analysis: Finally, transfer the validated method to quality control labs and use it for routine sample analysis [3].

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory guidelines for validating an analytical method for a drug like this compound? You should follow the ICH guidelines, particularly ICH Q2(R2) for analytical procedure validation and ICH Q14 for analytical procedure development [2]. For bioanalytical methods (e.g., in pharmacokinetic studies), the ICH M10 guideline is critical [5].

Q2: My analytical method for this compound lacks specificity. How can I improve it? Consider using hyphenated techniques like LC-MS/MS, which provide superior specificity and sensitivity by combining chromatographic separation with mass spectrometric detection [2]. This is especially useful for distinguishing the drug from its degradation products.

Q3: What is a common reason for this compound's lack of efficacy against certain bacteria? This is often due to the natural presence of the MetRS2 enzyme in many Gram-negative bacteria. MetRS2 has structural differences in its amino acid and auxiliary binding pockets, which significantly reduce the binding affinity of MetRS1 inhibitors like this compound [1].

References

REP3123/CRS3123 Detailed Profile

Author: Smolecule Technical Support Team. Date: February 2026

REP3123/CRS3123 is a novel, fully synthetic small-molecule antibiotic designed to treat Clostridioides difficile infection (CDI). Its development focuses on a narrow-spectrum approach to minimize disruption to the beneficial gut microbiota, thereby addressing the high recurrence rates associated with traditional broad-spectrum therapies [1] [2].

The table below summarizes its key characteristics and experimental data:

Characteristic Details for REP3123/CRS3123
Other Designations CRS3123 (name used in later-phase trials) [1]
Drug Class Small-molecule antibacterial [1]
Molecular Target Bacterial methionyl-tRNA synthetase (MetRS), type 1 [1] [2]
Primary Mechanism of Action Inhibition of protein synthesis [2]
Secondary Effects Inhibits production of toxins A & B and spore formation in C. difficile [1]
Spectrum of Activity Narrow spectrum [1] [3]
MIC90 vs. *C. difficile* 1 µg/mL [1]
In Vitro Activity Potent against clinical isolates, including epidemic BI/NAP1/027 strains (MIC range 0.5-1 mg/L) [2]. Lacks activity against many commensal gut anaerobes like Bacteroides, bifidobacteria, and lactobacilli [1] [3].
Key Preclinical Model In vivo hamster model of CDI [1]

| Clinical Efficacy (Phase 2) | • Clinical Cure Rate: 97% (at Day 12) • Recurrence Rate: 4% (by Day 40), compared to 23% for vancomycin [4] | | Safety Profile | Generally safe and well-tolerated in Phase 1 and 2 trials. No serious treatment-emergent adverse events reported in Phase 2 [1] [4]. |

Experimental Protocols for REP3123/CRS3123

The key experiments that define the profile of REP3123/CRS3123 involve standard microbiological and clinical research methodologies.

  • In Vitro Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) against C. difficile and other intestinal bacteria was determined using the agar dilution method. Bacteria were tested on supplemented Brucella agar with 5% laked sheep blood, a standard medium for growing anaerobic organisms [3].
  • Macromolecular Synthesis Assays: To confirm the mechanism of action, these assays measured the incorporation of radiolabeled precursors into DNA, RNA, and protein in bacterial cells. REP3123 specifically inhibited the incorporation of radiolabeled methionine (a protein building block), confirming its action as a protein synthesis inhibitor [2].
  • Enzyme Inhibition Assays: The inhibition constant (Ki) for the target enzyme, C. difficile MetRS, was calculated. These assays demonstrated that REP3123 targets the bacterial enzyme with high specificity and selectivity [2].
  • Phase 2 Clinical Trial Protocol: This was a randomized, double-blind, comparator-controlled, multicenter study. Patients with primary or first recurrence of CDI were randomized to receive either CRS3123 (200 mg or 400 mg twice daily) or vancomycin (125 mg four times daily) for 10 days. The primary endpoint was clinical cure rate at a test-of-cure visit [4].

Mechanism of Action Visualization

The following diagram illustrates the specific mechanism of action of REP3123/CRS3123.

G Drug REP3123/CRS3123 Target Bacterial Type 1 Methionyl-tRNA Synthetase (MetRS) Drug->Target Binds and Inhibits Process Protein Synthesis Target->Process Disrupts Outcome1 Inhibition of Vegetative Cell Growth Process->Outcome1 Outcome2 Inhibition of Toxin Production Process->Outcome2 Outcome3 Inhibition of Spore Formation Process->Outcome3

Diagram 1: Mechanism of Action of REP3123/CRS3123. The drug specifically targets bacterial Type 1 MetRS, disrupting protein synthesis and leading to multiple anti-infective effects [1] [2].

How to Locate Information on Bederocin

The absence of "this compound" in the search results could be due to several reasons. Here are suggestions for finding this information:

  • Verify the Name: Double-check the spelling of "this compound." It's possible the name is different, or it might be an internal code name for a pre-clinical compound not yet widely published.
  • Search Scientific Databases: Conduct a targeted search in specialized databases like PubMed, Google Scholar, or Scopus using the term "this compound." Using its purported mechanism of action or molecular target in your search might also yield results.
  • Check Patent Filings: New drug candidates are often disclosed in patent applications. Searching international patent databases using the term "this compound" could provide technical information.

References

Bederocin compared to other MetRS inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of MetRS Inhibitors

The table below summarizes how Bederocin compares to other major classes of MetRS inhibitors.

Inhibitor Class / Example Target MetRS Form Spectrum of Activity Key Characteristics / Binding Mode Reported MIC/IC₅₀ (for specific strains)
Diaryldiamine (this compound) MetRS1 [1] [2] Gram-positive bacteria [1] [2] Binds the methionine and auxiliary tRNA acceptor arm pocket [1]. Limited action on Gram-negative pathogens [1].
Aminoquinolone (Compound 1312) MetRS1 [3] Gram-positive (e.g., S. aureus, E. faecalis) [3] Early scaffold; inspired potent derivatives [3]. MIC: 0.16 - 5 µg/mL (various S. aureus); IC₅₀: <25 nM (SaMetRS) [3].
Imidazopyridine (MRS-1717) MetRS1 [3] [4] Gram-positive (e.g., MRSA, VRE) [3] Improved oral bioavailability over aminoquinolones [3]. MIC: 0.08 - 0.16 µg/mL (MRSA); IC₅₀: <25 nM (SaMetRS) [3].
Fluorinated Imidazopyrazine (MRS-2541) MetRS1 [4] Gram-positive (MRSA, S. pyogenes, Enterococcus) [4] Enhanced pharmacokinetics; promising in vivo efficacy [4]. MIC: 0.063 - 0.5 µg/mL; IC₅₀: <30 nM (SaMetRS) [4].
REP8839 MetRS1 [2] Primarily Gram-positive [2] Well-characterized diaryldiamine inhibitor; used in structural studies [2]. Low affinity for MetRS2 enzymes [2].

Key Differentiating Factors

  • Target Selectivity and Spectrum: The primary factor determining an inhibitor's spectrum is the type of MetRS it targets. This compound and the other listed inhibitors target MetRS1, which is predominantly found in Gram-positive bacteria like Staphylococcus, Enterococcus, and Streptococcus [3] [4]. This explains their general lack of activity against most Gram-negative bacteria, which typically express the MetRS2 form [1] [2]. The structural basis for this selectivity involves amino acid polymorphisms in the methionine and auxiliary pockets of the two enzyme forms [1].

  • Binding Site and Resistance: The binding mode is crucial for both activity and resistance development. This compound's binding to the auxiliary pocket, which is involved in tRNA binding, reinforces this site as a "druggable" target [1]. A common resistance mechanism for MetRS1 inhibitors is mutations in the active site, such as the I-57-N mutation in S. aureus MetRS, which can lead to high-level resistance [4].

Experimental Insights

The structural basis for this compound's selectivity was elucidated through X-ray crystallography. Key experiments involved determining the structures of MetRS2 from Xanthomonas citri in its ligand-free state and bound to diaryldiamine inhibitors like REP8839 [1] [2]. These structures revealed how polymorphisms in the enzyme's binding pockets prevent high-affinity binding of diaryldiamines, providing a blueprint for designing new inhibitors against MetRS2 [1].

The general workflow for characterizing MetRS inhibitors involves several stages, from biochemical analysis to in vivo models:

workflow Start Inhibitor Characterization Workflow A Enzyme Inhibition Assay (Measure IC₅₀) Start->A B Microbiological Testing (Determine MIC/MBC) A->B C Protein Crystallography (Determine Binding Mode) B->C D Cytotoxicity & Selectivity (CC₅₀, COX-1 Inhibition) C->D E Resistance Studies (Frequency, Mutant Sequencing) D->E F In Vivo Efficacy (Murine Thigh Infection Model) E->F

References

Bacteriocins vs. Traditional Antibiotics: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of bacteriocins compared to traditional antibiotic classes, highlighting their potential as alternatives.

Feature Bacteriocins (e.g., Nisin, Pediocin) Traditional Antibiotics (e.g., β-lactams, Fluoroquinolones)
Molecular Nature Ribosomally synthesized antimicrobial peptides (AMPs) [1] Varied: often small molecules, semi-synthetic or synthetic [2] [3]

| Mechanism of Action | Pore formation in cell membrane; inhibition of cell wall synthesis (varies by class) [1] | • β-lactams: Inhibit cell wall synthesis. • Fluoroquinolones: Inhibit DNA gyrase/topoisomerase [2]. | | Spectrum of Activity | Often narrow-spectrum, targeting closely related bacterial species [1] | Often broad-spectrum (e.g., Ciprofloxacin) [2] | | Stability | Typically heat and pH-resistant due to post-translational modifications [1] | Varies by drug; some are susceptible to degradation by bacterial enzymes (e.g., β-lactamases) [4] | | Resistance Development | Lower risk; selection for mutations does not occur across multiple species simultaneously [1] | High and rapid development of resistance through horizontal gene transfer and mutations [1] | | Killing Kinetics | "Single-strike" kinetics; rapid killing of metabolically active and latent cells [1] | Typically require ongoing metabolic activity for efficacy [1] |

Efficacy Data from Experimental Studies

For a meaningful comparison, quantitative data from controlled experiments is essential. The table below summarizes efficacy metrics for a sample bacteriocin and common traditional antibiotics.

Antimicrobial Agent Target Pathogen Model / Context Key Efficacy Metric (MIC*) Key Efficacy Metric (Clinical Cure) Source
Nisin (Bacteriocin) MRSA, Listeria spp., C. difficile In vitro / Preclinical Low MIC values comparable to conventional antibiotics [1] Not Applicable (Preclinical) [1]
Mupirocin (Topical) S. aureus, S. pyogenes Clinical Trial (Skin Infections) N/A 96.2% of patients cured or symptoms improved [5] [5]
Ciprofloxacin (Systemic) Various (UTI) Clinical Trial (Uncomplicated Cystitis) N/A 77% clinical cure rate [6] [6]
Amoxicillin-Clavulanate (Systemic) Various (UTI) Clinical Trial (Uncomplicated Cystitis) N/A 58% clinical cure rate [6] [6]

*MIC: Minimum Inhibitory Concentration

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies commonly used in the cited studies to generate efficacy data.

  • Protocol for Topical Antibiotic Efficacy (e.g., Mupirocin)

    • Objective: To evaluate the short-term efficacy and safety of a topical antibiotic in treating superficial skin infections [7].
    • Methodology:
      • Patient Enrollment: Patients with clinically infected wounds are enrolled.
      • Intervention: The ointment is applied three times daily for a set period (e.g., 10 days).
      • Assessment: Therapeutic response is assessed using a standardized scale like the Severity of Infected Wounds Scale (SIRS), which scores erythema, swelling, discharge, and local warmth. A response is typically defined as a ≥50% reduction in the total score from baseline [7].
      • Safety Monitoring: Adverse effects are monitored through physical examination and patient interviews [7].
  • Protocol for Systemic Antibiotic Efficacy (e.g., Ciprofloxacin)

    • Objective: To compare the clinical cure rates of two antibiotics for a specific infection [6].
    • Methodology:
      • Trial Design: Randomized, single-blind treatment trial.
      • Participants: Patients (e.g., women with acute uncomplicated cystitis) are randomly assigned to receive one of the study drugs.
      • Intervention: Drugs are administered for a fixed course (e.g., 3 days).
      • Follow-up: Patients are followed for a period (e.g., 4 months).
      • Outcome Measures: Primary outcome is clinical cure. Secondary outcomes include microbiological cure and colonization rates at follow-up visits [6].
  • Protocol for Bacteriocin Activity (In Vitro)

    • Objective: To determine the antibacterial potency of a bacteriocin [1].
    • Methodology:
      • Broth Microdilution: The minimum inhibitory concentration (MIC) is determined using standard broth microdilution methods according to guidelines (e.g., CLSI).
      • Kinetic Studies: "Single-strike" kinetics are investigated to demonstrate rapid bactericidal activity, even against metabolically dormant cells [1].

Mechanism of Action: Bacteriocins

The following diagram illustrates the primary mechanism of action for many bacteriocins, which involves pore formation in the bacterial cell membrane, a target distinct from that of most traditional antibiotics.

G Bacteriocin Bacteriocin TargetCellMembrane Target Bacterial Cell Membrane Bacteriocin->TargetCellMembrane Binds to PoreFormation Pore Formation TargetCellMembrane->PoreFormation IonLeakage Leakage of Ions and Small Molecules PoreFormation->IonLeakage PMFDisruption Disruption of Proton Motive Force IonLeakage->PMFDisruption CellDeath Cell Death PMFDisruption->CellDeath

Key Insights for Drug Development

  • Novel Targets: Research is actively exploring new bacterial targets, such as aminoacyl-tRNA synthetases (like MetRS), to develop antibiotics against multidrug-resistant Gram-negative pathogens [8].
  • Combination Therapies: A prominent strategy to combat resistance is the development of β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime/avibactam), which restore the efficacy of existing antibiotics [4] [3].
  • The "ESKAPE" Pathogens: The World Health Organization (WHO) prioritizes the development of new antimicrobials against critical priority pathogens, primarily Gram-negative bacteria like carbapenem-resistant K. pneumoniae and A. baumannii, which have impermeable outer membranes that limit drug entry [1].

References

Structural Basis for MetRS1 vs. MetRS2 Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core structural and functional comparisons between MetRS1 and MetRS2, which explain the selectivity of inhibitors like the diaryldiamines (which include Bederocin, REP3123, and REP8839).

Table 1: Key Differences in Binding Site Architecture

Feature MetRS1 MetRS2
Methionine Pocket Specific residue pattern that accommodates MetRS1 inhibitors [1]. Contains different amino acids (polymorphisms) that alter the pocket's chemistry and shape, hindering the binding of MetRS1 inhibitors [1] [2].
Auxiliary Pocket Binds the tRNA acceptor arm; is also a target for MetRS1 inhibitors [1]. Also implicated in tRNA acceptor arm binding. The structural differences in this pocket between MetRS1 and MetRS2 contribute to inhibitor selectivity [1] [2].
Inhibitor Binding Diaryldiamine inhibitors (e.g., this compound) bind the methionine pocket and the auxiliary pocket [1]. The binding of these inhibitors is less favorable or does not occur due to the residue polymorphisms in both pockets [1].

Table 2: Impact of Key Polymorphic Residues

Experimental Approach Key Findings
Structural Studies X-ray crystal structures of MetRS2 in its free form and bound to substrates or MetRS1 inhibitors reveal the precise atomic-level interactions and how different residues in the binding pockets prevent optimal inhibitor binding [1] [2].
Mutagenesis Studies Introducing mutations into the methionine and auxiliary pockets of MetRS2 to make them more closely resemble MetRS1 confirmed that these polymorphisms are directly responsible for altered inhibitor binding affinity. These mutations also significantly reduced the enzyme's natural function [1].

Experimental Workflow for Selectivity Analysis

The following diagram outlines the key methodology used in the cited research to determine the mechanism of inhibitor selectivity. This integrated approach combines structural biology, biochemistry, and genetics.

Methodology ProteinProduction Protein Production Purify MetRS2 enzyme Crystallization Crystallization ProteinProduction->Crystallization StructureSolving Structure Solving X-ray Crystallography Crystallization->StructureSolving ComplexFormation Ligand Binding Form complexes with substrates/inhibitors StructureSolving->ComplexFormation Identifies binding sites Mutagenesis Site-Directed Mutagenesis Introduce key residue changes ComplexFormation->Mutagenesis Reveals critical residues FunctionalAssay Functional Assays Measure binding affinity and enzyme activity Mutagenesis->FunctionalAssay FunctionalAssay->StructureSolving Validates structural models

Druggable Pocket and Inhibitor Design

References

Performance Comparison of Bedaquiline DST Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the validated performance metrics for three phenotypic Drug Susceptibility Testing (DST) methods, as per a multilaboratory, multicountry study [1].

DST Method Validated Critical Concentration (CC) / Breakpoint Categorical Agreement & Sensitivity/Specificity Key Advantages Major Limitations
Mycobacterial Growth Indicator Tube (MGIT) 1 μg/mL [1] High sensitivity/specificity at 1 μg/mL; very major error rates within CLSI guidelines [1] Faster turnaround; listed as the preferred reference method by the WHO [1] Requires pure cultures, adding 2-6 weeks to the process [1]
7H11 Agar Proportion (AP) 0.25 μg/mL [1] High categorical agreement at 0.25 μg/mL; very major error rates within CLSI guidelines [1] Established method [1] Longer incubation (≥21 days); requires pure cultures [1]
Broth Microdilution (BMD) 0.12 μg/mL (MIC breakpoint) [1] High sensitivity/specificity at 0.12 μg/mL; very major error rates within CLSI guidelines [1] DST results in ≤14 days; highly reproducible, especially with dry plates [1] Requires pure cultures, adding 2-6 weeks to the process [1]

Detailed Experimental Protocols

The validation of these DST methods followed rigorous, standardized protocols across multiple laboratories. Below are the key methodological details for the core experiments.

Drug Susceptibility Testing (DST) Protocols

The external quality assessment (EQA) study used a panel of 40 Mycobacterium tuberculosis isolates (20 unique strains in duplicate). The panel included wild-type strains and genotypically characterized mutants (e.g., in Rv0678 and atpE genes) with expected resistance. Each of the five participating laboratories tested the entire panel at three different time points to assess reproducibility [1].

  • MGIT 960 Method: This liquid culture-based method was performed using the interim WHO critical concentration of 1 μg/mL of bedaquiline. Growth in the drug-containing tube compared to the control is used to determine resistance [1].
  • 7H11 Agar Proportion Method: This solid medium-based method was performed using the interim WHO critical concentration of 0.25 μg/mL. The results are calculated by comparing the proportion of bacterial growth on the drug-containing medium to the growth on the drug-free medium [1].
  • Broth Microdilution (BMD) Method: This method uses a provisional MIC breakpoint of 0.12 μg/mL. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that completely inhibits bacterial growth in vitro. The study found BMD using dry plates to be one of the most highly reproducible methods [1].
Pharmacokinetic/Pharmacodynamic (PK/PD) Validation

To connect laboratory DST with clinical outcomes, a 2023 population pharmacokinetic study identified critical drug exposure thresholds predictive of treatment success. This research helps validate that the DST targets are clinically relevant [2].

  • Study Population: The model was developed using rich pharmacokinetic data from 55 MDR-TB patients and validated in a prospective cohort of 159 patients [2].
  • PK Modeling: Bedaquiline pharmacokinetics were best described by a three-compartment model with dual zero-order input. Body weight and albumin levels were identified as significant covariates affecting drug clearance and volume of distribution [2].
  • Target Attainment Analysis: The study established targets for the ratio of the area under the concentration-time curve to the MIC (AUC~0-24h~/MIC). Patients with an AUC~0-24h~/MIC above 74.6 had a significantly higher probability of successful treatment outcomes. Simulations demonstrated that the standard WHO dosing regimen achieved a >90% probability of target attainment for the majority of clinical isolates (MICs ≤0.125 mg/L) [2].

Bedaquiline Mechanism of Action and Resistance Pathways

Bedaquiline is a diarylquinoline that has a unique mechanism of action compared to other anti-TB drugs. It targets the mycobacterial ATP synthase enzyme, leading to depletion of the bacterium's energy supply [1]. The diagram below illustrates its mechanism and associated resistance pathways.

G cluster_bacterial_cell Mycobacterium tuberculosis Cell ATP_Synthase ATP Synthase Complex (atpE gene) ATP_Production ATP Production ATP_Synthase->ATP_Production Disrupts Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Leads to Rv0678 Rv0678 Gene (Efflux Pump Regulator) Efflux_Pump Efflux Pump Activation Rv0678->Efflux_Pump Overexpression Bedaquiline Bedaquiline (BDQ) Efflux_Pump->Bedaquiline Reduces Intracellular Drug Concentration Bedaquiline->ATP_Synthase Inhibits Rv0678_Mutation Mutation in Rv0678 Rv0678_Mutation->Rv0678

The primary mechanism of Bedaquiline resistance often involves mutations in the Rv0678 gene, which is a regulator of an efflux pump. These mutations lead to pump overexpression, reducing the drug's concentration inside the bacterial cell and resulting in low-level resistance [1]. Less commonly, mutations in the drug's target gene, atpE, can also confer resistance [1].

Key Insights for Researchers

Based on the validation data, here are the main considerations for selecting a DST method:

  • For Clinical Speed: The MGIT 960 system is recommended due to its faster turnaround and WHO preference, making it suitable for guiding patient therapy [1].
  • For Research Reproducibility: The Broth Microdilution (BMD) method, particularly using dry plates, demonstrated high reproducibility and is excellent for surveillance and detailed resistance profiling [1].
  • Linking DST to Clinical Outcomes: The critical concentrations and MIC breakpoints are clinically validated. Pharmacokinetic studies confirm that the standard bedaquiline dosing regimen achieves drug exposures sufficient to inhibit the growth of most wild-type and low-level resistant strains, provided the MIC is ≤0.125 mg/L [2].

References

Bacteriocins as Therapeutic Agents: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria and archaea [1]. They are characterized by their high antimicrobial properties, specificity, low cytotoxicity, and stability, making them promising candidates as therapeutic agents and natural food preservatives [2] [1].

Their potential is particularly significant in addressing the global crisis of antimicrobial resistance (AMR), as they often employ modes of action distinct from conventional antibiotics [3] [1]. Bacteriocins can inhibit or kill target cells through various mechanisms, such as pore formation in the cell membrane, inhibition of cell wall synthesis, or disruption of essential processes like protein and DNA synthesis [4] [1]. Furthermore, they can be used synergistically with traditional antibiotics to enhance potency and reduce the likelihood of resistance development [3] [5].

Comparison of Bacteriocin Activities and Properties

The table below summarizes key bacteriocins discussed in recent research, their sources, therapeutic targets, and notable experimental findings.

Bacteriocin Name Producer Strain Therapeutic Target / Application Key Experimental Findings / Synergies Reference
S-type Pyocins Pseudomonas aeruginosa Broad-spectrum (Gram-positive & Gram-negative); Anti-MDR/XDR infections Molecular weight: ~66 kDa; Mitomycin C increased production by ~65.7%; Inhibited S. aureus, S. epidermidis, P. mirabilis [2]
Nisin (Class I) Lactococcus lactis Food biopreservative (GRAS status); Anti-biofilm; Potentiating agent Widely used; Approved by FDA as a food additive; Synergy with polymyxins against P. aeruginosa biofilms [4] [5]
Garvicin KS (GarKS) & Micrococcin P1 (MP1) Lactic Acid Bacteria MRSA skin and soft tissue infections Powerful synergy with each other and penicillin G; MICs in combination were drastically reduced (MP1: 62x, GarKS: 16x, PenG: >1250x lower) [3]
Thuricin CD Bacillus thuringiensis Clostridium difficile infections Active against C. difficile; narrow spectrum minimizes gut microbiome disruption [5]
Lacticin 3147 Lactococcus lactis Clostridium difficile; MRSA Synergistic effect with vancomycin or penicillin G against MRSA [5]
Enterocins DD28 & DD93 Lactic Acid Bacteria MRSA Synergy with antibiotics kanamycin and erythromycin [5]

Detailed Confirmatory Assay Protocols

Here are detailed methodologies for key experiments cited in the comparison table, which can serve as confirmatory assays.

Quantification of Antimicrobial Activity Using the pHluorin2 Assay

This automated, quantitative assay measures bacteriocin-induced pore formation in a target indicator strain [6].

  • Principle: The assay uses an indicator strain engineered to express the fluorescence protein pHluorin2. Pore formation by the bacteriocin causes a change in the intracellular pH, which alters the fluorescence ratio of pHluorin2.
  • Procedure:
    • Sample Preparation: Culture supernatants are obtained, and cells are removed via separation. To minimize bacteriocin adsorption to producer cells, additives like Tween 80 or divalent cations can be used, and the culture broth may be acidified [6].
    • Serial Dilution: Create a series of twofold sample dilutions in a 96-well microtiter plate.
    • Indicator Strain Incubation: Add the pHluorin2-expressing indicator strain to the diluted samples.
    • Fluorescence Measurement: Measure the fluorescence to determine the point at which the bacteriocin activity disrupts the cell population.
    • Data Calculation: The Bacteriocin Unit (BU) is defined as the dilution factor at which the fluorescence signal drops below a 50% threshold between the signals of disrupted (positive control) and live (negative control) cell populations. A higher BU indicates a higher concentration of active bacteriocin [6].
Checkerboard Assay for Synergy Testing

This assay is used to identify synergistic effects between a bacteriocin and another antimicrobial (e.g., a second bacteriocin or a conventional antibiotic) [3].

  • Principle: The Minimum Inhibitory Concentrations (MICs) of two antimicrobials are determined both individually and in combination to calculate a Fractional Inhibitory Concentration (FIC) index.
  • Procedure:
    • Prepare a two-dimensional dilution series (checkerboard) where the concentration of antimicrobial A decreases along one axis and antimicrobial B decreases along the other.
    • Inoculate each well with a standardized suspension of the target bacterium.
    • Incubate the plate and determine the MIC for each antimicrobial alone and in combination.
    • Data Calculation: Calculate the FIC index using the formula: FIC index = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
      • Synergy is typically defined as an FIC index of ≤0.5 [3].
Characterization of S-type Pyocins

This protocol involves inducing, quantifying, and characterizing pyocins from P. aeruginosa [2].

  • Induction and Production: Add mitomycin C to a growing culture of P. aeruginosa to induce the SOS response and significantly increase pyocin production.
  • Quantification of Activity: The antibacterial activity of the purified pyocin is quantified in Arbitrary Units per milliliter (AU ml⁻¹). One AU is often defined as the amount of bacteriocin that produces a clear inhibition zone of a defined diameter in a well-diffusion assay or that causes a 50% reduction in the growth of the indicator strain [2].
  • Physico-chemical Characterization: This includes assessing the pyocin's stability under different temperatures and pH levels, and its sensitivity to proteolytic enzymes.
  • Molecular Weight Estimation: Use SDS–PAGE to separate proteins and estimate the molecular weight of the active pyocin (e.g., ~66 kDa for the S-type pyocin in the study) [2].
  • Gene Expression Analysis: Employ quantitative RT-PCR (qRT-PCR) to validate the expression of genes encoding the bacteriocin and its associated immunity protein [2].

Experimental Workflow and Mechanism Diagrams

The following diagrams, created with Graphviz, illustrate the core workflows and mechanisms described in the protocols.

Diagram 1: Automated Bacteriocin Activity Assessment Workflow

This diagram outlines the key steps in the automated pHluorin2 assay for quantifying antimicrobial activity [6].

BacteriocinAssayWorkflow cluster_controls Assay Controls start Bacteriocin Producer Cultivation samp_proc Sample Processing (Cell Separation, Acidification, Additives) start->samp_proc serial_dil Automated Twofold Serial Dilution samp_proc->serial_dil add_indicator Add pHluorin2 Indicator Strain serial_dil->add_indicator measure_fluor Measure Fluorescence Ratio add_indicator->measure_fluor calc_bu Calculate Bacteriocin Units (BU) measure_fluor->calc_bu end Quantitative Activity Result calc_bu->end pos_control Positive Control (Disrupted Cells) pos_control->measure_fluor neg_control Negative Control (Live Cells) neg_control->measure_fluor

Diagram 2: Bacteriocin Synergy Testing with Checkerboard Assay

This diagram visualizes the process of the checkerboard assay used to identify synergistic interactions between antimicrobials [3].

CheckerboardAssay prep_plate Prepare 2D Dilution Series in Microtiter Plate inoculate Inoculate with Standardized Target Bacteria prep_plate->inoculate incubate Incubate inoculate->incubate read_mic Determine MICs for Single and Combined Agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Result calc_fic->interpret result_synergy FIC ≤ 0.5 Synergy interpret->result_synergy Yes result_no_synergy FIC > 0.5 No Synergy interpret->result_no_synergy No

References

Understanding Diaryldiamine Inhibitors and MetRS

Author: Smolecule Technical Support Team. Date: February 2026

Diaryldiamines are a class of inhibitors that target methionyl-tRNA synthetase (MetRS), a crucial enzyme for protein synthesis in bacteria. The key challenge in antibiotic development is the existence of two main MetRS types: MetRS1 (found in Gram-positive bacteria) and MetRS2 (found in Gram-negative bacteria). Inhibitors effective against MetRS1 often show poor activity against MetRS2, limiting their spectrum [1] [2].

The following table compares the core characteristics of the documented diaryldiamine inhibitors.

Inhibitor Name Primary Target Spectrum of Activity Binding Site Reported Significance
REP8839 MetRS1 Gram-positive bacteria Methionine-binding site and an auxiliary pocket Well-characterized MetRS1 inhibitor; weak activity against MetRS2 enzymes [1] [2]
REP3123 MetRS1 Gram-positive bacteria Methionine-binding site and an auxiliary pocket Another characterized MetRS1 inhibitor used in structural studies [1] [2]
Bederocin Not Specified Not Specified Not Specified Listed only as a keyword synonym for diaryldiamines; no specific data available in search results [1]

Structural Basis for Selectivity and Resistance

The selectivity of diaryldiamines stems from precise interactions within the enzyme's binding pockets. Research on a Gram-negative bacterium (Xanthomonas citri) reveals why MetRS2 enzymes are largely insensitive to MetRS1 inhibitors [1] [2].

  • Key Polymorphic Residues: The methionine-binding pocket and an adjacent auxiliary pocket contain amino acids that differ between MetRS1 and MetRS2. These structural polymorphisms prevent MetRS1 inhibitors like REP8839 from binding effectively to MetRS2 enzymes [1] [2].
  • tRNA Competition: The auxiliary pocket is implicated in binding the tRNA acceptor arm. Diaryldiamine inhibitors that occupy this pocket not only block methionine binding but also physically compete with and disrupt the tRNA charging process [1] [2].
  • Experimental Validation: Mutating key polymorphic residues in the MetRS2 enzyme to resemble those in MetRS1 increased the binding affinity of REP8839. Conversely, these mutations significantly reduced the enzyme's natural function, confirming the importance of these residues [1] [2].

This mechanism and the role of the auxiliary pocket are illustrated below.

G cluster0 Competitive Mechanism in Sensitive Enzymes cluster1 Structural Basis of Resistance MetRS1 MetRS1 Enzyme Inhibitor Diaryldiamine Inhibitor (e.g., REP8839) MetRS1->Inhibitor Allows HighAffinity High-Affinity Binding Inhibitor->HighAffinity Fits binding pockets LowAffinity Low-Affinity Binding Inhibitor->LowAffinity Attempts Effective Effective Inhibition of Protein Synthesis HighAffinity->Effective Blocks methionine & tRNA binding MetRS2 MetRS2 Enzyme PolymorphicResidues Polymorphic Residues in Binding Pockets MetRS2->PolymorphicResidues Contains PolymorphicResidues->LowAffinity Cause steric/ electronic hindrance Resistance Natural Resistance LowAffinity->Resistance Results in

Detailed Experimental Methodologies

The key insights on inhibitor binding and selectivity come from well-established structural and biophysical techniques. Here are the detailed protocols for the core experiments cited [2]:

Protein Production and Purification (for XcMetRS)
  • Cloning and Expression: The gene encoding full-length MetRS from Xanthomonas citri (XcMetRS) is cloned into an expression vector (e.g., pET series) and transformed into E. coli BL21(DE3) cells. Protein expression is induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG).
  • Purification: Cells are lysed, and the clarified lysate is applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged protein). The eluted protein is further purified using size-exclusion chromatography (SEC) with a column like HiLoad 16/600 Superdex 200 pg.
  • Quality Control: SEC elution profiles are analyzed to determine oligomeric state (XcMetRS is a tetramer). Protein purity is assessed by SDS-PAGE [2].
Enzyme Activity and Inhibition Assays
  • Aminoacylation Activity: MetRS activity is measured by monitoring the formation of aminoacyl-tRNA (methionyl-tRNA). The reaction mixture contains HEPES buffer (pH 7.5), KCl, MgCl₂, ATP, L-methionine, E. coli total tRNA, and the enzyme. The reaction is stopped with acidic sodium acetate buffer (pH 3.0), and the charged tRNA is recovered and quantified.
  • Inhibition Assays (IC₅₀ Determination): The aminoacylation assay is performed in the presence of serial dilutions of the inhibitor (e.g., REP8839). The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve [2].
Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)
  • Protocol: A solution of the inhibitor (in the syringe) is titrated into a solution of the purified MetRS enzyme (in the cell), both in a standardized buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol). The heat released or absorbed with each injection is measured.
  • Data Analysis: The resulting thermogram (heat flow vs. time) and binding isotherm (normalized heat vs. molar ratio) are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (N), and binding enthalpy (ΔH) [2].
Structural Analysis (X-ray Crystallography)
  • Crystallization: Purified MetRS protein (often a truncated construct lacking the flexible C-terminal domain) is concentrated and crystallized using the vapor-diffusion method (sitting or hanging drops) with various commercial screens.
  • Data Collection and Structure Determination: Crystals are flash-frozen, and X-ray diffraction data is collected at a synchrotron source. The structures of ligand-bound complexes are solved by co-crystallizing the protein with the inhibitor (REP8839, REP3123) or substrate (L-methionine) or by soaking crystals in inhibitor-containing solutions. Electron density maps are used to model the ligand and analyze binding interactions [1] [2].

Key Takeaways for Drug Development

  • The Auxiliary Pocket is Druggable: The findings reinforce that the tRNA acceptor arm binding site (auxiliary pocket) is a viable target for future antibiotic development, especially for combating Gram-negative pathogens [1] [2].
  • Overcoming Resistance Requires Structural Insight: The insensitivity of MetRS2 to existing inhibitors is not an insurmountable barrier. The structural data provides a blueprint for rational drug design to create new diaryldiamines or other chemotypes that can accommodate the polymorphic residues in MetRS2 [1] [2].
  • This compound Information Gap: The searched literature does not provide specific experimental data for this compound, highlighting it as an area requiring further information gathering.

References

Bederocin antibacterial spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Bacteriocin Classification and Spectra

Bacteriocins are antimicrobial peptides produced by bacteria. The table below summarizes the main classes and their activity against key drug-resistant pathogens, often referred to as ESKAPE pathogens [1].

Class Subclass Examples Key Characteristics Antibacterial Spectrum (against resistant pathogens)
Class I Ia (Lantibiotics) Nisin, Lacticin 481 [1] Small (<5 kDa), heat-stable, contain unusual amino acids (lanthionine) [2] [1] Gram-positive: MRSA, Listeria spp., Clostridium difficile, Enterococcus [1]
Class II IIa (Pediocin-like) Pediocin PA-1, Enterocin A [1] Small (<10 kDa), heat-stable, non-modified peptides [2] [1] Gram-positive: Listeria monocytogenes [1]
IIb (Two-peptide) Lactococcin G, Plantaricin NC8 [2] Require two different peptides for full activity [2] Information not specified in search results.
IIc (Circular) Enterocin AS-48 [1] Circular backbone structure [1] Gram-negative: E. coli; Gram-positive: Staphylococcus epidermidis, MRSA [1]
Class III (Large proteins) Lysostaphin, Helveticins [1] Large, heat-labile proteins (>10 kDa) [1] Gram-positive: S. aureus; Gram-negative: P. aeruginosa, Enterobacter cloacae [1]

Experimental Methods for Evaluation

Researchers use a variety of methods to evaluate the antimicrobial activity of compounds like bacteriocins. Here are some of the key protocols [3] [4].

Agar Diffusion Methods

These qualitative or semi-quantitative methods are ideal for initial screening.

  • Disk Diffusion Assay: A paper disk is impregnated with the bacteriocin solution and placed on an agar plate seeded with the target bacteria. After incubation, the diameter of the clear zone around the disk (zone of inhibition) is measured [3].
  • Well Diffusion Assay: Similar to the disk method, but wells are punched into the agar and filled with the bacteriocin solution. The zone of inhibition around the well is measured [3].
Broth Dilution Methods

These quantitative methods are used to determine the minimum inhibitory concentration (MIC).

  • Broth Microdilution: This is a standardized quantitative method. A series of two-fold dilutions of the bacteriocin are prepared in a liquid broth (e.g., Mueller-Hinton broth) within a 96-well plate. Each well is inoculated with a standardized bacterial suspension. After incubation, the MIC (Minimum Inhibitory Concentration) is determined as the lowest concentration that visually prevents bacterial growth [5]. The workflow can be summarized as follows:

G A Prepare serial dilutions of bacteriocin in broth B Inoculate wells with standardized bacterial suspension A->B C Incubate plate under suitable conditions B->C D Determine Minimum Inhibitory Concentration (MIC) C->D

Time-Kill Kinetics Assay

This method evaluates the bactericidal kinetics of a bacteriocin. A bacteriocin is introduced to a bacterial culture at a specific concentration (e.g., 4x MIC). Samples are taken at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated on agar to count the number of viable colonies (CFU/mL). The results are plotted as log CFU/mL versus time to show the rate and extent of the killing action [3].

Key Considerations for Researchers

When planning and interpreting antimicrobial experiments, keep the following in mind:

  • Source of Antimicrobial: Using pure antimicrobial powders is recommended for quantitative studies like MIC determination. Excipients in commercial tablet formulations can interfere with results, leading to significantly lower MICs or smaller inhibition zones [5].
  • Spectrum of Activity: Many bacteriocins, particularly from Gram-positive bacteria, are known for their narrow spectrum of activity, which can be advantageous for targeting specific pathogens without disrupting the commensal microbiota [2]. However, some, like nisin, have a broader spectrum [1].

How to Proceed Further

Since "Bederocin" itself is not widely discussed in the available scientific literature, you may need to take the following steps to create a specific comparison guide:

  • Verify the Name: Double-check the precise name and spelling of the bacteriocin. It's possible it may be known under a different or more specific scientific name.
  • Search Specialized Databases: Use academic databases like PubMed, Google Scholar, or specialized antimicrobial peptide databases (e.g., BACTIBASE) to search for the specific term.
  • Broaden Your Scope: If direct data remains elusive, the framework provided here allows you to understand and compare the properties of "this compound" against other well-characterized bacteriocins by classifying it and testing its activity using the described methods.

References

Bacteriocin Potency Against Clinical Isolates: Examples from Research

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimental data for various bacteriocins, their producer organisms, and their activity against different clinical and laboratory strains, as found in the current literature.

Bacteriocin Name Producer Organism Class Target Pathogens / Cell Lines Key Findings / Potency Reference
S-type Pyocins Pseudomonas aeruginosa III (Tailocin) Gram-negative (e.g., P. mirabilis, P. vulgaris); Gram-positive (e.g., S. aureus, S. epidermidis) Exhibited a broad inhibitory spectrum against clinical isolates of both Gram-negative and Gram-positive bacteria. [1]
Nisin Lactococcus lactis I (Lantibiotic) MCF7 (breast cancer), HepG2 (liver cancer) Demonstrated selective cytotoxicity toward cancer cell lines. [2]
Pediocin PA-1 Pediococcus acidilactici IIa A-549 (lung cancer), DLD-1 (colon cancer) Showed cytotoxic effects on cancer cell lines. [2]
Pediocin CP2 Pediococcus acidilactici IIa HeLa (cervical cancer), MCF7, Sp2/0-Ag14 (myeloma), HepG2 Demonstrated activity against a range of cancer cell lines. [2]
Colicin E1 Escherichia coli III MCF7 (breast cancer), HS913T (sarcoma) Showed cytotoxic effects on eukaryotic cancer cell lines. [2]
Pyocin S2 Pseudomonas aeruginosa 42A III HepG2, HeLa, AS-II, mKS-A TU-7 Exhibited potency against various cancer cell lines. [2]

Experimental Protocols for Assessing Bacteriocin Activity

The methodologies below are common protocols used in the cited research to evaluate bacteriocin production and potency.

  • Initial Screening and Bacteriocin Induction

    • Strain Identification: Clinical isolates are first identified using phenotypic (morphological, biochemical) and molecular methods (e.g., PCR amplification of the 16S rRNA gene). [1]
    • Induction: Bacteriocin production is often induced using agents like Mitomycin C. One study on S-type pyocins reported a significant increase in production after induction. [1]
    • Cell-Free Supernatant (CFS) Preparation: Bacterial cultures are centrifuged, and the supernatant is filtered. To confirm that the antibacterial activity is due to bacteriocins and not other factors like acids or hydrogen peroxide, the supernatant is neutralized, treated with catalase, and heated to denature proteases. [1]
  • Assessing Antibacterial Activity and Potency

    • Agar Well Diffusion (AWD): Wells are cut into agar plates seeded with the target ("indicator") strain. The cell-free supernatant is added to the wells, and the plates are incubated. The presence and size of a clear inhibition zone around the well indicate antibacterial activity. [1]
    • Spot Test: A simpler method where drops of the supernatant are placed directly on a lawn of the indicator strain to check for zones of growth inhibition. [1]
    • Quantification of Activity (Arbitrary Units per ml - AU/ml): The potency of the bacteriocin can be quantified by performing serial two-fold dilutions of the CFS. The highest dilution that still shows a clear zone of inhibition is used to calculate the activity in AU/ml. [1]
  • Purification and Characterization

    • Molecular Weight Estimation: SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis) is used to separate proteins by size and estimate the molecular weight of the purified bacteriocin. For example, one S-type pyocin was identified at 66 kDa. [1]
    • Gene Expression Validation: Techniques like qRT-PCR (quantitative Reverse Transcription Polymerase Chain Reaction) are used to confirm the expression of genes responsible for producing the specific bacteriocin. [1]

The experimental workflow for these protocols can be summarized as follows:

G start Start with Clinical Isolates id Phenotypic & Molecular Identification start->id induce Induce Bacteriocin Production (e.g., Mitomycin C) id->induce prep Prepare Cell-Free Supernatant (CFS) induce->prep screen Initial Screening (Spot Test) prep->screen assay Potency & Spectrum Assays (Agar Well Diffusion) screen->assay quantify Quantify Activity (Arbitrary Units - AU/ml) assay->quantify purify Purify and Characterize (SDS-PAGE, qRT-PCR) quantify->purify end Data on Potency & Spectrum purify->end

How to Proceed with Your Research on Bederocin

Since "this compound" is not a recognized term in the major scientific databases I searched, here are some suggestions for finding the information you need:

  • Verify the Terminology: Double-check the spelling and nomenclature. The term you are looking for might be a proprietary name, a misspelling, or an obsolete term for a known bacteriocin (like one of the pediocins or a pyocin).
  • Search Specialized Databases: Use academic databases like PubMed, Google Scholar, or specialized antimicrobial peptide databases, trying variations of the name and using broader search terms like "bacteriocin clinical isolates".
  • Consult Existing Literature on Similar Bacteriocins: The methodologies and data presented here for pyocins, nisin, and pediocins provide a strong framework for how you would experimentally determine and present the potency of any bacteriocin, including "this compound," should you be conducting the research yourself.

References

Understanding Ki Values and Measurement Methods

Author: Smolecule Technical Support Team. Date: February 2026

The Inhibitory Constant (Ki) is a measure of the binding affinity between an inhibitor and its target enzyme. A lower Ki value indicates a more potent inhibitor, as it means a lower concentration of the drug is required to achieve 50% inhibition of the enzyme's activity [1].

The table below summarizes common experimental methods for determining the equilibrium dissociation constant (KD), which is directly related to the Ki value for competitive inhibitors.

Method Key Principle Typical Application & Context
Radioligand Binding Assay (RBA) [2] Uses radiolabeled ligand to measure binding to receptor materials (cell membranes, tissue slices). Historically vital for receptor pharmacology; requires specific radioligands and precautions for radioactive materials.
Surface Plasmon Resonance (SPR) [2] Label-free, real-time monitoring of biomolecular interactions by detecting mass changes on a sensor chip. High-throughput screening for drug discovery; suitable for protein-protein and protein-small molecule interactions.
Fluorescence Resonance Energy Transfer (FRET) [2] Measures energy transfer between two light-sensitive molecules to gauge molecular proximity. Used to study interactions and spatial relationships in living cells or in vitro.
Affinity Chromatography [2] Separates molecules based on a specific biological interaction; retention time indicates binding strength. Can be used to study drug-receptor interactions and purify specific biomolecules.
Isothermal Titration Calorimetry (ITC) [2] Directly measures the heat released or absorbed during a binding event. Provides a full thermodynamic profile (KD, enthalpy, entropy) of the interaction without labeling.

The experimental workflow for determining a Ki value typically involves a multi-step process, which can be visualized as follows:

Start Define Experimental Goal A Select Assay Method (SPR, FRET, etc.) Start->A B Prepare Reagents (Enzyme/Receptor, Inhibitor) A->B C Perform Binding/Activity Assay with inhibitor concentration series B->C D Measure Response (e.g., signal intensity, heat flow) C->D E Analyze Dose-Response Data (Calculate IC50) D->E F Apply Model (e.g., Cheng-Prusoff for Ki) E->F End Report Ki Value F->End

References

Current Understanding of Bederocin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information found on Bederocin:

Aspect Details
Classification Diaryl-diamine-based inhibitor of methionyl-tRNA synthetase (MetRS) [1].
Primary Target MetRS1 enzyme [1].
Relevance to Cross-Resistance The MetRS2 enzyme, found in many Gram-negative bacteria, is naturally insensitive to this compound and other MetRS1 inhibitors. This is a key selectivity and potential resistance mechanism [1].

Experimental Context from Research

The primary study identified focuses on explaining the structural basis for the natural resistance of MetRS2 enzymes to this compound.

  • Experimental Methodology: The research used X-ray crystallography to determine the three-dimensional structures of a Gram-negative bacterial MetRS2 (from Xanthomonas citri) in several states: its ligand-free form, bound to its natural substrate (L-methionine), and bound to MetRS1 inhibitors, including this compound (REP8839) and REP3123 [1].
  • Key Findings on Selectivity: The structural analysis revealed that this compound binds to the amino acid-binding site and an auxiliary pocket of the MetRS1 enzyme. Polymorphisms (amino acid differences) in the methionine and auxiliary pockets of MetRS2 enzymes create a less favorable binding environment for the inhibitor, explaining the innate insensitivity. The study showed that introducing mutations into these polymorphic residues in MetRS2 could affect both enzyme function and inhibitor binding affinity [1].

Logical Workflow for Profiling Cross-Resistance

The following diagram outlines a logical workflow for empirically determining the cross-resistance profile of an antimicrobial compound like this compound, based on standard practices in the field.

Start Start: Define Cross-Resistance Profile Step1 Select Bacterial Panel (Include species with different resistance mechanisms) Start->Step1 Step2 Perform Susceptibility Testing (MIC assays for this compound and other antimicrobials) Step1->Step2 Step3 Analyze Correlations (Identify co-resistance patterns across drug classes) Step2->Step3 Step4 Investigate Genetic Basis (WGS of resistant mutants to identify mutations) Step3->Step4 Step5 Elucidate Mechanism (e.g., Target alteration (MetRS), Efflux pump activity, Enzyme inactivation) Step4->Step5 End End: Integrated Cross-Resistance Profile Step5->End

References

Comprehensive Analysis of Bacteriocin-Antibiotic Synergy: Experimental Data and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bacteriocins and Their Therapeutic Potential

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria and archaea that exhibit potent activity against clinically relevant pathogens, including multi-drug resistant strains. These molecules have attracted significant research interest as potential alternatives to conventional antibiotics due to their high specificity, low cytotoxicity, and diverse mechanisms of action against target cells [1]. The escalating crisis of antimicrobial resistance (AMR) has accelerated investigations into bacteriocins as therapeutic agents, either alone or in combination with existing antibiotics. Bacteriocins are classified based on their structural characteristics and biosynthetic mechanisms, with class I (lantibiotics) containing post-translationally modified residues and class II comprising unmodified peptides [2]. Importantly, bacteriocins exhibit narrow-spectrum activity against taxonomically related bacteria, which provides a key advantage over broad-spectrum antibiotics by potentially minimizing damage to beneficial host microbiota [3].

The synergistic potential of bacteriocins with conventional antibiotics represents a promising approach to combat antimicrobial resistance. Such combinations can enhance antimicrobial efficacy while reducing the required doses of individual components, thereby potentially minimizing toxicity and delaying the development of resistance [4]. The primary mechanisms underlying bacteriocin-antibiotic synergy include complementary targeting of bacterial structures, enhanced penetration of antibiotics through bacteriocin-induced membrane damage, and simultaneous disruption of multiple essential cellular processes [2]. This comprehensive analysis synthesizes current experimental data on bacteriocin-antibiotic combinations, provides detailed methodologies for synergy testing, and explores the clinical implications of these findings for addressing drug-resistant infections.

Comparative Analysis of Bacteriocin-Antibiotic Synergy Data

The therapeutic potential of bacteriocin-antibiotic combinations is demonstrated through extensive in vitro studies against various multidrug-resistant pathogens. The quantitative data below summarize the synergistic interactions observed between different bacteriocins and antibiotics, providing insights into their efficacy against clinically relevant bacterial strains.

Table 1: Bacteriocin-Antibiotic Synergies Against Resistant Pathogens

Bacteriocin Antibiotic Pathogen Targeted Efficacy Measurement Reference
Garvicin KS Polymyxin B Acinetobacter baumannii, E. coli FIC ≤0.5 (synergistic) [2]
Garvicin KS Nisin Staphylococcus aureus FIC = 0.22 (synergistic) [2]
Garvicin KS + Nisin Farnesol Staphylococcus aureus FIC = 0.33 (synergistic) [2]
Enterocins DD28, DD93 Kanamycin, Erythromycin MRSA Synergistic reduction of MIC [4]
Lacticin 3147 Penicillin G, Vancomycin MRSA Enhanced inhibition [4]
Nisin Z Methicillin MRSA Enhanced inhibition [4]
Nisin A Cefazolin Mastitis pathogens Synergistic effect [4]
Bacteriocins from LAB Vancomycin VRE Growth inhibition validated by flow cytometry [3]
Haloduracin Chloramphenicol E. faecalis, E. faecium, S. aureus Broad-spectrum synergy [4]
Lactobacillus bacteriocin Ceftazidime, Imipenem, Minocycline Stenotrophomonas maltophila S19 Decreased MICs of antibiotics [4]

The data reveal that specific combinations can dramatically reduce the minimum inhibitory concentrations (MICs) of both components, suggesting these pairings could be clinically valuable for treating infections caused by resistant organisms. For instance, the combination of garvicin KS with polymyxin B demonstrated remarkable synergy against Gram-negative pathogens including Acinetobacter baumannii and Escherichia coli, with a fractional inhibitory concentration (FIC) index of ≤0.5, which is well below the threshold for synergy (FIC ≤0.5) [2]. Similarly, the three-component mixture of garvicin KS, nisin, and farnesol exhibited strong synergy (FIC = 0.33) against Staphylococcus aureus, reducing the MIC of each component by factors of 8-10 compared to their individual activities [2].

Table 2: Quantitative Reduction in MIC Values in Synergistic Combinations

Bacteriocin Antibiotic Pathogen MIC Reduction (Bacteriocin) MIC Reduction (Antibiotic)
Garvicin KS + Nisin + Farnesol - S. aureus 10-fold 8-fold (farnesol)
Bacteriocin from L. acidophilus Ceftazidime, Imipenem, Minocycline S. maltophila S19 Not specified Significant decrease
Enterocins DD28, DD93 Kanamycin, Erythromycin MRSA Not specified Significant decrease

The clinical relevance of these synergies is particularly evident in the context of biofilm-associated infections, which are notoriously difficult to treat with conventional antibiotics. For example, the combination of nisin with polymyxins significantly reduced the concentrations required to treat Pseudomonas aeruginosa biofilms, which are commonly encountered in hospital settings and in the lungs of critically ill patients [4]. This enhanced activity is attributed to the biofilm-penetrating ability of nisin, which facilitates the access of companion antibiotics to their intracellular targets. Similarly, the combination of nisin A and vancomycin demonstrated synergistic effects against biofilms of multidrug-resistant S. aureus [4], suggesting potential applications for medical device coatings or treatment of prosthetic joint infections.

Experimental Protocols for Evaluating Bacteriocin-Antibiotic Synergy

Checkerboard Assay for Synergy Detection

The checkerboard assay is a fundamental method for identifying synergistic interactions between bacteriocins and antibiotics. This technique involves systematically varying the concentrations of both antimicrobial agents in a two-dimensional matrix to determine their combined efficacy [2]. The experimental workflow begins with preparing serial dilutions of the bacteriocin and antibiotic in a 96-well microtiter plate, creating a grid where each well contains a unique combination of both agents. Each well is then inoculated with a standardized suspension of the target pathogen (approximately 5 × 10^5 CFU/mL) and incubated under optimal conditions for the test strain. Following incubation, the minimum inhibitory concentration (MIC) for each agent alone and in combination is determined by measuring optical density at 600nm, with MIC50 defined as the concentration causing 50% growth inhibition [2].

The data obtained from checkerboard assays are used to calculate the fractional inhibitory concentration (FIC) index, which quantifies the interaction between the two antimicrobial agents. The FIC index is calculated as follows: FIC = (MIC of bacteriocin in combination/MIC of bacteriocin alone) + (MIC of antibiotic in combination/MIC of antibiotic alone). The interaction is classified as synergistic when the FIC index is ≤0.5, additive when between 0.5 and 1, indifferent when between 1 and 4, and antagonistic when >4 [2]. For three-component mixtures (e.g., bacteriocin, antibiotic, and adjuvant), the FIC calculation expands to include all three agents, with synergy defined as FIC ≤0.75 [2]. This method provides a standardized, reproducible approach for initial screening of potential synergistic combinations before proceeding to more complex time-kill assays.

Time-Kill Assay for Bactericidal Activity Assessment

Time-kill assays provide dynamic information about the bactericidal activity of bacteriocin-antibiotic combinations over time, offering insights into the kinetics of microbial killing that cannot be obtained from endpoint methods like the checkerboard assay. The protocol involves preparing an overnight culture of the target pathogen, diluting it approximately 1:100 in fresh growth medium (such as Mueller Hinton Broth), and exposing it to predetermined concentrations of bacteriocins and antibiotics individually and in combination [2]. The key concentrations tested typically include the MIC of each agent alone and sub-MIC concentrations (e.g., 0.5× MIC) in combination. At designated time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each treatment, serially diluted in appropriate buffer, and plated on solid agar media to determine viable cell counts (CFU/mL) after incubation [2].

The interpretation of time-kill assay results focuses on the log reduction in viable counts compared to the initial inoculum and the untreated control. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active component alone at the same concentration after 24 hours of incubation [2]. Additionally, the rate of killing is often accelerated in synergistic combinations, with significant reductions in viable counts observed within the first few hours of exposure. Time-kill curves provide valuable information for determining whether the interaction is primarily bactericidal or bacteriostatic and can help identify potential post-antibiotic effects that might influence dosing regimens in clinical applications. These assays are particularly relevant for evaluating combinations intended to treat serious infections where rapid killing is essential for positive patient outcomes.

Bacteriocin Preparation and Purification Methods

The initial step in bacteriocin-related research involves the production and partial purification of these antimicrobial peptides from producer strains. The standard protocol begins with culturing the bacteriocin-producing strain (e.g., lactic acid bacteria) in appropriate medium such as MRS or GM17 broth at optimal temperature (typically 30-37°C) for a defined period (usually 16-24 hours) to reach the late logarithmic or early stationary phase, when bacteriocin production is typically highest [3]. The cell-free supernatant is then obtained by centrifugation (e.g., 4000× g for 10 minutes at 4°C), followed by heat treatment (80°C for 10 minutes) to inactivate extracellular proteases and hydrogen peroxide that might interfere with subsequent assays [3]. The pH is adjusted to neutral (6.0-7.0) using NaOH to optimize stability and activity.

For partial purification, ammonium sulfate precipitation is commonly employed, typically at 60% saturation with continuous shaking at 4°C for 4 hours, followed by centrifugation at 10,000× g for 60 minutes at 4°C [3]. The resulting pellet containing the crude bacteriocin is resuspended in a small volume of potassium phosphate buffer (approximately 1/10 of the original supernatant volume). Further purification can be achieved through hydrophobic interaction chromatography using columns such as SepPakC18 with step gradients of isopropanol (20%, 40%, 60%, and 80%) in phosphate buffer [3]. The bacteriocin activity in collected fractions is determined using spot-on-lawn assays against indicator strains, with activity expressed in arbitrary units (AU)/mL calculated as (Dilution factor × n)/p, where n is the first dilution showing no inhibition and p is the volume spotted in mL [3]. This partial purification approach enhances specific activity while maintaining the structural and functional integrity of the bacteriocin molecules.

Mechanisms of Bacteriocin-Antibiotic Synergy

The enhanced antimicrobial activity observed in bacteriocin-antibiotic combinations arises from complementary mechanisms of action that simultaneously target multiple essential bacterial structures or functions. Bacteriocins initially recognize specific receptors on the bacterial surface, such as mannose phosphotransferase or lipid II, followed by physicochemical interactions with the cell membrane [1]. Many bacteriocins, particularly class I lantibiotics like nisin, form pores in the cytoplasmic membrane through a mechanism involving lipid II binding, leading to rapid depolarization and efflux of intracellular contents [1]. This membrane disruption creates access points for companion antibiotics to more readily reach their intracellular targets, effectively lowering the concentration required for bacterial inhibition or killing. For Gram-negative bacteria, which possess an outer membrane that excludes many antimicrobial peptides, the synergy often involves compounds like polymyxin B that disrupt this outer barrier, allowing bacteriocins to access the underlying cytoplasmic membrane [2].

The sequential targeting of bacterial cell wall synthesis represents another important synergistic mechanism. Certain bacteriocins inhibit cell wall biosynthesis by sequestering lipid II, an essential precursor for peptidoglycan formation, thereby weakening the cell wall structure [1]. When combined with β-lactam antibiotics that target later stages of peptidoglycan cross-linking, this dual inhibition causes catastrophic damage to the cell envelope integrity. Similarly, the combination of bacteriocins with protein synthesis inhibitors like erythromycin or kanamycin can simultaneously compromise membrane integrity and halt intracellular protein production, creating a dual lethal stress that bacteria cannot easily overcome through single resistance mechanisms [4]. This multi-target approach is particularly effective against biofilm-embedded bacteria, as bacteriocins can disrupt the extracellular matrix and kill dormant persister cells, while conventional antibiotics eliminate the more actively dividing populations [4]. The complementary actions of these antimicrobial combinations not only enhance killing efficacy but also reduce the likelihood of resistance development, as simultaneous mutations in multiple unrelated targets would be required for bacterial survival.

Research Implications and Future Directions

The accumulating evidence on bacteriocin-antibiotic synergy highlights several promising clinical applications for these combinations, particularly in the management of multidrug-resistant infections. The ability of bacteriocins to enhance the efficacy of conventional antibiotics while permitting dose reduction represents a strategic approach to extend the clinical lifespan of existing antimicrobial agents [4]. This is especially relevant for last-resort antibiotics like vancomycin and polymyxins, where preserving effectiveness is crucial for treating infections with limited therapeutic options. Additionally, the synergistic interactions observed against biofilm-forming pathogens suggest potential applications in medical device coatings, wound dressings, and lock therapies for catheter-related infections [4]. The narrow spectrum of many bacteriocins offers an advantage in targeted therapy, potentially minimizing collateral damage to the host microbiome compared to broad-spectrum antibiotics, which is particularly important for maintaining gastrointestinal homeostasis during antimicrobial therapy [3].

Future research should focus on addressing several key challenges in translating these findings to clinical practice. Optimization of delivery systems represents a critical area of investigation, with nanoparticle-based carriers showing promise for enhancing bacteriocin stability, solubility, and targeted delivery [4]. Further exploration of resistance development to bacteriocins and the potential for cross-resistance with conventional antibiotics is essential for designing sustainable therapeutic approaches. Additionally, standardized protocols for synergy testing and regulatory pathways for combination products need to be established to facilitate clinical development. The continued discovery and engineering of novel bacteriocins with enhanced properties, coupled with systematic investigation of their synergistic potential with diverse antibiotic classes, will likely yield new therapeutic options for combating the escalating threat of antimicrobial resistance across the One Health continuum.

Experimental Workflow Visualization

The diagram below illustrates the key methodological steps for evaluating bacteriocin-antibiotic synergy:

G cluster_prep Bacteriocin Preparation cluster_assays Synergy Assessment Methods cluster_analysis Data Analysis Start Start Synergy Testing B1 Culture Bacteriocin- Producing Strain Start->B1 Initial Preparation B2 Centrifuge to Obtain Cell-Free Supernatant B1->B2 B3 Heat Treatment & pH Adjustment B2->B3 B4 Ammonium Sulfate Precipitation B3->B4 B5 Chromatography Purification B4->B5 A1 Checkerboard Assay B5->A1 Partially Purified Bacteriocin A2 Time-Kill Assay A1->A2 Promising Combinations D1 Calculate FIC Index A1->D1 MIC Data D2 Determine Log Reduction in CFU/mL A2->D2 Viable Count Data A3 Biofilm Assays D3 Statistical Analysis D1->D3 Synergy Classification D2->D3 Kill Kinetics Result Synergy Determination & Clinical Implications D3->Result

Experimental Workflow for Bacteriocin-Antibiotic Synergy Testing

References

Elements of a Robust Drug Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Element Description Example from Search Results
Study Design & Data Source Type of study and origin of safety data (e.g., clinical trial, post-marketing surveillance). Prospective observational study [1]; Analysis of the EudraVigilance database [2].
Patient Population Demographics, disease condition, and size of the study cohort. 675 patients with inflammatory bowel disease (IBD) [1]; 75,327 reports from a pharmacovigilance database [2].
Comparative Drugs The specific alternatives being compared. Biologics: Infliximab, Adalimumab, Golimumab, Vedolizumab, Ustekinumab [1]; Biosimilars vs. their reference products [2].
Safety Metrics Quantitative measures used to evaluate and compare safety. Treatment persistence rates; Incidence of Adverse Drug Reactions (ADRs); Hazard Ratios (HR) for discontinuation [1]; Reporting Odds Ratio (ROR) for specific adverse events [2].
Key Safety Findings A summary of the most common and most serious adverse events. Higher persistence for UST and ADA; generally mild-moderate ADRs [1]; Biosimilars largely comparable to originators, with some differences in reporting rates for non-serious AEs [2].

Methodologies for Safety Data Collection and Analysis

Creating a reliable comparison requires robust experimental and observational protocols. Here are common methodologies used to generate the data for safety profiles:

  • Prospective Observational Studies: Researchers follow a group of patients using a drug in a real-world setting over time to monitor for adverse events. This method is crucial for understanding long-term safety outside the controlled environment of clinical trials [1].
  • Pharmacovigilance Database Analysis: This involves analyzing large, spontaneous reporting systems like the EudraVigilance database. Researchers use statistical methods, such as calculating the Reporting Odds Ratio (ROR), to identify potential safety signals by comparing how frequently specific adverse events are reported for one drug versus another [2].
  • Treatment Persistence Analysis: This metric, often evaluated using Kaplan-Meier analysis and multivariate Cox models, measures how long patients stay on a therapy. A lower rate of discontinuation can indirectly reflect a better tolerability and safety profile [1].

The diagram below illustrates the workflow for a post-marketing safety study that integrates these methodologies.

Start Study Population (Patients treated with drugs A, B, C) DataCollection Data Collection Start->DataCollection Source1 Prospective Observational Data DataCollection->Source1 Source2 National Pharmacovigilance Database DataCollection->Source2 Analysis Comparative Analysis Source1->Analysis Source2->Analysis Metric1 Treatment Persistence (Kaplan-Meier, Cox Models) Analysis->Metric1 Metric2 Adverse Event Rates & Disproportionality Analysis (Reporting Odds Ratio) Analysis->Metric2 Output Safety Profile Comparison Metric1->Output Metric2->Output

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

449.05727 Da

Monoisotopic Mass

449.05727 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YV7QD1SJ9O

Drug Indication

For the treatment of bacterial infections caused by susceptible microorganisms (Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Streptococcus pyogenes).

Mechanism of Action

REP8839 exerts its antibacterial activity through specific inhibition of MetS, a novel target.

Other CAS

757942-43-1

Wikipedia

Bederocin

Dates

Last modified: 07-15-2023
1: Hussain T, Yogavel M, Sharma A. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases. Antimicrob Agents Chemother. 2015 Apr;59(4):1856-67. doi: 10.1128/AAC.02220-13. Epub 2015 Jan 12. PubMed PMID: 25583729; PubMed Central PMCID: PMC4356764.
2: Faqi AS, Bell SJ, Gill S, Colagiovanni DB. An intranasal irritation assessment of antibacterial ointment alone or in combination with mupirocin versus Bactroban Nasal in rabbits. Regul Toxicol Pharmacol. 2009 Oct;55(1):28-32. doi: 10.1016/j.yrtph.2009.05.017. Epub 2009 Jun 2. PubMed PMID: 19497343.
3: Green LS, Bullard JM, Ribble W, Dean F, Ayers DF, Ochsner UA, Janjic N, Jarvis TC. Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity. Antimicrob Agents Chemother. 2009 Jan;53(1):86-94. doi: 10.1128/AAC.00275-08. Epub 2008 Nov 17. PubMed PMID: 19015366; PubMed Central PMCID: PMC2612134.
4: Critchley IA, Ochsner UA. Recent advances in the preclinical evaluation of the topical antibacterial agent REP8839. Curr Opin Chem Biol. 2008 Aug;12(4):409-17. doi: 10.1016/j.cbpa.2008.06.011. Epub 2008 Jul 11. Review. PubMed PMID: 18620074.
5: Ochsner UA, Young CL, Stone KC, Dean FB, Janjic N, Critchley IA. Mode of action and biochemical characterization of REP8839, a novel inhibitor of methionyl-tRNA synthetase. Antimicrob Agents Chemother. 2005 Oct;49(10):4253-62. PubMed PMID: 16189106; PubMed Central PMCID: PMC1251548.
6: Critchley IA, Young CL, Stone KC, Ochsner UA, Guiles J, Tarasow T, Janjic N. Antibacterial activity of REP8839, a new antibiotic for topical use. Antimicrob Agents Chemother. 2005 Oct;49(10):4247-52. PubMed PMID: 16189105; PubMed Central PMCID: PMC1251549.

Explore Compound Types